molecular formula C12H6Cl4O2S<br>[Cl2C6H2(OH)]2S B1667531 Bithionol CAS No. 97-18-7

Bithionol

カタログ番号: B1667531
CAS番号: 97-18-7
分子量: 356.0 g/mol
InChIキー: JFIOVJDNOJYLKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
Bithionol is an aryl sulfide that is diphenyl sulfide in which each phenyl group is substituted at position 2 by hydroxy and at positions 3 and 5 by chlorine. A fungicide and anthelmintic, it was used in various topical drug products for the treatment of liver flukes, but withdrawn after being shown to be a potent photosensitizer with the potential to cause serious skin disorders. It has a role as an antiplatyhelmintic drug and an antifungal agrochemical. It is an aryl sulfide, an organochlorine pesticide, a dichlorobenzene, a polyphenol, a bridged diphenyl fungicide and a bridged diphenyl antifungal drug.
This compound, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for this compound drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for acne and helminthiasis. It was withdrawn in at least one region.
Halogenated anti-infective agent that is used against trematode and cestode infestations.
See also: Thymol (related).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
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InChI Key

JFIOVJDNOJYLKP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
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Molecular Formula

[Cl2C6H2(OH)]2S, C12H6Cl4O2S
Record name 2,2'-THIOBIS(4,6-DICHLOROPHENOL)
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DSSTOX Substance ID

DTXSID9021342
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Molecular Weight

356.0 g/mol
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Physical Description

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C
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Vapor Pressure

1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C
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Color/Form

White or grayish-white, crystalline powder

CAS No.

97-18-7
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Melting Point

365.9 to 367.7 °F (NTP, 1992), 188 °C
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Foundational & Exploratory

Bithionol's Allosteric Inhibition of Soluble Adenylyl Cyclase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Bithionol as a potent and specific inhibitor of soluble adenylyl cyclase (sAC). It is intended for researchers, scientists, and drug development professionals working on cAMP signaling pathways and inhibitor discovery. This document details the allosteric nature of the inhibition, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Executive Summary

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a vital intracellular source of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G proteins, sAC is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a critical sensor for cellular CO₂, pH, and calcium levels.[1][2] sAC-mediated cAMP signaling is implicated in numerous physiological processes, including sperm capacitation, insulin (B600854) secretion, and mitochondrial energy metabolism, making it a compelling therapeutic target.[3][4]

This compound, a bisphenol compound, has been identified as a potent, sAC-specific inhibitor.[1][5] Structural and biochemical studies have revealed that this compound exerts its inhibitory effect through a novel allosteric mechanism. It binds directly to the bicarbonate binding site (BBS), which is distinct from the ATP substrate-binding active site.[5][6] This binding event induces conformational changes that rearrange substrate-binding residues and an allosteric trigger residue (Arg¹⁷⁶), ultimately impeding the conversion of ATP to cAMP.[1][5][6] This guide synthesizes the current understanding of this mechanism, providing a comprehensive resource for further research and development.

Quantitative Inhibition and Binding Data

The inhibitory potency and binding affinity of this compound for human sAC have been quantitatively characterized through various biophysical and biochemical assays. The data highlights a potent interaction, with this compound demonstrating similar potency to other well-known sAC inhibitors.

ParameterValueMethodReference
IC₅₀ 4.0 ± 0.2 µMDose-Response Enzymatic Assay[5]
K_D 0.43 ± 0.06 µMMicroscale Thermophoresis (MST)[5]
Inhibition Type Mixed-type / Mostly Non-competitiveLineweaver-Burk Analysis[5][7]

Table 1: Quantitative analysis of this compound's interaction with soluble adenylyl cyclase.

Mechanism of Action: Allosteric Inhibition

The primary mechanism of sAC inhibition by this compound is allosteric, targeting the enzyme's unique regulatory site. This contrasts with competitive inhibitors that would directly compete with ATP at the active site.

Binding to the Bicarbonate Activator Site

Crystallographic studies have definitively shown that this compound occupies the sAC-specific allosteric binding site, which is the same pocket that binds the physiological activator, bicarbonate.[1][5] The selectivity of this compound for sAC over tmACs stems from the unique nature of this binding site.[5] The interaction is stabilized by interactions between the aromatic rings of this compound and key residues within the pocket, notably involving Arginine 176 (Arg¹⁷⁶).[5][7]

Conformational Changes and Inhibition

Binding of this compound to the bicarbonate binding site triggers a cascade of conformational changes that are transmitted to the active site.[5][6] This allosteric communication leads to:

  • Rearrangement of Substrate Binding Residues : The positioning of key amino acids responsible for binding ATP is altered, reducing the affinity of the enzyme for its substrate.[5][7]

  • Displacement of the Allosteric Trigger : The residue Arg¹⁷⁶, which acts as a crucial link between the allosteric and active sites, is repositioned.[5][6]

This induced conformational state renders the enzyme less catalytically efficient, resulting in a "mixed-type" inhibition pattern as observed in kinetic studies.[5][7] This means that this compound both decreases the binding affinity of sAC for ATP (increasing the K_m) and reduces the maximum rate of the reaction (decreasing the V_max).[7]

G cluster_sAC Soluble Adenylyl Cyclase (sAC) BBS Bicarbonate Binding Site (Allosteric Site) Arg176 Arg176 (Allosteric Trigger) BBS->Arg176 Displaces Conformation Conformational Change BBS->Conformation ActiveSite ATP Binding Site (Active Site) cAMP cAMP + PPi ActiveSite->cAMP Catalyzes Inhibition Inhibition ActiveSite->Inhibition Arg176->ActiveSite Induces Change In This compound This compound This compound->BBS Binds ATP ATP ATP->ActiveSite Binds Conformation->ActiveSite Rearranges

Figure 1: Mechanism of this compound's allosteric inhibition of sAC.

Soluble Adenylyl Cyclase Signaling Pathway

sAC is a hub for integrating cellular signals, primarily changes in bicarbonate and calcium concentrations, to regulate cAMP production. This cAMP can then act on various downstream effectors to modulate cellular functions.

G CO2 CO₂ sAC Soluble Adenylyl Cyclase (sAC) CO2->sAC Activates via HCO₃⁻ Ca2 Ca²⁺ Ca2->sAC Activates ATP ATP ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalyzes This compound This compound This compound->sAC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC CNG Cyclic Nucleotide-Gated Ion Channels cAMP->CNG Response Cellular Responses (e.g., Metabolism, Motility) PKA->Response EPAC->Response CNG->Response

Figure 2: Overview of the sAC signaling pathway and point of inhibition.

Experimental Protocols

The characterization of this compound as an sAC inhibitor relied on several key experimental methodologies.

sAC Activity Dose-Response Assay (for IC₅₀ Determination)

This assay measures the enzymatic activity of sAC in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC₅₀).

  • Protein Expression and Purification : A truncated, catalytically active form of human sAC (e.g., residues 1-469) is expressed in a suitable system (e.g., E. coli) and purified.

  • Reaction Mixture : Purified sAC protein is incubated in a reaction buffer containing a defined concentration of ATP (e.g., 5 mM) and divalent cations (e.g., 10 mM MgCl₂/CaCl₂).[5]

  • Inhibitor Titration : this compound is added to the reaction mixtures across a range of concentrations. A DMSO control is included.

  • Incubation : The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Quantification of cAMP : The amount of cAMP produced is quantified using a competitive immunoassay, often employing an antibody specific for cAMP and a labeled cAMP tracer (e.g., using fluorescence polarization or ELISA).

  • Data Analysis : The amount of cAMP produced is plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to calculate the IC₅₀ value.[5]

G start Prepare sAC, ATP, Buffer, this compound incubate Incubate at 30°C start->incubate Mix quantify Quantify cAMP (Immunoassay) incubate->quantify Stop Reaction analyze Plot Dose-Response Curve & Calculate IC₅₀ quantify->analyze end Result analyze->end

References

Bithionol: A Multi-faceted Microtubule-Targeting Agent in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bithionol (B75329), a historically recognized anthelmintic drug, is emerging as a compound of significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its role as a microtubule-targeting agent (MTA). Beyond its direct interaction with tubulin, this document elucidates the broader signaling pathways modulated by this compound, including the NF-κB and autotaxin pathways, and its capacity to induce reactive oxygen species (ROS). Detailed experimental protocols and collated quantitative data are provided to equip researchers with the necessary information to investigate and potentially exploit this compound's therapeutic utility in oncology.

Introduction

The microtubule cytoskeleton is a cornerstone of eukaryotic cell biology, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture. Consequently, it remains a highly validated and critical target for cancer chemotherapy. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. This compound (2,2'-sulfanediylbis(4,6-dichlorophenol)) has been identified as a novel MTA. Evidence from nano-differential scanning fluorimetry (nanoDSF) assays has demonstrated that this compound directly binds to tubulin and effectively inhibits microtubule polymerization in vitro.[1][2][3][4]

This guide provides a comprehensive overview of the current understanding of this compound as an MTA, summarizing its effects on cancer cells, detailing relevant experimental methodologies, and visualizing its complex mechanism of action.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-cancer efficacy is not limited to its interaction with microtubules. It employs a multi-faceted approach, impacting several key cellular processes, making it a promising candidate for further investigation, particularly in the context of drug resistance.

Direct Inhibition of Tubulin Polymerization

The primary mechanism qualifying this compound as an MTA is its direct interaction with tubulin, the fundamental building block of microtubules. In vitro studies have confirmed that this compound binds to tubulin, thereby inhibiting its polymerization into microtubules.[1][2][3][4] This disruption of microtubule dynamics is a hallmark of many successful chemotherapeutic agents.

dot

cluster_0 This compound's Direct Microtubule Targeting This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization DisruptedDynamics Disrupted Microtubule Dynamics Microtubule->DisruptedDynamics Leads to

This compound's direct interaction with tubulin to inhibit microtubule polymerization.
Induction of Cell Cycle Arrest at the G2/M Phase

A direct consequence of microtubule disruption is the activation of the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase. This compound treatment has been shown to cause a significant accumulation of cancer cells in the G2/M phase, preventing them from proceeding through mitosis and ultimately triggering apoptotic pathways.[5][6][7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[6][8][9][10] This programmed cell death is initiated through multiple avenues, including caspase activation, cleavage of poly(ADP-ribose) polymerase (PARP), and loss of mitochondrial membrane potential.[5][8][9]

Modulation of Key Signaling Pathways

Beyond its effects on the cytoskeleton, this compound influences critical signaling pathways implicated in cancer progression:

  • NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[9]

  • Autotaxin (ATX) Inhibition: this compound inhibits the activity of autotaxin, an enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in cancer cell migration and invasion.[5][6]

Generation of Reactive Oxygen Species (ROS)

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[5][6] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.

dot

cluster_downstream Downstream Cellular Effects This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption ROS_Generation ROS Generation This compound->ROS_Generation NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition ATX_Inhibition ATX Inhibition This compound->ATX_Inhibition G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Reduced_Proliferation Reduced Proliferation & Invasion Apoptosis->Reduced_Proliferation ROS_Generation->Apoptosis NFkB_Inhibition->Reduced_Proliferation ATX_Inhibition->Reduced_Proliferation

Overview of this compound's multifaceted anti-cancer mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound's effects on ovarian cancer cell lines.

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineCisplatin SensitivityIC50 of this compound (µM) at 72h
A2780Sensitive19
A2780-CDDPResistant24
SKOV-3Resistant36
OVCAR-3Resistant44
IGROV-1Sensitive55
IGROV1-CDDPResistant59
Data sourced from Ayyagari VN, et al. (2014).[8]

Table 2: this compound-Induced Cell Cycle Arrest and Apoptosis

Cell LineTreatment% of Cells in G2/M Phase% of Apoptotic Cells (TUNEL Assay)
SKOV-3Vehicle ControlData not available8 ± 1
SKOV-3This compound (30 mg/kg in vivo)Data not available41 ± 5.29
A2780This compound (50 µM for 24h)~45%Data not available
OVCAR-3This compound (50 µM for 24h)~40%Data not available
Data for SKOV-3 from an in vivo study by Ayyagari et al. (2015). Data for A2780 and OVCAR-3 estimated from graphical representation in Ayyagari VN, et al. (2014).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound as a microtubule-targeting agent.

In Vitro Tubulin Polymerization Assay (General Protocol)

This assay is crucial for directly assessing the effect of a compound on tubulin polymerization dynamics.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

    • This compound stock solution (in DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer on ice.

    • Add various concentrations of this compound (or vehicle control) to the tubulin solution.

    • Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

    • Immediately begin monitoring the absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C.

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each condition.

Immunofluorescence Staining of Microtubules
  • Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule network. A fluorescently labeled secondary antibody is then used for visualization by fluorescence microscopy.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A2780)

    • Glass coverslips

    • Complete cell culture medium

    • This compound stock solution

    • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-α-tubulin antibody

    • Secondary antibody: Fluorophore-conjugated anti-mouse IgG

    • Nuclear stain (e.g., DAPI)

    • Antifade mounting medium

  • Procedure:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and fix them with the chosen fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate the cells with the primary anti-α-tubulin antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

dot

cluster_workflow Immunofluorescence Workflow Start Seed Cells on Coverslips Treatment Treat with this compound Start->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-tubulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (fluorescent) PrimaryAb->SecondaryAb Mounting Mounting & DAPI Stain SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

In-Depth Technical Guide: Structure-Activity Relationship of Bithionol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol (B75329), a chlorinated bisphenol thioether, has long been recognized for its potent anthelmintic and antibacterial properties. Its broad spectrum of activity has prompted further investigation into its mechanism of action and the structure-activity relationships (SAR) that govern its biological effects. This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, focusing on key biological activities including enzyme inhibition and antimicrobial efficacy. Detailed experimental protocols for relevant assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction

This compound, chemically known as 2,2'-thiobis(4,6-dichlorophenol), is an antimicrobial and anthelmintic agent.[1] It has been used in veterinary medicine to treat parasitic infections.[2] The core structure of this compound, featuring two chlorinated phenolic rings linked by a sulfur atom, provides a versatile scaffold for chemical modification, allowing for the exploration of its SAR. Understanding how structural modifications to the this compound molecule influence its biological activity is crucial for the design of new, more potent, and selective therapeutic agents. This guide will delve into the known SAR of this compound and its analogs, with a focus on their inhibitory effects on soluble adenylyl cyclase (sAC) and their antibacterial activity.

Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)

A primary mechanism of action for this compound is the potent and specific inhibition of soluble adenylyl cyclase (sAC), an enzyme distinct from transmembrane adenylyl cyclases (tmACs) in its regulation and cellular localization.[3] sAC is activated by bicarbonate and calcium ions and plays a crucial role in various physiological processes.[3] this compound acts as a mixed-type inhibitor, binding to an allosteric site on sAC, which is also the binding site for the physiological activator bicarbonate.[3] This allosteric inhibition provides a basis for its therapeutic effects and a target for the design of novel inhibitors.

Signaling Pathway of sAC Inhibition by this compound

The binding of this compound to the bicarbonate binding site of sAC prevents the conformational changes required for the conversion of ATP to cyclic AMP (cAMP).[3] This leads to a downstream reduction in cAMP-mediated signaling.

sAC_inhibition_pathway cluster_activation sAC Activation cluster_inhibition This compound Inhibition Bicarbonate Bicarbonate sAC_inactive sAC (Inactive) Bicarbonate->sAC_inactive Binds to allosteric site sAC_inactive->sAC_inactive sAC_active sAC (Active) sAC_inactive->sAC_active Activates cAMP cAMP sAC_active->cAMP Catalyzes ATP ATP ATP->sAC_active Substrate Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Activates This compound This compound This compound->sAC_inactive Binds to allosteric site (competes with Bicarbonate)

This compound's allosteric inhibition of the sAC signaling pathway.

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the thioether bridge.

sAC Inhibition
CompoundStructuresAC IC50 (µM)Reference
This compound2,2'-thiobis(4,6-dichlorophenol)4.0 ± 0.2[3]
Hexachlorophene (B1673135)2,2'-methylenebis(3,4,6-trichlorophenol)1.6 ± 0.1[3]

Table 1: Inhibitory concentration of this compound and Hexachlorophene against soluble adenylyl cyclase.

The data suggests that the bis-phenolic scaffold with halogen substituents is crucial for potent sAC inhibition. The nature of the bridge between the phenolic rings (thioether vs. methylene) and the pattern of halogenation likely influence the potency.

Antibacterial Activity

The antibacterial activity of this compound and its analogs has been explored to a greater extent. Modifications to the phenolic hydroxyl groups and the aromatic rings have been shown to significantly impact antibacterial efficacy.

A study on the addition of ethylamines to the phenolic hydroxyls of this compound was conducted to explore the potential for broad-spectrum activity, particularly against Gram-negative bacteria. The results, however, showed a general loss of activity.[4]

AnalogModificationMIC against S. aureus (µg/mL)MIC against P. aeruginosa (µg/mL)
This compound -0.5 - 1> 64
Analog 1 Ethylamine attached to one phenolic oxygen> 64> 64

Table 2: Antibacterial activity of a this compound analog with a modified phenolic group.[4]

This suggests that the free phenolic hydroxyl groups are critical for the antibacterial activity of this compound against Gram-positive bacteria.

Another study on benzyl (B1604629) phenyl sulfide (B99878) derivatives provided insights into the importance of substituents for antimicrobial activity. While not direct analogs of this compound, these compounds share the diphenyl sulfide core. The study found that a 4-nitrobenzyl group combined with a 4-chlorophenyl group on the sulfide was important for broad-spectrum antimicrobial activity.[5] This highlights the significant role of electronic effects of the substituents on the phenyl rings in determining antibacterial potency.

CompoundSubstituentsMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Benzyl phenyl sulfide Unsubstituted> 1000> 1000
4-Nitrobenzyl 4-chlorophenyl sulfide 4-NO2 on benzyl ring, 4-Cl on phenyl ring15.662.5

Table 3: Antimicrobial activity of benzyl phenyl sulfide derivatives.[5]

These findings suggest that for this compound analogs, the introduction of electron-withdrawing groups on the phenyl rings could be a promising strategy to enhance antibacterial activity.

Experimental Protocols

Soluble Adenylyl Cyclase (sAC) Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against sAC.

sAC_assay_workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_quantification Quantification cluster_analysis Data Analysis A Prepare assay buffer B Dilute purified sAC enzyme A->B C Prepare serial dilutions of test compound B->C D Pre-incubate sAC with test compound C->D E Initiate reaction with ATP and cofactors D->E F Incubate at 37°C E->F G Stop reaction F->G H Separate cAMP from ATP (e.g., chromatography) G->H I Quantify cAMP levels (e.g., scintillation counting, ELISA) H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Workflow for the soluble adenylyl cyclase (sAC) inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM CaCl₂.

    • Enzyme Solution: Purified recombinant human sAC is diluted in assay buffer.

    • Substrate Solution: ATP solution containing a tracer amount of [α-³²P]ATP.

    • Test Compounds: A serial dilution of the test compounds is prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a reaction tube, add the assay buffer, the test compound solution, and the diluted sAC enzyme.

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

    • Initiate the reaction by adding the ATP substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., 100 mM HCl).

  • cAMP Quantification:

    • The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and alumina (B75360) column chromatography.

    • The amount of [³²P]cAMP is quantified by scintillation counting.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against bacterial strains.

MIC_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (bacterial growth) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Workflow for the broth microdilution antimicrobial susceptibility test.

Methodology:

  • Preparation of Microtiter Plates:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Each well will contain a final volume of 100 µL.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Preparation of Inoculum:

    • A pure culture of the test bacterium is grown on an agar (B569324) plate.

    • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension.

    • The plate is covered and incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a promising area for the development of novel therapeutic agents. The potent inhibition of soluble adenylyl cyclase provides a clear molecular target for rational drug design. Key structural features, such as the halogenated bis-phenolic scaffold, are crucial for this activity. For antibacterial applications, the integrity of the phenolic hydroxyl groups appears essential for activity against Gram-positive bacteria, while the introduction of specific electron-withdrawing groups on the phenyl rings may broaden the antimicrobial spectrum.

Future research should focus on the synthesis and evaluation of a broader and more diverse library of this compound analogs. Systematic modifications of the substituents on the aromatic rings, the nature of the bridge connecting them, and the exploration of different bioisosteric replacements will provide a more comprehensive understanding of the SAR. Such studies, coupled with detailed mechanistic investigations and in vivo efficacy and toxicity profiling, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Bithionol: A Technical Guide to Its Physicochemical Properties for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol, a potent anthelmintic and antimicrobial agent, has garnered significant interest in various fields of biomedical research, including oncology and parasitology.[1][2][3] Its biological activities are intrinsically linked to its physicochemical characteristics, which govern its behavior in experimental settings. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering detailed experimental protocols and visual aids to facilitate its effective use in in vitro studies.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is paramount for designing and interpreting in vitro experiments. Key parameters are summarized in the table below.

PropertyValueSource
CAS Number 97-18-7[1][2][4][5]
Molecular Formula C₁₂H₆Cl₄O₂S[4][5][6]
Molecular Weight 356.05 g/mol [3][4][7]
Melting Point 188 °C (370 °F)[1][5][7]
pKa pKₐ₁: 4.82, pKₐ₂: 10.50[6][8]
logP (Predicted) 5.8[6][9]
Appearance White or grayish-white crystalline powder[6]

Solubility Profile

The solubility of this compound is a critical factor for the preparation of stock solutions and media for in vitro assays. It is practically insoluble in water but shows good solubility in several organic solvents.

SolventSolubilitySource
DMSO 20 mg/mL; 250 mg/mL (sonication recommended)[10][11]
Acetone 50 mg/mL[2]
Ethanol (70%) 0.3 g/100 mL[8]
Ethanol 21 mg/mL (sonication recommended)[11]
Water Practically insoluble (0.0004% at 25°C)[8][12]
Corn Oil 1.0 g/100 mL[8]
Propylene Glycol 0.5 g/100 mL[8]

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental for reproducible in vitro experiments. Given its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.

Materials:

  • This compound powder (≥97% purity)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)[11]

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A common stock concentration for cell-based assays is 10 mM in DMSO.[13]

  • Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. For higher concentrations, sonication in a water bath for 5-10 minutes may be necessary to ensure complete dissolution.[11]

  • Sterilization: While DMSO at high concentrations is self-sterilizing, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]

G Workflow for this compound Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Filter Sterilize (Optional) C->D E Aliquot and Store at -20°C/-80°C D->E

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.

Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][13] It acts by binding to the allosteric bicarbonate binding site of sAC, leading to a conformational change that interferes with ATP binding and subsequent cAMP production.[1][14]

G This compound's Inhibition of Soluble Adenylyl Cyclase cluster_sAC Soluble Adenylyl Cyclase (sAC) ATP ATP sAC_enzyme sAC ATP->sAC_enzyme Binds to active site cAMP cAMP sAC_enzyme->cAMP Catalyzes Bicarbonate Site Bicarbonate Site Bicarbonate Site->sAC_enzyme Conformational change This compound This compound This compound->Bicarbonate Site Binds to allosteric site G This compound's Suppression of NF-κB Signaling cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->IKK Inhibits

References

Bithionol: A Technical Guide on its Discovery and Historical Development as an Anthelmintic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bithionol (B75329), a chlorinated bisphenol, represents a significant chapter in the history of anthelmintic drug development. Initially recognized for its antibacterial and antifungal properties, it later emerged as a potent agent against various parasitic flatworms, particularly trematodes such as Paragonimus westermani (lung fluke) and Fasciola hepatica (liver fluke). This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic aspects of this compound as an anthelmintic. It details the compound's synthesis, its multifaceted mechanism of action involving the disruption of neuromuscular function and energy metabolism in helminths, and presents a compilation of efficacy and toxicity data from key studies. Furthermore, this guide outlines detailed experimental protocols for in vitro and in vivo evaluations and illustrates the key signaling pathways affected by this compound through diagrams rendered in the DOT language. Despite its eventual decline in human use due to photosensitivity reactions upon topical application, the story of this compound offers valuable insights into anthelmintic drug discovery and development.

Introduction: Discovery and Historical Context

This compound, chemically known as 2,2'-thiobis(4,6-dichlorophenol), was first synthesized as a bridged diphenyl compound.[1] Its initial applications were primarily as an antibacterial and antifungal agent, leading to its incorporation into various topical products, including soaps and cosmetics.[2][3] The anthelmintic potential of this compound was a later discovery, marking a significant advancement in the treatment of parasitic infections, especially those caused by trematodes, for which therapeutic options were limited at the time.[2]

The period between the 1960s and 1980s saw a surge in the development of veterinary anthelmintics, with this compound finding its place in treating tapeworms (Anoplocephala perfoliata) and liver flukes (Fasciola hepatica) in animals like horses and sheep.[1][4] Its success in veterinary medicine paved the way for its investigation and use in human parasitic diseases. However, its use in topical formulations was curtailed in the United States in 1967 by the FDA due to its potent photosensitizing effects, which could lead to severe skin disorders.[3] Despite this, its oral administration for parasitic infections continued, as it was found to be both effective and generally well-tolerated when taken systemically.[5]

Synthesis

The synthesis of this compound is achieved through a condensation reaction that involves chlorinated phenols and a sulfur-containing reagent. The typical process starts with 2-hydroxy-3,5-dichlorophenol, which then undergoes a coupling reaction to form the symmetrical this compound molecule with a sulfur bridge.[1]

Mechanism of Action

This compound exerts its anthelmintic effect through a multi-pronged attack on the parasite's physiology and metabolism. Its primary mechanisms of action include:

  • Disruption of Neuromuscular Function: this compound interferes with the neuromuscular physiology of helminths, leading to paralysis and expulsion of the parasite.[6]

  • Uncoupling of Oxidative Phosphorylation: As a phenolic compound, this compound acts as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.[1] This disruption of the electron transport chain inhibits the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the parasite's death.

  • Inhibition of Soluble Adenylyl Cyclase (sAC): this compound is a potent inhibitor of soluble adenylyl cyclase, an enzyme crucial for converting ATP to cyclic AMP (cAMP).[2] This inhibition disrupts various cellular signaling pathways that are dependent on cAMP.

  • Inhibition of NADH-Fumarate Reductase: In the anaerobic environment of the host gut, many parasitic helminths rely on the rhodoquinone (B1236329) (RQ)-fumarate reductase system for energy production. This compound competitively inhibits the NADH-fumarate reductase enzyme system with respect to RQ, thereby disrupting this critical anaerobic energy-generating pathway.[7]

  • Induction of Oxidative Stress and NF-κB Signaling Inhibition: Recent studies have shown that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the parasite.[5] It has also been found to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[8]

The following diagram illustrates the proposed mechanism of this compound's interference with the parasite's energy metabolism.

Bithionol_Mechanism cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP NADH_FR NADH-Fumarate Reductase NADH_FR->ETC e- transfer ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ETC Uncouples Oxidative Phosphorylation This compound->NADH_FR Inhibits caption This compound's disruption of mitochondrial energy production.

This compound's disruption of mitochondrial energy production.

Quantitative Data

The efficacy and toxicity of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: Efficacy of this compound Against Various Helminths

Parasite SpeciesHostDosage RegimenEfficacy (Cure Rate)Reference(s)
Paragonimus westermaniHuman30-50 mg/kg, orally on alternate days for 10-15 doses100% cure rate reported in a study.[9]
Fasciola hepaticaHuman25 mg/kg daily for 10 days100% cure rate in a study on acute fascioliasis.[10]
Fasciola hepaticaHuman30-50 mg/kg daily on alternate days for 10-15 dosesEffective in patients unresponsive to praziquantel.[11]
Anoplocephala perfoliataHorse-Effective for treatment.[2]
Thysanosoma actinioidesSheep-Investigated for treatment.[12]

Table 2: Toxicity Profile of this compound

TestAnimal ModelRoute of AdministrationValueReference(s)
LD50Sheep-Investigated.[13]
In vitro toxicityNeoparamoeba spp.In vitroToxic at concentrations of 0.1 to 10 mg/L over 72 hours.[14]
Adverse Effects in HumansHumanOralAnorexia, nausea, vomiting, abdominal discomfort, diarrhea.[9]
PhotosensitivityHumanTopicalPotent photosensitizer, leading to severe skin disorders.[3]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anthelmintic properties of this compound.

In Vitro Efficacy Testing Against Fasciola hepatica

Objective: To determine the direct effect of this compound on the viability of adult Fasciola hepatica flukes.

Protocol:

  • Parasite Recovery: Adult F. hepatica are collected from the bile ducts of experimentally or naturally infected rats or other suitable hosts.[15]

  • Washing and Preparation: The recovered flukes are washed several times in a sterile, buffered saline solution to remove host debris.

  • Culture Medium: A suitable culture medium, such as RPMI-1640 supplemented with antibiotics (e.g., penicillin and streptomycin) and hemin, is prepared.[15] The pH of the medium is adjusted to approximately 7.4.

  • Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired test concentrations.

  • Incubation: Individual or small groups of flukes are placed in multi-well plates containing the culture medium with different concentrations of this compound. Control wells contain the medium with the solvent alone. The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[6][15]

  • Viability Assessment: The viability of the flukes is assessed at various time points (e.g., 24, 48, 72 hours) by observing their motility. A scoring system is often used, where vigorous movement indicates full viability and no movement indicates death.[16]

The following diagram outlines the general workflow for the in vitro testing of anthelmintics against Fasciola hepatica.

InVitro_Workflow start Start: Infected Host recover Recover Adult Flukes start->recover end End: Data Analysis wash Wash Flukes recover->wash incubate Incubate Flukes with this compound wash->incubate prepare_media Prepare Culture Medium prepare_media->incubate prepare_drug Prepare this compound Solutions prepare_drug->incubate assess Assess Fluke Viability incubate->assess assess->end caption Workflow for in vitro anthelmintic testing on F. hepatica.

Workflow for in vitro anthelmintic testing on F. hepatica.
Clinical Trial Protocol for Paragonimiasis

Objective: To evaluate the efficacy and safety of this compound for the treatment of human paragonimiasis.

Protocol:

  • Patient Selection:

    • Inclusion Criteria: Patients with a confirmed diagnosis of paragonimiasis, typically based on the presence of Paragonimus eggs in sputum or feces, and/or positive serological tests.[9]

    • Exclusion Criteria: Patients with other severe underlying diseases, pregnant or lactating women, and individuals with a known hypersensitivity to this compound.

  • Study Design: An open-label clinical trial is a common design for such studies.[9]

  • Treatment Regimen: this compound is administered orally at a dose of 30-50 mg/kg of body weight, given on alternate days for a total of 10 to 15 doses. The drug is typically given with meals to minimize gastrointestinal side effects.[9]

  • Efficacy Assessment: The primary endpoint is the parasitological cure, defined as the absence of Paragonimus eggs in the sputum and/or feces after a specified follow-up period (e.g., 3-6 months). Sputum and stool samples are collected and examined microscopically at regular intervals post-treatment.[9][17]

  • Safety and Tolerability Assessment: Patients are monitored for the occurrence of adverse events throughout the treatment and follow-up periods. This includes clinical observation and laboratory tests (e.g., liver and kidney function tests) as needed.

  • Data Analysis: The cure rate is calculated as the percentage of patients who become egg-negative after treatment. The incidence and severity of adverse events are also documented and analyzed.

The logical flow of a clinical trial for an anthelmintic drug is depicted in the diagram below.

Clinical_Trial_Flow start Patient Recruitment screening Screening & Diagnosis start->screening end Study Conclusion enrollment Informed Consent & Enrollment screening->enrollment treatment Administer this compound enrollment->treatment follow_up Follow-up Assessments treatment->follow_up data_collection Collect Efficacy & Safety Data follow_up->data_collection analysis Analyze Data data_collection->analysis analysis->end caption Logical flow of an anthelmintic clinical trial.

Logical flow of an anthelmintic clinical trial.

Conclusion

This compound holds a significant place in the history of anthelmintic chemotherapy. Its journey from a topical antiseptic to a systemic treatment for debilitating parasitic infections highlights the potential for drug repurposing and the importance of continued research in parasitology. While its use in humans has been largely superseded by newer drugs with better safety profiles, the mechanisms of action of this compound, particularly its interference with parasite-specific metabolic pathways, continue to be of interest to researchers seeking to develop novel anthelmintics. The data and protocols presented in this guide offer a valuable resource for scientists and drug development professionals, providing a comprehensive understanding of this historically important anthelmintic agent.

References

Spectroscopic Analysis of Bithionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Bithionol, a potent anthelmintic and antimicrobial agent. The document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections and tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom. Due to the absence of readily available experimental spectra in public databases, the following data is based on predicted values, which serve as a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5 - 7.8Doublet2HAromatic C-H
~7.2 - 7.5Doublet2HAromatic C-H
~9.0 - 10.0Singlet (broad)2HPhenolic O-H

Note: Predictions are based on computational models and may vary slightly from experimental values. The broadness of the O-H signal can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 155C-OH
~130 - 135Aromatic C-H
~125 - 130Aromatic C-Cl
~120 - 125Aromatic C-S
~115 - 120Aromatic C-H
~110 - 115Aromatic C-Cl

Note: Carbon atoms in similar chemical environments may have overlapping signals. Assignments are based on computational predictions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While a specific experimental spectrum is referenced under the Coblentz Society Spectral Collection ID 2273, the following table details the expected characteristic absorption bands based on its molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
1600 - 1585Medium-WeakC=C StretchAromatic Ring
1500 - 1400MediumC=C StretchAromatic Ring
1300 - 1200StrongC-O StretchPhenol
850 - 550Medium-StrongC-Cl StretchAryl Halide
~700WeakC-S StretchThioether
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly its conjugated aromatic system.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax)Solvent
307 nm[1]Not specified

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃))

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. This compound is soluble in DMSO.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry NMR tube.

    • If the solvent does not contain an internal standard, add a small drop of TMS.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Set the appropriate spectral width and acquisition time.

      • Apply a 90° pulse and acquire the Free Induction Decay (FID).

      • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set a wider spectral width compared to ¹H NMR.

      • Use a proton-decoupled pulse sequence.

      • A longer acquisition time and a larger number of scans (e.g., 128 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.

IR Spectroscopy Protocol

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr, spectroscopy grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the this compound sample into a clean agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.

    • Transfer a portion of the powder into the collar of a pellet press.

  • Pellet Formation:

    • Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials and Equipment:

  • This compound sample

  • Spectroscopy grade solvent (e.g., ethanol (B145695) or methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing a small amount of the sample and dissolving it in a known volume of the chosen solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units). This usually requires serial dilutions.

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the blank cuvette in the reference holder of the spectrophotometer and the sample cuvette in the sample holder.

    • Perform a baseline correction with the blank solvent over the desired wavelength range (e.g., 200-400 nm).

    • Replace the blank cuvette with the sample cuvette.

    • Scan the sample over the same wavelength range to obtain the absorption spectrum.

  • Data Processing:

    • The spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV UV-Vis Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Proc_NMR FT, Phasing, Calibration Peak Assignment Acq_NMR->Proc_NMR Proc_IR Background Subtraction Peak Assignment Acq_IR->Proc_IR Proc_UV Baseline Correction Identify λmax Acq_UV->Proc_UV Res_NMR NMR Spectra (δ, Multiplicity, J) Proc_NMR->Res_NMR Res_IR IR Spectrum (Wavenumber, Intensity) Proc_IR->Res_IR Res_UV UV-Vis Spectrum (λmax) Proc_UV->Res_UV Final_Report Comprehensive Technical Report Res_NMR->Final_Report Res_IR->Final_Report Res_UV->Final_Report

References

Bithionol's Disruption of Bacterial Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol (B75329), an anthelmintic drug, has demonstrated significant antibacterial activity, primarily by disrupting the integrity of the bacterial cell membrane. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on bacterial membranes. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents and mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] Its primary mode of action involves the perturbation and disruption of the bacterial cytoplasmic membrane, a fundamental structure for cell survival. This guide will detail the current understanding of how this compound compromises bacterial membrane integrity, leading to cell death.

Mechanism of Action

This compound's bactericidal effect is directly linked to its ability to compromise the physical integrity of the bacterial cell membrane.[1][2][3] This disruption leads to a cascade of detrimental events, including the dissipation of membrane potential, leakage of intracellular components, and ultimately, cell lysis.

While the primary target is the lipid bilayer, evidence also suggests that this compound may interact with membrane-associated proteins. One such proposed target is the protein translocase subunit SecA1, which is involved in protein secretion and insertion into the membrane. Inhibition of SecA1 could further compromise membrane function and contribute to the overall disruptive effect.

The following diagram illustrates the proposed mechanism of action:

Bithionol_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with SecA1 Inhibition of SecA1 (putative) This compound->SecA1 Potential secondary target LipidBilayer Disruption of Lipid Bilayer Membrane->LipidBilayer Leads to Permeability Increased Membrane Permeability LipidBilayer->Permeability Leakage Leakage of Intracellular Contents (ions, ATP, etc.) Permeability->Leakage Potential Dissipation of Membrane Potential Permeability->Potential CellDeath Bacterial Cell Death Leakage->CellDeath Potential->CellDeath SecA1->Membrane Contributes to membrane dysfunction

Proposed mechanism of this compound's action on bacterial membranes.

Quantitative Data

The antibacterial efficacy of this compound has been quantified through various assays, primarily by determining the Minimum Inhibitory Concentration (MIC) against different bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (μg/mL)Reference
Acinetobacter calcoaceticus-0.206[1]
Escherichia coli-0.103[1]
Enterococcus aerogenes->3.3[1]
Bacillus cereus-0.0129[1]
Staphylococcus aureus (MRSA)MW20.5 - 2[4]
Mycobacterium abscessusClinical Strains0.625 - 2.5 (μM)[5][6]
Enterococcus faecalisATCC 292122[1]
Enterococcus faecium (VRE)U1014[1]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to assess the impact of this compound on bacterial membrane integrity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in a 96-well plate start->prep_this compound prep_bacteria Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_this compound->prep_bacteria inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader to measure OD600 incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Membrane Permeability Assay using SYTOX Green

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Methodology:

  • Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension to each well.

  • SYTOX Green Addition: Add SYTOX Green to each well to a final concentration of 1-5 μM.

  • This compound Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). Measurements should be taken at regular intervals over a period of time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization.

Membrane Potential Assay using DiSC₃(5)

The potentiometric dye DiSC₃(5) is used to assess changes in bacterial membrane potential. In polarized cells, the dye is quenched. Depolarization leads to its release and an increase in fluorescence.

Methodology:

  • Bacterial Cell Preparation: Prepare bacterial cells as described in the SYTOX Green assay (Section 4.2).

  • Dye Loading: Incubate the bacterial suspension with DiSC₃(5) (final concentration of 0.5-2 μM) in the dark until a stable, quenched fluorescence signal is achieved. This indicates the dye has accumulated in the polarized membranes.

  • This compound Treatment: Add different concentrations of this compound to the dye-loaded cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for DiSC₃(5) (e.g., ~622 nm excitation and ~670 nm emission).

  • Data Analysis: An increase in fluorescence indicates membrane depolarization.

Propidium Iodide Staining for Membrane Integrity

Propidium iodide (PI) is another fluorescent dye that is excluded by viable cells. It enters cells with damaged membranes and intercalates with DNA, resulting in red fluorescence.

Methodology:

  • Bacterial Treatment: Treat a bacterial suspension with this compound at various concentrations for a specified period (e.g., 30-60 minutes).

  • Staining: Add PI to the treated and untreated control suspensions to a final concentration of 5-10 μg/mL.

  • Incubation: Incubate in the dark for 5-15 minutes.

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with compromised membranes will exhibit red fluorescence.

The logical relationship between these key assays is depicted below:

Assay_Logic Bithionol_Treatment This compound Treatment of Bacteria Membrane_Disruption Membrane Disruption Bithionol_Treatment->Membrane_Disruption Membrane_Permeabilization Membrane Permeabilization Membrane_Disruption->Membrane_Permeabilization Membrane_Depolarization Membrane Depolarization Membrane_Disruption->Membrane_Depolarization Loss_of_Integrity Loss of Membrane Integrity Membrane_Disruption->Loss_of_Integrity SYTOX_Assay SYTOX Green Assay Membrane_Permeabilization->SYTOX_Assay DiSC3_Assay DiSC3(5) Assay Membrane_Depolarization->DiSC3_Assay PI_Assay Propidium Iodide Staining Loss_of_Integrity->PI_Assay

Logical flow of experimental validation.

Conclusion

This compound represents a compelling antibacterial agent with a primary mechanism of action centered on the disruption of bacterial membrane integrity. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this compound and other membrane-targeting antimicrobials. A thorough understanding of its interaction with the bacterial membrane is crucial for optimizing its therapeutic potential and overcoming the challenges of antibiotic resistance. Further research is warranted to fully elucidate the role of secondary targets, such as SecA1, and to expand the quantitative analysis of its membrane-disrupting effects.

References

Bithionol: A Technical Guide to its Anti-Biofilm Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, coupled with the inherent tolerance of bacterial biofilms to conventional antimicrobial agents, presents a formidable challenge in the treatment of infectious diseases. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously difficult to eradicate and serve as reservoirs for persistent infections. Bithionol (B75329), a clinically approved anthelmintic drug, has emerged as a promising candidate for repurposing as an anti-biofilm agent. This technical guide provides an in-depth analysis of the anti-biofilm properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for its investigation.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action against bacterial biofilms, primarily centered on the disruption of the bacterial cell membrane's integrity. This activity has been observed across a range of both Gram-positive and Gram-negative bacteria.

In Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, this compound directly compromises the cell membrane, leading to increased permeability and subsequent cell death.[1][2] A key molecular target identified in S. aureus is the protein translocase subunit SecA1. SecA is an essential ATPase motor protein that facilitates the transport of proteins across the cytoplasmic membrane. Inhibition of SecA1 disrupts protein secretion and compromises the integrity of the cell envelope, contributing to the anti-biofilm effect.

For multidrug-resistant Gram-negative bacteria, this compound demonstrates a potent synergistic effect when used in combination with colistin, a last-resort antibiotic.[3][4] This combination leads to enhanced damage of the bacterial cell membrane and an increase in the production of reactive oxygen species (ROS), ultimately resulting in effective biofilm eradication.[3][4]

Quantitative Data on Anti-Biofilm Efficacy

The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of this compound against various pathogens, as well as its efficacy in biofilm elimination.

PathogenStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)MW20.5 - 2[1]
Enterococcus faecalisATCC 292121[1]
Enterococcus faecium (VRE)U1012[1]
Mycobacterium abscessus199772.5 µM (~0.89 µg/mL)[5]
Mycobacterium abscessusClinical Isolates0.625 - 2.5 µM (~0.22 - 0.89 µg/mL)[5]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Bacteria.

PathogenThis compound Concentration (µg/mL)Biofilm Elimination (%)Time (hours)Reference
Mycobacterium abscessus169048[6]
Mycobacterium abscessus329948[6]
Mycobacterium abscessus6499.948[6]
Mycobacterium abscessus12810048[6]

Table 2: this compound-Mediated Biofilm Elimination.

Note: Specific MBEC values for this compound are not consistently reported across the literature; however, the data for M. abscessus provides a strong indication of its potent biofilm eradication capabilities.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-biofilm properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic bacterial culture.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density (OD) at 600 nm.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial suspension (adjusted to a starting OD600 of ~0.05) to each well.

  • Incubate the plate under static conditions for 24-48 hours at the appropriate temperature to allow for biofilm formation.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[7]

  • Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Mature bacterial biofilm (grown for 24-48 hours in a 96-well plate as described above)

  • This compound stock solution

  • Fresh growth medium

  • PBS

  • Resazurin (B115843) solution or a method for determining cell viability (e.g., CFU plating)

Procedure:

  • Grow biofilms in a 96-well plate for 24-48 hours.

  • Remove the growth medium and gently wash the wells with PBS to remove planktonic cells.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours.

  • After incubation, remove the this compound-containing medium and wash the wells with PBS.

  • Determine the viability of the remaining biofilm. This can be done by:

    • CFU Plating: Scraping the biofilm from the wells, resuspending the cells in PBS, and performing serial dilutions for plate counting.

    • Metabolic Assay: Adding a viability indicator like resazurin and measuring the fluorescence.

  • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the untreated control.[9]

Visualizations

Signaling Pathways and Mechanisms of Action

Bithionol_Mechanism cluster_gram_positive Gram-Positive Bacteria (e.g., S. aureus) cluster_gram_negative Gram-Negative Bacteria (in combination with Colistin) Bithionol_GP This compound Membrane_GP Bacterial Cell Membrane Bithionol_GP->Membrane_GP Disruption SecA1 Protein Translocase Subunit SecA1 Bithionol_GP->SecA1 Inhibition Cell_Death_GP Cell Death Membrane_GP->Cell_Death_GP Protein_Secretion Protein Secretion SecA1->Protein_Secretion SecA1->Cell_Death_GP Protein_Secretion->Membrane_GP Maintenance Bithionol_GN This compound + Colistin Membrane_GN Outer & Inner Membranes Bithionol_GN->Membrane_GN Synergistic Damage ROS Reactive Oxygen Species (ROS) Bithionol_GN->ROS Increased Production Cell_Death_GN Cell Death Membrane_GN->Cell_Death_GN ROS->Cell_Death_GN Oxidative Stress Biofilm_Inhibition_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Add bacterial suspension to each well A->B C Incubate for 24-48 hours to allow biofilm formation B->C D Wash wells with PBS to remove planktonic cells C->D E Stain with 0.1% Crystal Violet for 15 minutes D->E F Wash wells to remove excess stain E->F G Solubilize bound dye with 30% acetic acid or 95% ethanol F->G H Measure absorbance at 570 nm G->H I Calculate percentage of biofilm inhibition H->I MBEC_Workflow A Grow mature biofilms in a 96-well plate (24-48 hours) B Wash wells with PBS to remove planktonic cells A->B C Add fresh medium with serial dilutions of this compound B->C D Incubate for 24 hours C->D E Wash wells with PBS D->E F Determine viability of remaining biofilm (CFU counting or metabolic assay) E->F G Identify the Minimum Biofilm Eradication Concentration (MBEC) F->G

References

Bithionol's Impact on Mitochondrial Function and Adenosine Triphosphate (ATP) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms through which bithionol (B75329), an anthelmintic and antimicrobial agent, modulates mitochondrial function and impacts cellular energy metabolism. The information presented herein is curated from recent scientific literature to support research and development endeavors.

Executive Summary

This compound exerts significant effects on mitochondria, primarily by acting as a classical protonophore uncoupler. This activity disrupts the mitochondrial membrane potential, a critical component of oxidative phosphorylation, leading to a direct inhibition of ATP synthesis. Concurrently, this compound induces oxidative stress by increasing the production of mitochondrial superoxide (B77818). At varying concentrations, it can either inhibit or, under the principle of metabolic hormesis, enhance cellular respiration. These multifaceted effects on mitochondrial bioenergetics and redox status culminate in the induction of apoptosis and ferroptosis in various cell types, highlighting its potential as a therapeutic agent and the necessity for careful consideration of its mitochondrial toxicity in drug development.

Core Mechanisms of Action at the Mitochondrial Level

This compound's interaction with mitochondria is characterized by several key mechanisms that collectively impair cellular energy production and homeostasis.

2.1 Mitochondrial Uncoupling and Inhibition of ATP Production this compound functions as a classical mitochondrial uncoupler.[1] By transporting protons across the inner mitochondrial membrane, it dissipates the proton motive force (PMF) that is essential for the ATP synthase enzyme to produce ATP. This uncoupling of the electron transport chain from oxidative phosphorylation leads to a significant reduction in mitochondrial ATP production.[1] Studies on mitochondria isolated from mouse brain have demonstrated that this compound's primary mechanism for curbing ATP production is through this uncoupling activity.[1]

2.2 Modulation of Oxygen Consumption The effect of this compound on mitochondrial respiration, or oxygen consumption, is dose-dependent. At higher concentrations, this compound inhibits the oxygen consumption rate.[2] Conversely, at low doses, it has been observed to enhance respiration, a phenomenon known as metabolic hormesis.[2] This suggests a biphasic response that could have different physiological implications depending on the dosage used.

2.3 Induction of Oxidative Stress A significant consequence of this compound's effect on mitochondria is the induction of oxidative stress. It has been shown to increase the levels of mitochondrial superoxide, a reactive oxygen species (ROS), in a dose-dependent manner in acute myeloid leukaemia (AML) cells.[3][4][5] This elevation in ROS can lead to cellular damage and trigger downstream signaling pathways, including apoptosis and ferroptosis.

2.4 Depolarization of Mitochondrial Membrane Potential Consistent with its role as an uncoupler, this compound causes a significant reduction in the transmembrane mitochondrial potential (ΔΨm).[3][4][5] The mitochondrial membrane potential is crucial for many mitochondrial functions, including ATP synthesis and protein import.[6] A loss of this potential is a key indicator of mitochondrial dysfunction and is often a prelude to programmed cell death.

2.5 Inhibition of Soluble Adenylyl Cyclase (sAC) While not a direct mitochondrial target, this compound is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8][9][10][11] This inhibition occurs through binding to the allosteric bicarbonate activator site.[9][10][11] Since sAC utilizes ATP as a substrate, its inhibition by this compound can indirectly influence cellular energy homeostasis.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound as reported in the literature, providing a comparative overview for research and analysis.

ParameterCell/System TypeConcentration/DoseObserved EffectReference
IC₅₀ (sAC Inhibition) Purified human sAC4.0 ± 0.2 μMPotent inhibition of soluble adenylyl cyclase activity.[9]
Mitochondrial Superoxide Levels (MFI) KG-1a AML cells7 μM (1 hr)MFI: 636.8 (Control: 566.3)[3]
14 μM (1 hr)MFI: 617.7 (Control: 566.3)[3]
28 μM (1 hr)MFI: 1183 (Control: 566.3)[3]
7 μM (24 hr)MFI: 1374 (Control: 517.3)[3]
14 μM (24 hr)MFI: 1453 (Control: 517.3)[3]
28 μM (24 hr)MFI: 1521 (Control: 517.3)[3]
Transmembrane Mitochondrial Potential KG-1a AML cells7, 14, 28 μM (24 hr)Significant reduction in mitochondrial potential.[3]
Oxygen Consumption Ewing's sarcoma cellsHigh dosesInhibition of oxygen consumption.[2]
Low dosesEnhancement of respiration.[2]

MFI: Mean Fluorescence Intensity

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methods described in the cited literature.

4.1 Isolation of Mitochondria from Mouse Brain

  • Objective: To obtain a purified fraction of mitochondria for functional assays.

  • Procedure:

    • Euthanize mice and immediately dissect the brain tissue on ice.

    • Homogenize the tissue in an ice-cold isolation buffer (e.g., containing 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 1,300 x g for 3 minutes) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 13,000 x g for 10 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspension in the isolation buffer and repeat the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a suitable assay buffer for subsequent experiments.

  • Reference: Adapted from the methodology for studying isolated mitochondria.[1]

4.2 Measurement of Mitochondrial Superoxide Levels

  • Objective: To quantify the production of superoxide within mitochondria in response to this compound treatment.

  • Reagent: MitoSOX™ Red mitochondrial superoxide indicator.

  • Procedure:

    • Culture cells (e.g., KG-1a) to the desired density in appropriate multi-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., 7, 14, 28 μM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 1 or 24 hours).

    • Following treatment, incubate the cells with MitoSOX™ Red reagent (e.g., 5 μM) in a light-protected environment at 37°C for a specified time (e.g., 10-30 minutes).

    • Wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess probe.

    • Analyze the fluorescence of the cells using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the level of mitochondrial superoxide.

  • Reference: Based on the protocol for quantifying mitochondrial superoxide in AML cells.[3]

4.3 Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Objective: To measure changes in the mitochondrial membrane potential after exposure to this compound.

  • Reagent: A potentiometric fluorescent dye such as JC-1, TMRE, or TMRM.

  • Procedure:

    • Seed and treat cells with this compound as described in the protocol for superoxide measurement.

    • After the treatment period, incubate the cells with the chosen fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.

    • Wash the cells to remove the unbound dye.

    • Measure the fluorescence using a flow cytometer, fluorescence microscope, or plate reader. For JC-1, the ratio of red (J-aggregates in high ΔΨm) to green (J-monomers in low ΔΨm) fluorescence is calculated to determine the state of mitochondrial polarization. A decrease in this ratio indicates depolarization.

  • Reference: Adapted from the description of mitochondrial potential measurement in KG-1a cells.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes and experimental logic associated with this compound's mitochondrial effects.

Bithionol_Uncoupling_Mechanism cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient H+ Gradient (High H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Matrix Mitochondrial Matrix (Low H+) This compound This compound This compound->Proton_Gradient ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound acts as a protonophore, dissipating the H+ gradient required by ATP synthase.

Superoxide_Measurement_Workflow start Start: Culture KG-1a cells treatment Treat cells with this compound (e.g., 0, 7, 14, 28 µM) start->treatment incubation Incubate for specified time (e.g., 1 hr or 24 hr) treatment->incubation add_probe Add MitoSOX™ Red probe incubation->add_probe probe_incubation Incubate (37°C, dark) add_probe->probe_incubation wash Wash cells to remove excess probe probe_incubation->wash analysis Analyze by Flow Cytometry wash->analysis end End: Quantify Mean Fluorescence Intensity (MFI) analysis->end

Caption: Experimental workflow for measuring mitochondrial superoxide levels using MitoSOX™ Red.

Bithionol_Cell_Death_Pathway cluster_effects Mitochondrial Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Uncoupling Uncoupling Mitochondrion->Uncoupling ROS ↑ Mitochondrial Superoxide (ROS) Mitochondrion->ROS Depolarization Loss of ΔΨm Uncoupling->Depolarization BCL2 ↓ BCL-2 protein Depolarization->BCL2 Caspase ↑ Caspase-3 Activation Depolarization->Caspase Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis Apoptosis BCL2->Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis and ferroptosis via mitochondrial dysfunction and ROS production.

Implications for Research and Drug Development

The profound effects of this compound on mitochondrial function carry significant implications. For researchers, this compound serves as a valuable tool to probe the roles of mitochondrial uncoupling and oxidative stress in various cellular processes. For drug development professionals, the data underscores the importance of screening for mitochondrial toxicity. While the pro-apoptotic and pro-ferroptotic activities of this compound suggest its potential as an anticancer agent, particularly in malignancies like AML, its off-target effects on the mitochondria of healthy cells must be carefully considered.[3][4][5] The dose-dependent nature of its effects, including the potential for metabolic hormesis, suggests that therapeutic windows may be narrow and require precise characterization. Future work should focus on developing analogues with greater selectivity for target cells or on formulation strategies to mitigate off-target mitochondrial impairment.

References

Bithionol: A Comprehensive Technical Guide to its Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol (B75329), an anthelmintic drug, is emerging as a promising candidate for antifungal drug repurposing. This technical guide provides an in-depth analysis of its antifungal properties, including its mechanism of action, spectrum of activity, and relevant experimental data. This compound demonstrates fungicidal activity against a range of pathogenic fungi, primarily through the inhibition of soluble adenylyl cyclase (sAC), leading to the disruption of the cAMP signaling pathway. This initial trigger culminates in a cascade of downstream effects, including the induction of oxidative stress and apoptosis. This document synthesizes available quantitative data, details essential experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound as a novel antifungal agent.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant global health challenge. This has spurred research into novel therapeutic strategies, including the repurposing of existing drugs. This compound, a previously used anthelmintic, has demonstrated potent antifungal activity in several studies. Its multifaceted mechanism of action, targeting pathways distinct from many current antifungals, makes it an attractive candidate for further investigation and development. This guide aims to provide a detailed technical overview of the current knowledge surrounding this compound's potential as an antifungal agent.

Spectrum of Antifungal Activity

This compound has shown in vitro activity against a variety of pathogenic fungi, including yeasts and molds. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MICs) and other relevant metrics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Pathogenic Fungi

Fungal SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Cryptococcus neoformansH99Low-micromolar-[1]
Cryptococcus neoformansVarious clinical strainsLow-micromolar-[1]
Mycobacterium abscessusSubtype 10.625 - 2.5-[2]
Mycobacterium abscessusSubtype 20.625 - 2.5-[2]
Mycobacterium abscessusSubtype 30.625 - 2.5-[2]
Trichophyton rubrum->4>1.42[3]

Note: Data for some key fungal pathogens like Candida albicans and Aspergillus fumigatus are still emerging in publicly available literature.

Table 2: Fungicidal vs. Fungistatic Activity

This compound has been shown to exhibit fungicidal activity against Cryptococcus neoformans[1]. The determination of whether an antifungal agent is fungicidal or fungistatic is typically based on the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). A ratio of ≤ 4 is generally considered indicative of fungicidal activity. For Mycobacterium abscessus, the MBC/MIC ratio was found to be ≤4, confirming its bactericidal activity[2].

Mechanism of Action

This compound's antifungal activity stems from a multi-pronged attack on fungal cellular processes, with the primary target being the inhibition of soluble adenylyl cyclase (sAC).

Inhibition of Soluble Adenylyl Cyclase and Disruption of cAMP Signaling

This compound is a potent inhibitor of sAC, an enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP. In fungi, the cAMP signaling pathway is a crucial regulator of various processes, including morphogenesis, virulence, and stress responses[4]. By inhibiting sAC, this compound effectively lowers intracellular cAMP levels, thereby disrupting these essential cellular functions.

This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibits cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Transcription Factors) PKA->Downstream Phosphorylates Cellular_Responses Fungal Morphogenesis, Virulence, Stress Response Downstream->Cellular_Responses Regulates

Figure 1: this compound's inhibition of the cAMP signaling pathway.

Induction of Oxidative Stress

Several studies suggest that this compound can induce the production of reactive oxygen species (ROS) in target cells[5]. The accumulation of ROS leads to oxidative damage of cellular components such as lipids, proteins, and DNA, ultimately contributing to cell death. The exact mechanism by which this compound induces ROS in fungi is still under investigation but may be a downstream consequence of mitochondrial dysfunction.

Induction of Apoptosis

Evidence points to this compound's ability to induce apoptosis, or programmed cell death, in fungal cells. This process is characterized by a series of morphological and biochemical changes, including DNA fragmentation, nuclear condensation, and the activation of caspases[5][6]. The apoptotic cascade can be initiated by various cellular stresses, including the disruption of key signaling pathways and oxidative damage. This compound has been shown to activate caspases, key executioners of apoptosis[5][6].

This compound This compound sAC_inhibition sAC Inhibition & cAMP Reduction This compound->sAC_inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction sAC_inhibition->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation sAC_inhibition->Caspase_Activation ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed apoptotic pathway induced by this compound in fungi.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal potential of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Alternatively, read the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of this compound in 96-well plate Inoculation Inoculate wells with fungal suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Visually or spectrophotometrically determine growth inhibition Incubation->Reading MIC_Determination Identify the Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Figure 3: Workflow for broth microdilution MIC assay.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to determine the lowest concentration of an antifungal agent that kills the vast majority of the initial inoculum.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spot-plate the aliquots onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the agar plate.

Caspase Activity Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Materials:

  • Fungal cells treated with this compound

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., specific for caspase-3)

  • Fluorometer or microplate reader

Procedure:

  • Treat fungal cells with various concentrations of this compound for a specified time.

  • Harvest and lyse the cells to release intracellular contents.

  • Add the fluorogenic caspase substrate to the cell lysate.

  • Incubate the mixture to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence using a fluorometer. An increase in fluorescence indicates caspase activity.

In Vivo Efficacy and Toxicology

While extensive in vivo studies on the antifungal efficacy of this compound are still needed, preliminary data from other applications provide some insights. In a mouse model of acute myeloid leukemia, this compound was administered intraperitoneally at a dosage of 50 mg/kg with tolerable systemic toxicity[5][7].

Table 3: Acute Toxicity Data for this compound in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral2100[8]
Intravenous18[8]
Intraperitoneal--

LD50: The dose that is lethal to 50% of the tested population.

Further in vivo studies using fungal infection models are crucial to establish the therapeutic window and efficacy of this compound as an antifungal agent.

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing as a novel antifungal agent. Its unique mechanism of action, targeting the fungal cAMP signaling pathway and inducing apoptosis, offers a potential alternative to combat drug-resistant fungal pathogens. The available in vitro data demonstrates its fungicidal activity against clinically relevant fungi.

Future research should focus on:

  • Expanding the in vitro susceptibility testing to a broader range of clinical fungal isolates, including those with known resistance profiles.

  • Conducting in vivo efficacy studies in relevant animal models of fungal infections to determine its therapeutic potential and pharmacokinetic/pharmacodynamic properties.

  • Further elucidating the downstream signaling pathways affected by this compound to identify potential biomarkers of susceptibility and to explore synergistic combinations with other antifungal agents.

  • Optimizing the formulation and delivery of this compound to enhance its efficacy and minimize potential toxicity.

The comprehensive data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound as a much-needed addition to the antifungal armamentarium.

References

Unraveling the Algaecidal Action of Bithionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol (B75329), a well-established anthelmintic and antibacterial agent, has also demonstrated notable efficacy as an algaecide. However, the precise molecular mechanisms underpinning its toxicity to algae remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's algaecidal properties, drawing upon its known biochemical interactions in other biological systems and outlining a putative mechanism of action in algae. This document provides a comprehensive overview of its potential impact on critical cellular processes, including enzyme inhibition and the induction of oxidative stress, supported by detailed experimental protocols and conceptual pathway visualizations to aid in further research and development.

Putative Algaecidal Mechanism of this compound

While direct studies on the comprehensive algaecidal mechanism of this compound are limited, its known effects in other organisms suggest a multi-pronged attack on algal cells. The proposed mechanism involves two primary pathways: the uncoupling of oxidative phosphorylation and the inhibition of soluble adenylyl cyclase (sAC), leading to a cascade of secondary effects including the generation of reactive oxygen species (ROS) and disruption of cellular signaling.

Uncoupling of Oxidative Phosphorylation and Subsequent Oxidative Stress

This compound has been identified as a classical uncoupler of oxidative phosphorylation.[1] In mitochondria, and likely in the chloroplasts of algae, it can shuttle protons across the inner membrane, dissipating the proton motive force that is essential for ATP synthesis. This disruption of the electrochemical gradient uncouples the electron transport chain from ATP production. The electron transport chain then accelerates in an attempt to re-establish the proton gradient, leading to increased oxygen consumption. This hyperactive state can result in electron leakage, primarily from complexes I and III, leading to the partial reduction of molecular oxygen and the formation of superoxide (B77818) radicals (O₂⁻•). This initial ROS can then be converted to other harmful species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), culminating in significant oxidative stress. This oxidative stress can cause widespread damage to cellular components, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.

G cluster_membrane Inner Mitochondrial/Chloroplast Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H⁺) ETC->Proton_Gradient Pumps H⁺ ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Electron Leakage ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Reduced Proton_Gradient->ATP_Synthase Drives ATP Synthesis Proton_Gradient->ATP_Synthase Inhibited Flow This compound This compound This compound->Proton_Gradient Dissipates Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cell_Damage Algal_Cell_Death Algal Cell Death Cell_Damage->Algal_Cell_Death

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation in algae.

Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound is a potent inhibitor of human soluble adenylyl cyclase (sAC), with an IC50 value of 4.0 ± 0.2 μM.[2][3] sAC is an enzyme that synthesizes the second messenger cyclic AMP (cAMP) and is regulated by bicarbonate ions, playing a role as an intracellular pH sensor.[4] Given that sACs are evolutionarily ancient enzymes, it is plausible that this compound targets a homologous enzyme in algae. By inhibiting algal sAC, this compound could disrupt cAMP signaling pathways, which are crucial for various cellular processes, including ion transport, metabolic regulation, and cell motility in flagellated algae. The disruption of these signaling cascades could contribute significantly to its algaecidal effects.

G This compound This compound sAC Algal Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibits cAMP cAMP sAC->cAMP Catalyzes Signaling Downstream cAMP Signaling Pathways sAC->Signaling Blocked ATP ATP ATP->sAC Substrate cAMP->Signaling Cellular_Functions Regulation of Cellular Functions (e.g., Ion Transport, Metabolism) Signaling->Cellular_Functions Disruption Disruption of Cellular Homeostasis Cellular_Functions->Disruption Algal_Cell_Death Algal Cell Death Disruption->Algal_Cell_Death

Caption: Proposed inhibitory action of this compound on algal soluble adenylyl cyclase (sAC).

Quantitative Data

Currently, there is a lack of specific quantitative data on the algaecidal effects of this compound in the peer-reviewed literature. The following table presents known quantitative data for this compound in other biological systems, which can serve as a reference for designing algaecidal studies.

ParameterOrganism/SystemValueReference
IC50 (sAC Inhibition) Human soluble Adenylyl Cyclase4.0 ± 0.2 μM[2]
Toxicity (in vitro) Neoparamoeba spp.Toxic at 0.1 - 10 mg/L over 72h[5]

Detailed Experimental Protocols

To facilitate further research into the algaecidal mechanism of this compound, this section provides detailed methodologies for key experiments.

Algal Growth Inhibition Test (Adapted from OECD 201)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a selected algal species.

Objective: To determine the EC50 (concentration causing 50% effect) of this compound on algal growth.

Materials:

  • Test algal species (e.g., Chlorella vulgaris, Scenedesmus obliquus)

  • Appropriate algal growth medium (e.g., OECD TG 201 medium)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile culture flasks or multi-well plates

  • Incubator with controlled temperature, lighting, and shaking

  • Spectrophotometer or cell counter

Procedure:

  • Preparation of Test Solutions: Prepare a geometric series of at least five this compound concentrations using the algal growth medium. A solvent control (medium with DMSO at the highest concentration used) and a negative control (medium only) must be included.

  • Inoculation: Inoculate the test and control flasks/wells with an exponentially growing algal culture to a starting cell density of approximately 10⁴ cells/mL.

  • Incubation: Incubate the cultures for 72 hours under continuous illumination (e.g., 60-120 µE/m²/s) and a constant temperature (e.g., 21-24°C).

  • Measurement of Algal Biomass: Measure the algal biomass (e.g., by cell counts, optical density at a specific wavelength like 680 nm) at 24, 48, and 72 hours.

  • Data Analysis: For each concentration, calculate the average specific growth rate. Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the this compound concentration and fitting to a suitable regression model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Concentration Series C Inoculate Test Solutions A->C B Prepare Algal Inoculum B->C D Incubate for 72h C->D E Measure Biomass (24, 48, 72h) D->E F Calculate Growth Rate Inhibition E->F G Determine EC50 F->G

Caption: Workflow for the Algal Growth Inhibition Test.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS.

Objective: To quantify the generation of ROS in algal cells upon exposure to this compound.

Materials:

  • Algal culture

  • This compound

  • H₂DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or similar buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Exposure: Treat the algal culture with various concentrations of this compound for a defined period (e.g., 1, 6, 24 hours). Include appropriate controls.

  • Harvesting and Washing: Harvest the algal cells by centrifugation and wash them with PBS to remove the culture medium and residual this compound.

  • Staining: Resuspend the cells in PBS containing H₂DCFDA (final concentration typically 5-10 µM) and incubate in the dark for 30-60 minutes at room temperature.

  • Measurement: Measure the fluorescence of the cell suspension using a fluorometer (excitation ~485 nm, emission ~525 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Data Normalization: Normalize the fluorescence readings to the cell number or protein content.

G A Expose Algae to this compound B Harvest and Wash Cells A->B C Incubate with H₂DCFDA B->C D Measure Fluorescence (Ex: 485nm, Em: 525nm) C->D E Normalize Data and Analyze D->E

Caption: Experimental workflow for measuring ROS production in algae.

Conclusion and Future Directions

The algaecidal activity of this compound is likely a result of a synergistic assault on algal cellular machinery, primarily through the uncoupling of oxidative phosphorylation and the inhibition of soluble adenylyl cyclase. These primary actions are proposed to trigger a cascade of secondary effects, including ATP depletion and severe oxidative stress, leading to cell death.

Future research should focus on validating these proposed mechanisms in relevant algal species. Key areas of investigation include:

  • Determining the EC50 values for growth inhibition in a range of algal species.

  • Quantifying the impact on photosynthesis by measuring parameters such as chlorophyll (B73375) fluorescence (Fv/Fm) and oxygen evolution rates.

  • Confirming and quantifying ROS production in algae upon this compound exposure and identifying the specific ROS involved.

  • Investigating the inhibition of algal sAC and other potential enzyme targets, including determination of inhibition kinetics (IC50, Ki).

A thorough understanding of this compound's algaecidal mechanism will be instrumental in its potential application in water management and the development of novel, targeted algaecides.

References

Bithionol's Impact on Protozoan Parasites: A Technical Guide to its Effects on Giardia lamblia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giardia lamblia, a protozoan parasite, is a significant cause of gastrointestinal disease worldwide. The emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents. Bithionol (B75329), an anthelmintic drug, has demonstrated notable efficacy against various protozoan parasites. This technical guide provides an in-depth analysis of the impact of this compound on Giardia lamblia, focusing on its in vitro effects, potential mechanisms of action, and detailed experimental methodologies. Quantitative data from key studies are summarized, and cellular pathways affected by this compound are visualized to offer a comprehensive resource for researchers in parasitology and drug development.

Introduction

Giardiasis, caused by the flagellated protozoan Giardia lamblia, remains a prevalent intestinal parasitic infection in humans and animals. Current treatment regimens, primarily centered around nitroimidazoles like metronidazole, face challenges due to variable efficacy and the rise of resistant isolates. This has spurred the investigation of alternative antiprotozoal compounds. This compound, a halogenated phenol (B47542) historically used as an anthelmintic, has shown promise as a potent agent against a range of pathogens, including protozoa. This document consolidates the current understanding of this compound's activity against Giardia lamblia, providing a technical overview for further research and development.

Quantitative Analysis of in vitro Efficacy

In vitro studies have been crucial in quantifying the inhibitory effects of this compound on the growth of Giardia lamblia trophozoites. The following table summarizes the key quantitative data from a seminal study by Takeuchi et al. (1985), which investigated the dose- and time-dependent effects of this compound on parasite viability.

This compound Concentration (mM)Incubation Time (hours)Effect on Giardia lamblia TrophozoitesReference
0.1424Incomplete killing
0.1448Incomplete killing
0.1472Virtually all killed
0.2824Virtually all killed
0.4224Virtually all killed

Experimental Protocols

The following protocols are based on established methodologies for the in vitro cultivation and drug susceptibility testing of Giardia lamblia.

In vitro Culture of Giardia lamblia Trophozoites

This protocol outlines the standard procedure for the axenic cultivation of G. lamblia trophozoites.

Materials:

  • Giardia lamblia trophozoites (e.g., WB strain, ATCC 30957)

  • Modified TYI-S-33 medium

  • Heat-inactivated bovine serum

  • Bovine bile

  • Penicillin-Streptomycin (B12071052) solution

  • Screw-cap cell culture vials (16 mL)

  • Incubator (37°C)

  • Ice bath

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete TYI-S-33 medium by supplementing the basal medium with 10% heat-inactivated bovine serum, 0.05% bovine bile, and penicillin-streptomycin to final concentrations of 100 U/mL and 100 µg/mL, respectively.

  • Inoculate a new culture vial containing 13 mL of pre-warmed complete TYI-S-33 medium with an established G. lamblia culture at a density of approximately 2 x 10^5 trophozoites/mL.

  • Incubate the vials upright at 37°C. Trophozoites will adhere to the glass surface.

  • For subculturing, detach the adherent trophozoites by chilling the culture vial in an ice bath for 15-20 minutes.

  • Invert the vial several times to dislodge the cells and create a uniform suspension.

  • Transfer an appropriate volume of the cell suspension to a new vial containing fresh, pre-warmed medium.

  • Monitor cell growth and viability using an inverted microscope.

Bithionol_In_Vitro_Assay_Workflow cluster_culture Giardia lamblia Culture cluster_treatment This compound Treatment cluster_incubation Incubation cluster_assessment Viability Assessment cluster_analysis Data Analysis culture Axenic culture of G. lamblia trophozoites in TYI-S-33 medium harvest Harvest trophozoites by chilling and centrifugation culture->harvest count Count trophozoites (hemocytometer) harvest->count treat Inoculate trophozoites into culture medium containing this compound count->treat prepare_drug Prepare stock solution of this compound in DMSO serial_dilute Perform serial dilutions to achieve desired concentrations prepare_drug->serial_dilute serial_dilute->treat control Set up control with vehicle (DMSO) only serial_dilute->control incubate Incubate at 37°C for specified time points (e.g., 24, 48, 72h) treat->incubate control->incubate assess Assess trophozoite viability incubate->assess method1 Method 1: Direct Counting (hemocytometer) assess->method1 method2 Method 2: ATP Bioluminescence Assay assess->method2 method3 Method 3: Dye Exclusion (Trypan Blue) assess->method3 analyze Calculate percentage of inhibition or IC50 value assess->analyze

Figure 1: Experimental workflow for in vitro susceptibility testing of this compound against G. lamblia.

Drug Susceptibility and Viability Assay

This protocol describes a method to determine the susceptibility of G. lamblia to this compound and assess parasite viability.

Materials:

  • Cultured G. lamblia trophozoites

  • Complete TYI-S-33 medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., GasPak jar or anaerobic chamber)

  • Reagents for viability assessment (e.g., ATP-based luminescence kit, Trypan blue stain)

Procedure:

  • Harvest and count G. lamblia trophozoites as described in Protocol 3.1.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete TYI-S-33 medium to achieve the desired final concentrations. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Seed a 96-well plate with a defined number of trophozoites (e.g., 1 x 10^4 cells/well) in a final volume of 200 µL per well.

  • Add the diluted this compound solutions and the vehicle control to the respective wells.

  • Incubate the plate under anaerobic conditions at 37°C for the desired time points (e.g., 24, 48, 72 hours).

  • Assess trophozoite viability using one of the following methods:

    • Direct Counting: Detach the trophozoites by chilling the plate, and count the number of motile and non-motile parasites in each well using a hemocytometer.

    • ATP Bioluminescence Assay: Use a commercial ATP-based cell viability kit according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

    • Dye Exclusion: Mix a small aliquot of the cell suspension with Trypan blue stain. Non-viable cells will take up the blue dye, while viable cells will remain unstained. Count the number of stained and unstained cells.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. If a range of concentrations is tested, the IC50 (half-maximal inhibitory concentration) can be determined using appropriate software.

Mechanism of Action

The precise mechanism of action of this compound against Giardia lamblia has not been fully elucidated. However, research on its effects in other biological systems suggests two primary potential pathways: inhibition of soluble adenylyl cyclase and disruption of microtubule dynamics.

Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound is a known inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). In many organisms, cAMP is a critical second messenger involved in a variety of cellular processes. In protozoan parasites, the cAMP signaling pathway can regulate processes such as differentiation, host-parasite interactions, and virulence. By inhibiting sAC, this compound may disrupt these essential cAMP-dependent pathways in G. lamblia, leading to cell death.

Bithionol_sAC_Inhibition_Pathway This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibits camp cAMP sAC->camp Converts atp ATP atp->sAC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates cellular_processes Essential Cellular Processes (e.g., Differentiation, Cytokinesis) downstream->cellular_processes Regulates cell_death Cell Death cellular_processes->cell_death Disruption leads to inhibition Inhibition activation Activation

Figure 2: Proposed mechanism of this compound via inhibition of the soluble adenylyl cyclase (sAC) signaling pathway in G. lamblia.

Microtubule-Targeting Activity

This compound has also been identified as a microtubule-targeting agent. The cytoskeleton of Giardia lamblia is unique and complex, composed of several microtubule-based structures that are essential for the parasite's survival, including the ventral disc for attachment, the flagella for motility, and the median body. Disruption of microtubule polymerization and dynamics can severely impact these functions, leading to impaired attachment to the host intestine, compromised cell division, and ultimately, cell death. This compound may exert its giardicidal effect by binding to tubulin, the building block of microtubules, thereby inhibiting its polymerization and disrupting the formation and function of these critical cytoskeletal structures.

Bithionol_Microtubule_Disruption cluster_cytoskeleton Giardia Cytoskeleton This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to and inhibits polymerization cellular_functions Essential Cellular Functions This compound->cellular_functions Disrupts microtubules Microtubules tubulin->microtubules Polymerize to form ventral_disc Ventral Disc microtubules->ventral_disc Forms flagella Flagella microtubules->flagella Forms median_body Median Body microtubules->median_body Forms cell_division Cell Division microtubules->cell_division Essential for attachment Attachment ventral_disc->attachment Enables motility Motility flagella->motility Enables cell_death Cell Death cellular_functions->cell_death Leads to

Figure 3: Proposed mechanism of this compound via disruption of microtubule dynamics in G. lamblia.

Potential Inhibition of Thioredoxin Reductase

While direct evidence for this compound's inhibition of thioredoxin reductase (TrxR) in Giardia lamblia is currently lacking, this enzyme represents a plausible target. G. lamblia is a microaerophilic parasite that relies heavily on its thioredoxin-based antioxidant system to counteract oxidative stress. TrxR is a key enzyme in this pathway. Inhibition of TrxR in other protozoan parasites has been shown to be an effective antimicrobial strategy. Given that this compound is a sulfur-containing compound, it is conceivable that it could interact with the active site of TrxR, which contains a redox-active disulfide. Further investigation is warranted to explore this potential mechanism of action.

Conclusion and Future Directions

This compound demonstrates significant in vitro activity against Giardia lamblia, highlighting its potential as a lead compound for the development of new anti-giardial therapies. The available evidence points towards a multi-faceted mechanism of action, primarily involving the inhibition of soluble adenylyl cyclase and the disruption of microtubule dynamics.

Future research should focus on:

  • Determining the precise IC50 value of this compound against various strains of G. lamblia, including clinically resistant isolates.

  • Elucidating the specific downstream effects of sAC inhibition in G. lamblia to validate this as a primary mechanism of action.

  • Investigating the direct interaction of this compound with Giardia tubulin and characterizing its impact on the parasite's unique microtubule structures.

  • Exploring the potential inhibitory effect of this compound on Giardia lamblia's thioredoxin reductase.

  • Conducting in vivo studies to assess the efficacy and safety of this compound in animal models of giardiasis.

A deeper understanding of this compound's giardicidal properties will be instrumental in the rational design of more potent and selective derivatives for the treatment of giardiasis and other protozoan infections.

Bithionol: A Novel Strategy in Cancer Therapy Through Oxidative Stress Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bithionol (BT), a previously approved anti-parasitic agent, is emerging as a promising candidate in oncology through the concept of drug repurposing.[1][2] Extensive preclinical data reveals its potent cytotoxic effects against a variety of cancer cell lines, including those resistant to standard chemotherapies.[1][3] A core component of this compound's anti-cancer mechanism is its ability to induce significant oxidative stress within cancer cells, leading to a cascade of events culminating in apoptosis and ferroptosis.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in inducing oxidative stress in cancer cells, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Cancer remains a formidable challenge in global health, with drug resistance and the severe side effects of conventional therapies necessitating the exploration of novel therapeutic avenues.[1] 'Drug repurposing,' the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated pathway to developing new cancer treatments.[7] this compound, a compound with a well-established safety profile in humans for treating helminthic infections, has demonstrated significant anti-tumor properties in preclinical cancer models.[3][7][8] Its ability to selectively induce cell death in cancer cells, partly through the generation of reactive oxygen species (ROS), positions it as a compelling agent for further investigation and development.[9][10] This guide will delve into the molecular underpinnings of this compound's pro-oxidant activity and its implications for cancer therapy.

Mechanism of Action: Induction of Oxidative Stress

This compound's cytotoxicity in cancer cells is strongly linked to its capacity to increase intracellular ROS levels.[1][9] This elevation of oxidative stress triggers a series of cellular responses that ultimately lead to cell death.

2.1. ROS Generation and Mitochondrial Dysfunction:

Treatment of cancer cells with this compound leads to a time- and dose-dependent increase in ROS generation.[9][11] This surge in ROS is closely associated with mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[2][9][12] this compound has been shown to cause a loss of mitochondrial transmembrane potential, a critical indicator of mitochondrial damage.[1][4] The mitochondria, being both a primary source and a target of ROS, are central to this compound's mechanism.[9] The increased mitochondrial superoxide (B77818) levels observed after this compound treatment underscore the compound's impact on this organelle.[4][6]

2.2. Induction of Apoptosis and Ferroptosis:

The excessive oxidative stress induced by this compound activates apoptotic pathways. This is evidenced by the expression of key apoptotic markers such as cleaved caspases 3 and 7, and cleaved PARP.[1][4] Furthermore, this compound treatment leads to nuclear condensation and DNA fragmentation, hallmarks of apoptotic cell death.[1][4] Beyond apoptosis, recent studies have indicated that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[4][13] The observation that the ferroptosis inhibitor ferrostatin-1 can partially rescue this compound-induced cell death supports this dual mechanism.[4]

2.3. Modulation of Key Signaling Pathways:

This compound-induced oxidative stress instigates changes in several critical signaling pathways that govern cell survival and proliferation.

  • NF-κB Pathway: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[2][4] It achieves this by reducing the phosphorylation of key components of the pathway, including IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus to activate its target genes.[1]

  • Akt and MAPK Pathways: The pro-survival Akt signaling pathway is also downregulated by this compound treatment, as indicated by reduced phosphorylation of Akt.[1] Conversely, the pro-apoptotic p38 MAPK pathway is activated.[1][9]

  • STAT3 Pathway: Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is implicated in the progression of many cancers.[14][15][16] While direct inhibition of STAT3 by this compound is not explicitly detailed in the provided results, the interplay between ROS and STAT3 signaling is a well-established concept in cancer biology, suggesting a potential area for further investigation.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Ovarian Cancer Cell LineCisplatin (B142131) SensitivityIC50 (µM) at 72 hrs
A2780Sensitive19[17]
A2780-CDDPResistant24[17]
SKOV-3-36[17]
OVACAR-3-44[17]
IGROV-1Sensitive55[17]
IGROV1-CDDPResistant59[17]
Hematological and Solid Cancer Cell LinesIC50 (µM)
Human colorectal carcinoma HCT11616.7[5][6]
Human acute myelogenous leukaemia KG-1a14.4[6]
Human monocytic leukaemia THP-133.6[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

4.1. Cell Viability Assay:

  • Principle: To determine the cytotoxic effects of this compound.

  • Method:

    • Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.[3]

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[2]

    • Add a cell viability reagent such as PrestoBlue or MTS and incubate according to the manufacturer's instructions.[1][18]

    • Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells relative to an untreated control.[2][18]

    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[2]

4.2. Measurement of Reactive Oxygen Species (ROS):

  • Principle: To quantify the intracellular levels of ROS.

  • Method using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA):

    • Seed cells in a 96-well black-wall plate and allow them to adhere overnight.[18]

    • Wash cells with a buffered salt solution (e.g., HBSS).[18][19]

    • Load cells with a fluorescent probe such as H2DCFDA (e.g., 20 µM) for 30-40 minutes at 37°C in the dark.[18][19]

    • Wash the cells to remove the excess probe.[18][19]

    • Treat cells with this compound.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a microplate reader or flow cytometer.[11][18]

  • Method using MitoSOX™ Red for mitochondrial superoxide:

    • Treat cells with this compound for the desired time.

    • Incubate the cells with MitoSOX™ Red reagent according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the red fluorescence, which is indicative of mitochondrial superoxide levels.[6]

4.3. Apoptosis Assays:

  • Caspase 3/7 Activity Assay:

    • Treat cells with this compound.

    • Use a commercially available kit (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of executioner caspases 3 and 7.[18] This typically involves adding a luminogenic substrate that is cleaved by active caspases, generating a light signal that is proportional to caspase activity.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Treat cells with this compound.

    • Fix and permeabilize the cells.

    • Use a TUNEL assay kit to label the 3'-hydroxyl ends of fragmented DNA with labeled nucleotides.[2]

    • Analyze the labeled cells by microscopy or flow cytometry to quantify the extent of DNA fragmentation.[2]

4.4. Western Blotting:

  • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Method:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, p-p65, cleaved caspase-3, Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound-induced oxidative stress.

Bithionol_Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Inhibition Akt_pathway Akt Pathway ROS->Akt_pathway Inhibition p38_pathway p38 MAPK Pathway ROS->p38_pathway Activation Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis Apoptosis NFkB_pathway->Apoptosis Akt_pathway->Apoptosis p38_pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death Experimental_Workflow_ROS_Measurement start Seed Cancer Cells in 96-well plate wash1 Wash with HBSS start->wash1 load_probe Load with H2DCFDA probe wash1->load_probe wash2 Wash to remove excess probe load_probe->wash2 treat Treat with this compound wash2->treat measure Measure Fluorescence (Flow Cytometry / Plate Reader) treat->measure end Quantify ROS Levels measure->end

References

Methodological & Application

Bithionol stock solution preparation and storage for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Bithionol for Cell Culture

Introduction

This compound is a phenolic compound historically used as an antibacterial, anthelmintic, and algaecide.[1][2] Its research applications have expanded significantly, with studies demonstrating its potential as an anti-cancer and neuroprotective agent.[3] The primary mechanisms of action for this compound include the potent inhibition of soluble adenylyl cyclase (sAC), suppression of the NF-κB signaling pathway, induction of oxidative stress, and cell cycle arrest.[1][3][4][5] These diverse activities make this compound a valuable tool for researchers in various fields, including oncology, microbiology, and neuroscience.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is a white to grayish-white crystalline powder.[6] It is crucial to understand its solubility profile to prepare appropriate stock solutions for cell culture experiments. This compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[7][8][9]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO Up to 250 mg/mL[8]~702 mMHygroscopic DMSO can impact solubility; use a fresh, unopened solvent for best results.[10][11] Sonication may be required.[8]
Ethanol ~21-22 mg/mL[8][11]~59-62 mMSonication is recommended to aid dissolution.[8]
Acetone 50 mg/mL[9]~140 mMYields a clear to hazy, yellow solution.[9]
Water Insoluble (<1 mg/mL)[8]N/ANot a suitable solvent for creating stock solutions.

Molar Mass of this compound: 356.05 g/mol [3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution, which can be diluted for various cell culture applications.

Materials:

  • This compound powder (C₁₂H₆Cl₄O₂S)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weigh Vial: Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on the analytical balance.

  • Weigh this compound: Carefully weigh approximately 35.6 mg of this compound powder directly into the tared tube.

  • Add Solvent: Using a micropipette, add 1 mL of sterile DMSO to the tube containing the this compound powder. This will yield a final concentration of 100 mM.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or until the solution is clear.[8] Gentle warming can also aid dissolution.[2]

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[2]

  • Storage: Store the aliquots as recommended in Protocol 2.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage cluster_2 Application A Weigh this compound Powder B Add Sterile DMSO to desired concentration A->B C Vortex and/or Sonicate until fully dissolved B->C D Aliquot into single-use sterile vials C->D E Store at -80°C for long-term stability D->E F Thaw one aliquot for experiment E->F G Dilute in cell culture medium to working concentration F->G

Caption: A workflow for preparing and using this compound stock solutions.

Protocol 2: Storage and Stability of this compound

Proper storage is critical to maintain the chemical integrity and activity of this compound.

Procedure:

  • Powder: Store the solid this compound powder in its original, tightly sealed container at -20°C for long-term stability (up to 3 years).[8] Protect from light.[12]

  • Stock Solution: Store the aliquoted stock solution in DMSO at -80°C for up to 1-2 years.[2][8] For shorter-term storage, -20°C is acceptable for up to one month.[11]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and precipitation. Always use single-use aliquots.[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[8]Keep container tightly sealed and protected from light.[7][12]
Stock Solution (in DMSO) -80°C1 to 2 years[2][8]Recommended for long-term storage.
Stock Solution (in DMSO) -20°CUp to 1 month[11]Suitable for short-term storage.
Protocol 3: Preparation of Working Solution for Cell Treatment

This protocol outlines the final dilution of the DMSO stock solution into cell culture medium.

Procedure:

  • Thaw Stock: Remove a single aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to treat cells with 50 µM this compound in 10 mL of medium, you would need 5 µL of a 100 mM stock solution.

  • Dilute: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Immediately mix well by gentle inversion or pipetting to ensure a homogenous solution and prevent precipitation.

  • Control Group: Prepare a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate flask of medium. This is critical as DMSO can have effects on cell behavior.

  • Treat Cells: Remove the old medium from your cell culture plates and replace it with the this compound-containing medium or the vehicle control medium.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms. It is a potent, allosteric inhibitor of soluble adenylyl cyclase (sAC), an enzyme that converts ATP to the second messenger cyclic AMP (cAMP).[1][13] Additionally, this compound has been shown to suppress the pro-inflammatory and pro-survival NF-κB signaling pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[5]

G ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC cAMP cAMP sAC->cAMP Catalyzes Downstream Downstream Signaling cAMP->Downstream This compound This compound This compound->sAC Inhibits

Caption: this compound inhibits soluble adenylyl cyclase (sAC).

G cluster_0 Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa p65/p50-IκBα (Inactive) IKK->IkBa Phosphorylates IκBα NFkB p65/p50 (NF-κB) (Active) IkBa->NFkB IκBα degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound suppresses the canonical NF-κB signaling pathway.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay Using Bithionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Bithionol, a repurposed anthelmintic drug that has demonstrated significant anticancer properties. The following protocols are intended for use by trained researchers and scientists in a laboratory setting.

Introduction

This compound (BT) is an FDA-approved anti-parasitic agent that has gained attention for its potential as an anticancer therapeutic.[1] Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin (B142131).[2][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrest, and inhibition of key signaling pathways such as NF-κB and Akt.[2][4][5] This document outlines a standard protocol for determining the cytotoxic effects of this compound on cancer cells in vitro using common colorimetric assays.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various ovarian cancer cell lines after 72 hours of treatment, as determined by a PrestoBlue cell viability assay.[6]

Cell LineCisplatin SensitivityIC50 (µM)
A2780Sensitive19
A2780-CDDPResistant24
SKOV-3-36
OVCAR-3-44
IGROV-1Sensitive55
IGROV-1-CDDPResistant59

Data sourced from Ayyagari VN, Brard L. BMC Cancer. 2014.[2][6]

Experimental Protocols

This section provides detailed methodologies for two common in vitro cytotoxicity assays: the MTT (or similar tetrazolium reduction) assay for cell viability and the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., A2780, SKOV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for ovarian cancer cells would be from 3.56 µM to 100 µM.[1]

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%) and a no-treatment control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[9][10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4][9]

Protocol 2: Cytotoxicity Assessment using LDH Assay

The LDH assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the supernatant and serves as an indicator of cytotoxicity and loss of membrane integrity.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom sterile microplates

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Sigma-Aldrich, or Thermo Fisher Scientific are recommended)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. A typical cell density is 1 x 10^4 cells/well.[4]

  • Controls:

    • Prepare the following controls as per the manufacturer's instructions for the LDH assay kit:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

      • Background control: Culture medium only.

  • Supernatant Collection:

    • After the treatment period (e.g., 6, 24, or 48 hours), centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.[13]

    • Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

    • Plot the percentage of cytotoxicity against the this compound concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., A2780, SKOV-3) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding bithionol_prep This compound Dilution Series treatment Treat Cells with this compound bithionol_prep->treatment cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate data_analysis Data Analysis (% Viability / % Cytotoxicity, IC50) read_plate->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assay.

bithionol_pathway This compound-Induced Cytotoxicity Signaling Pathways cluster_ros Oxidative Stress cluster_nfkb NF-κB Pathway Inhibition cluster_apoptosis Apoptosis Induction This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS pAkt ↓ pAkt This compound->pAkt Mito Loss of Mitochondrial Potential ROS->Mito pIkBa ↓ pIκBα pAkt->pIkBa pNFkB ↓ pNF-κB pIkBa->pNFkB XIAP ↓ XIAP pNFkB->XIAP Bcl2 ↓ Bcl-2, Bcl-xL pNFkB->Bcl2 Caspases ↑ Caspases 3/7 XIAP->Caspases inhibits Bcl2->Mito inhibits Mito->Caspases cPARP ↑ Cleaved PARP Caspases->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Signaling pathways affected by this compound.

References

Bithionol Treatment of Fasciola hepatica: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bithionol (B75329) and its sulfoxide (B87167) derivative in the treatment of Fasciola hepatica infections in various animal models. This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic trematode that causes fascioliasis, a disease affecting a wide range of mammals, including livestock and humans. The economic impact on agriculture and the risk to public health underscore the need for effective anthelmintic agents. This compound, a halogenated phenol, has been investigated as a potential treatment for fascioliasis. This document outlines the application of this compound in preclinical animal studies, providing researchers with essential data and methodologies to evaluate its efficacy and mechanism of action.

Quantitative Data Summary

The efficacy of this compound and its sulfoxide metabolite has been evaluated in several animal models. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of this compound in a Rabbit Model of Fasciola hepatica Infection

Treatment GroupDosage RegimenEfficacy (Worm Burden Reduction %)Reference
This compound100 mg/kg body weight (immature worms)60%[1]
This compound100 mg/kg body weight (mature worms)100%[1]

Table 2: Efficacy of this compound Sulfoxide in a Cattle Model of Fascioloides magna Infection

Treatment GroupDosage RegimenEfficacyReference
This compound Sulfoxide40-50 mg/kg body weight (medicated feed)100%[2]

Mechanism of Action

This compound is believed to exert its anthelmintic effect primarily by uncoupling oxidative phosphorylation in the parasite's mitochondria. This disruption of energy metabolism leads to a rapid depletion of ATP, causing spastic paralysis and eventual death of the fluke. Additionally, this compound has been observed to cause damage to the parasite's tegument.

G cluster_mitochondrion Fasciola hepatica Mitochondrion ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces ATP_Synthase->ATP Inhibits production ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Synthase Disrupts flow This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling Tegument_Damage Tegument Damage This compound->Tegument_Damage Uncoupling->Proton_Gradient Dissipates Paralysis Spastic Paralysis Uncoupling->Paralysis Death Parasite Death Tegument_Damage->Death Paralysis->Death

Caption: Proposed mechanism of action of this compound against Fasciola hepatica.

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound in various animal models.

General Experimental Workflow

The general workflow for evaluating the efficacy of this compound against F. hepatica in an animal model involves several key stages, from parasite acquisition to data analysis.

G Metacercariae 1. Metacercariae Acquisition & Viability Check Animal_Infection 2. Animal Model Infection (e.g., Rat, Rabbit, Sheep) Metacercariae->Animal_Infection Pre_Patency 3. Pre-patent Period (Parasite Maturation) Animal_Infection->Pre_Patency Treatment 4. This compound Administration (Oral or Medicated Feed) Pre_Patency->Treatment Post_Treatment 5. Post-treatment Period Treatment->Post_Treatment Necropsy 6. Necropsy & Fluke Recovery Post_Treatment->Necropsy Data_Analysis 7. Data Analysis (Worm Burden, Efficacy) Necropsy->Data_Analysis

Caption: General workflow for in vivo efficacy testing of this compound.

Protocol 1: Efficacy of this compound in an Experimentally Infected Rabbit Model

This protocol is based on a study that evaluated the efficacy of this compound against immature and mature F. hepatica in rabbits.[1][3]

1. Animal Model:

  • Species: New Zealand White rabbits

  • Age/Weight: 1-month-old

  • Housing: Housed individually in standard rabbit cages with ad libitum access to food and water.

2. Parasite:

  • Species: Fasciola hepatica

  • Stage: Metacercariae

3. Experimental Infection:

  • Each rabbit is infected orally with 30 viable F. hepatica metacercariae.[3]

  • Metacercariae can be administered by gavage or placed on a small piece of vegetable for ingestion.

4. Treatment Groups:

  • Group A (Immature Fluke Treatment): Treatment is initiated at a time point post-infection when flukes are in the immature stage (e.g., 4 weeks post-infection).

  • Group B (Mature Fluke Treatment): Treatment is initiated after the parasite has reached maturity and egg production has begun (e.g., 12 weeks post-infection).

  • Control Group: Infected but untreated rabbits.

5. Drug Administration:

  • Drug: this compound

  • Dosage: 100 mg/kg body weight.[1]

  • Route: Oral administration. The drug can be suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered by gavage.

  • Frequency and Duration: The specific frequency and duration were not detailed in the abstract, but a common regimen for fasciolicides is a single dose or a few doses over consecutive days.

6. Efficacy Assessment:

  • Necropsy: At a predetermined time after the final treatment dose (e.g., 2 weeks), all rabbits are humanely euthanized.

  • Worm Burden: The liver and bile ducts are carefully dissected, and all flukes are recovered, counted, and recorded for each animal.

  • Efficacy Calculation: The percentage reduction in worm burden in the treated groups is calculated relative to the mean worm burden in the control group using the following formula:

    • Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Protocol 2: Efficacy of this compound Sulfoxide in a Naturally Infected Cattle Model

This protocol is adapted from a study on the use of this compound sulfoxide for the treatment of fascioloidiasis in cattle, which can be extrapolated for F. hepatica.[2]

1. Animal Model:

  • Species: Cattle

  • Infection: Naturally infected with liver flukes.

2. Treatment Groups:

  • Treatment Group: Cattle receiving medicated feed containing this compound sulfoxide.

  • Control Group: A comparable group of infected cattle not receiving the treatment (if ethically permissible and available).

3. Drug Administration:

  • Drug: this compound Sulfoxide

  • Dosage: 40 to 50 mg per kg body weight.[2]

  • Route: Administered as a medicated feed. The drug is incorporated into a suitable feed carrier to ensure consumption of the correct dose.

4. Efficacy Assessment:

  • Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from individual animals before treatment and at specified intervals post-treatment (e.g., 14 and 21 days). The number of fluke eggs per gram of feces (EPG) is determined using a standard sedimentation technique.

  • Efficacy Calculation: The percentage reduction in EPG is calculated to determine the efficacy of the treatment.

  • Post-mortem Examination: In a research setting, a subset of animals may be necropsied to confirm the absence of adult flukes in the liver and bile ducts.

Protocol 3: General Protocol for Efficacy Testing in a Rat Model

While specific studies on this compound in rats were not extensively detailed in the search results, a general protocol can be established based on standard methods for fascioliasis research in this model.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Age/Weight: 6-8 weeks old

  • Housing: Housed in standard laboratory cages with ad libitum access to food and water.

2. Parasite:

  • Species: Fasciola hepatica

  • Stage: Metacercariae

3. Experimental Infection:

  • Each rat is infected orally with 10-20 viable F. hepatica metacercariae via oral gavage.

4. Treatment Groups:

  • Establish treatment and control groups as described in Protocol 1.

5. Drug Administration:

  • Drug: this compound

  • Dosage: A dose range should be determined based on available literature for other animal models, starting with a lower dose and escalating (e.g., 25-100 mg/kg).

  • Route: Oral gavage is the most common and precise method of administration.

6. Efficacy Assessment:

  • Follow the procedures for necropsy, worm burden determination, and efficacy calculation as outlined in Protocol 1.

Conclusion

This compound and its sulfoxide derivative have demonstrated significant efficacy against Fasciola hepatica in various animal models. The provided protocols offer a framework for researchers to conduct preclinical studies to further elucidate the therapeutic potential of this compound. The proposed mechanism of action, primarily through the uncoupling of oxidative phosphorylation, provides a basis for further molecular investigations. These application notes serve as a valuable resource for the design and execution of future research in the development of novel fasciolicides.

References

Application Notes and Protocols: Developing a Bithionol-based Assay for Soluble Adenylyl Cyclase (sAC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soluble adenylyl cyclase (sAC, or ADCY10) is a crucial enzyme that synthesizes the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP).[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, rather than G-proteins.[2][3] This unique regulatory mechanism positions sAC as a critical cellular sensor for CO₂/HCO₃⁻, playing vital roles in physiological processes such as sperm capacitation and motility, mitochondrial function, and acid-base regulation.[1][2][4]

Bithionol has been identified as a potent, specific inhibitor of sAC.[5][6] It acts through a primarily allosteric mechanism, binding to the sAC-specific bicarbonate binding site.[1][5][6] This interaction induces a conformational change that interferes with ATP binding and conversion to cAMP.[1] The specificity of this compound for sAC makes it an invaluable pharmacological tool for studying sAC-mediated signaling pathways and for screening for novel sAC inhibitors.

These application notes provide detailed protocols for establishing both biochemical and cell-based assays to measure sAC inhibition using this compound as a reference compound.

sAC Signaling Pathway and this compound's Mechanism of Action

Soluble adenylyl cyclase is activated by bicarbonate and calcium, leading to the conversion of ATP to cAMP.[2] The cAMP produced then activates downstream effectors, such as Protein Kinase A (PKA), which phosphorylates substrate proteins to elicit a cellular response. This compound inhibits this pathway by binding to the allosteric bicarbonate binding site on sAC, preventing its activation and the subsequent production of cAMP.[1][5][6]

sAC_Signaling_Pathway cluster_activation sAC Activation cluster_inhibition Allosteric Inhibition cluster_reaction Catalytic Reaction cluster_downstream Downstream Signaling Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts This compound This compound This compound->sAC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: sAC signaling pathway and this compound's inhibitory action.

Quantitative Data Presentation

This table summarizes the inhibitory potency of this compound against purified human soluble adenylyl cyclase. This value is critical for determining the appropriate concentration range for use in inhibition assays.

CompoundTarget EnzymeAssay TypeIC₅₀ ValueReference
This compoundHuman sACBiochemical4.0 ± 0.2 µM[6]

Experimental Protocols

Two primary methods are presented for assaying sAC inhibition by this compound: a direct biochemical assay using purified enzyme and a cell-based assay to assess activity in a cellular context.

Protocol 1: Biochemical Assay for sAC Inhibition

This protocol details the traditional and highly reproducible radioisotopic "two-column" method to measure the enzymatic activity of purified sAC and its inhibition by this compound.[7] The assay quantifies the conversion of [α-³²P]ATP to [³²P]cAMP.[2][7]

Principle

Purified recombinant sAC protein is incubated with [α-³²P]ATP in the presence of its activators (bicarbonate and calcium) and varying concentrations of the inhibitor, this compound. The reaction is stopped, and the resulting radiolabeled [³²P]cAMP is separated from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina (B75360) column chromatography.[2][7] The amount of [³²P]cAMP is then quantified by scintillation counting to determine the level of sAC inhibition.

Biochemical_Workflow Biochemical Assay Workflow A 1. Prepare Reagents (Assay buffer, sAC protein, this compound dilutions, [α-³²P]ATP) B 2. Pre-incubation Incubate sAC enzyme with this compound or DMSO (control) for 10-15 min at 30°C. A->B C 3. Initiate Reaction Add [α-³²P]ATP working solution to start the reaction. Incubate for 15 min at 30°C. B->C D 4. Stop Reaction Terminate with Stop Solution (e.g., 2% SDS, 40 mM ATP). C->D E 5. Separate Product Apply reaction mixture to sequential Dowex and Alumina columns to isolate [³²P]cAMP. D->E F 6. Quantify Radioactivity Measure [³²P]cAMP in the final eluate using a scintillation counter. E->F G 7. Data Analysis Calculate % inhibition relative to control and determine the IC₅₀ value. F->G

Caption: Workflow for the biochemical sAC inhibition assay.

Materials and Reagents

  • Purified human sAC protein (truncated, sACt)[4]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • [α-³²P]ATP

  • Unlabeled ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 3 mM DTT[4][8]

  • Activator Solution: 40 mM NaHCO₃[4][8]

  • Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP[2]

  • Dowex AG 50W-X4 resin

  • Alumina (neutral)

  • Scintillation fluid and vials

  • Scintillation counter

  • Microcentrifuge tubes, pipettes, water bath/incubator

Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point) in assay buffer to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM).

    • Dilute the purified sAC protein to the desired final concentration (e.g., ~5 nM) in assay buffer.[7]

    • Prepare a working solution of [α-³²P]ATP mixed with unlabeled ATP.

  • Reaction Setup:

    • In microcentrifuge tubes, add the assay buffer, activator solution, and the appropriate dilution of this compound or DMSO (for vehicle control).

    • Add the diluted sAC enzyme to each tube.

    • Pre-incubate the mixture for 10-15 minutes at 30°C.[7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [α-³²P]ATP working solution to each tube.

    • Incubate for 15 minutes at 30°C. Ensure the reaction is in the linear range of product formation.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding the Stop Solution.[2]

    • Boil the samples for 3 minutes.[2]

    • Apply the entire reaction mixture to a Dowex column. Wash the column with water.[2]

    • Apply the eluate from the Dowex column to an alumina column.[2]

    • Wash the alumina column with 10 mM imidazole-HCl (pH 7.5).[2]

    • Elute the purified [³²P]cAMP with 100 mM imidazole-HCl (pH 7.5) into a scintillation vial.[2]

  • Quantification:

    • Add scintillation fluid to each vial.

    • Quantify the radioactivity using a scintillation counter.

Data Analysis

  • Calculate the sAC activity for each this compound concentration.

  • Normalize the data by expressing the activity as a percentage of the DMSO (vehicle) control.

  • Plot the percent activity against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of sAC activity).

Protocol 2: Cell-Based Assay for sAC Inhibition

This protocol measures sAC inhibition in a cellular environment using HEK293 cells engineered to stably overexpress sAC (often referred to as "4-4 cells").[6][7] This approach assesses the cell permeability and intracellular activity of the inhibitor.

Principle

sAC-overexpressing cells are pre-incubated with various concentrations of this compound. Cellular phosphodiesterases (PDEs), which degrade cAMP, are inhibited with a broad-spectrum inhibitor like IBMX. This allows for the accumulation of cAMP produced almost exclusively by the overexpressed sAC.[8] The cells are then lysed, and the total intracellular cAMP concentration is measured using a commercially available detection kit (e.g., TR-FRET, ELISA, or luminescence-based). The reduction in cAMP accumulation in this compound-treated cells compared to a control reflects the inhibitory activity of the compound.

Cell_Based_Workflow Cell-Based Assay Workflow A 1. Cell Seeding Seed sAC-overexpressing HEK293 cells in a multi-well plate and incubate for 24h. B 2. Pre-incubation with Inhibitor Replace media and pre-incubate cells with this compound dilutions or DMSO for 10 min at 37°C. A->B C 3. Stimulate cAMP Accumulation Add a PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation. Incubate for 5-15 min. B->C D 4. Cell Lysis Stop the reaction and lyse the cells using the lysis buffer provided with the cAMP detection kit. C->D E 5. Measure cAMP Levels Quantify intracellular cAMP concentration using a commercial kit (e.g., TR-FRET, cAMP-Glo™). D->E F 6. Data Analysis Calculate % inhibition of cAMP accumulation and determine the cellular IC₅₀ value. E->F

Caption: Workflow for the cell-based sAC inhibition assay.

Materials and Reagents

  • HEK293 cells stably overexpressing sACt ("4-4 cells")[7]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • This compound

  • DMSO

  • 3-isobutyl-1-methylxanthine (IBMX) or other PDE inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Commercial cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, cAMP-Glo™ Assay)

  • Multi-well plates (format compatible with plate reader)

  • Plate reader for detection (e.g., for luminescence or TR-FRET)

Procedure

  • Cell Culture:

    • Seed the sAC-overexpressing HEK293 cells into a 24- or 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well for a 24-well plate).[7]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • One hour before the assay, carefully aspirate the culture medium and replace it with fresh medium.[7]

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Pre-incubate the cells with the this compound dilutions or vehicle (DMSO) for 10 minutes at 37°C.[7]

  • cAMP Accumulation:

    • To stimulate cAMP accumulation, add a PDE inhibitor such as IBMX (e.g., to a final concentration of 500 µM) to each well.[9]

    • Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by removing the medium and lysing the cells according to the protocol of your chosen commercial cAMP detection kit.

    • Proceed with the cAMP measurement following the manufacturer's instructions.

Data Analysis

  • Generate a standard curve if required by the cAMP detection kit.

  • Calculate the concentration of cAMP in each sample.

  • Normalize the cAMP levels in this compound-treated wells to the vehicle (DMSO) control.

  • Plot the percent inhibition of cAMP accumulation against the logarithm of this compound concentration.

  • Fit the data to a dose-response curve to determine the cellular IC₅₀ value.

References

Bithionol in Murine Xenograft Models of Ovarian Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol (BT), an FDA-approved anti-parasitic agent, has been investigated as a repurposed drug for oncology applications.[1][2][3] In the context of ovarian cancer, a disease characterized by high recurrence rates and drug resistance, this compound has demonstrated cytotoxic effects in vitro.[1][2][3] These application notes provide a summary of the administration of this compound in murine xenograft models of ovarian cancer, detailing experimental protocols, summarizing key quantitative data, and illustrating the implicated signaling pathways. While in vitro studies have shown promise, it is crucial to note that in vivo xenograft studies have not demonstrated significant anti-tumor efficacy in terms of tumor growth inhibition or enhanced survival, although an increase in apoptosis within the tumor tissue was observed.[4][5]

Data Presentation

In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

This compound has been shown to induce dose-dependent cytotoxicity in a variety of human ovarian cancer cell lines, including those resistant to cisplatin (B142131).[1][6]

Cell LineCisplatin SensitivityIC50 of this compound (72 hrs)
A2780Sensitive19 µM
A2780-CDDPResistant24 µM
SKOV-3Resistant36 µM
OVCAR-3Resistant44 µM
IGROV-1Sensitive55 µM
IGROV-1CDDPResistant59 µM
Data sourced from Ayyagari and Brard, 2014.[2]
In Vivo Effects of this compound in a SKOV-3 Xenograft Model

In a key in vivo study, pharmaceutical-grade this compound was administered to nude mice bearing SKOV-3 human ovarian tumor xenografts.[4][5] While the treatment did not result in a significant reduction in tumor growth or an increase in survival time, it did lead to a statistically significant increase in apoptosis within the tumor tissue.[4][5]

Treatment GroupProliferation Index (Ki-67 Positive Cells)Apoptotic Index (TUNEL Positive Cells)
Vehicle Control51.33 ± 6.11%8 ± 1%
This compound (30 mg/kg BW)34.33 ± 3.21%Not Reported
This compound (60 mg/kg BW)Not Significantly Different from Control28.33 ± 4.51%
This compound (120 mg/kg BW)Not Significantly Different from Control28.67 ± 5.03%
This compound (240 mg/kg BW)Not Significantly Different from Control29.33 ± 2.08%
Data sourced from Ayyagari et al., 2016.[1][4]

Experimental Protocols

In Vivo Murine Xenograft Model of Ovarian Cancer

This protocol is based on the methodology described by Ayyagari et al., 2016.[4][5]

1. Animal Model:

  • Species: Nude mice (e.g., Nude Foxn1nu)

  • Supplier: Reputable laboratory animal provider.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility conditions.

  • Housing: Maintain in a specific pathogen-free environment with sterile bedding, food, and water ad libitum.

2. Cell Culture and Implantation:

  • Cell Line: SKOV-3 human ovarian cancer cells, which are known to form aggressive intraperitoneal tumors.[5] For in vivo imaging, a luciferase-expressing variant (e.g., SKOV-3-luc-D3) can be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Resuspend a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.

  • Implantation: Inject the cell suspension intraperitoneally (IP) into the mice.

3. This compound Administration:

  • Drug Preparation: Pharmaceutical-grade this compound is administered as a homogenous aqueous suspension via oral gavage.[5]

  • Dosing Regimen: Treatment can be initiated after tumor establishment, which can be monitored by bioluminescence imaging.[5] A range of doses (e.g., 30, 60, 120, and 240 mg/kg body weight) can be administered daily.[4]

  • Control Group: Administer the vehicle (e.g., aqueous suspension) to the control group using the same schedule and route.

4. Monitoring and Endpoints:

  • Tumor Growth: Monitor tumor burden regularly using a non-invasive method like bioluminescence imaging (BLI).[4]

  • Animal Health: Monitor the body weight and overall health of the animals daily.

  • Survival: Record survival data and present it using Kaplan-Meier survival curves.

  • Tissue Collection: At the experimental endpoint, euthanize the mice and collect tumor tissues, ascitic fluid, and serum for further analysis.[4]

5. Immunohistochemical Analysis:

  • Cell Proliferation (Ki-67 Staining):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Cut sections and mount on slides.

    • Perform antigen retrieval.

    • Incubate with a primary antibody against Ki-67.

    • Use a suitable secondary antibody and detection system.

    • Counterstain with hematoxylin.

    • Calculate the proliferative index as the percentage of Ki-67-positive cells.[1]

  • Apoptosis (TUNEL Assay):

    • Prepare tissue sections as described for Ki-67 staining.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.

    • Counterstain and mount the slides.

    • Calculate the apoptotic index as the percentage of TUNEL-positive cells.[1][4]

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Ovarian Cancer

In vitro studies suggest that this compound exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of pro-survival signaling pathways.[2][6]

Bithionol_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS NFkB NF-kB Pathway (Inhibition) This compound->NFkB MAPK p38 MAPK Pathway (Activation) This compound->MAPK CellCycle Cell Cycle Arrest (G1/M Phase) This compound->CellCycle Apoptosis Apoptosis ROS->Apoptosis CellDeath Ovarian Cancer Cell Death Apoptosis->CellDeath NFkB->Apoptosis MAPK->Apoptosis CellCycle->CellDeath

Caption: Proposed mechanism of this compound in ovarian cancer cells.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the key steps in conducting a murine xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture SKOV-3 Cell Culture TumorImplantation Intraperitoneal Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Nude Mice Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Growth Monitoring (Bioluminescence) TumorImplantation->TumorMonitoring Treatment This compound Administration (Oral Gavage) TumorMonitoring->Treatment Endpoint Endpoint Analysis: Survival & Tumor Burden Treatment->Endpoint IHC Immunohistochemistry (Ki-67, TUNEL) Endpoint->IHC DataAnalysis Data Interpretation & Conclusion IHC->DataAnalysis

Caption: Workflow for this compound xenograft studies.

Conclusion

The available evidence suggests that while this compound demonstrates pro-apoptotic activity in ovarian cancer xenograft models, it does not translate into a significant therapeutic benefit in terms of reducing tumor growth or prolonging survival when used as a single agent.[4] The discrepancy between in vitro cytotoxicity and in vivo efficacy may be due to factors such as drug formulation, bioavailability, and the complexity of the tumor microenvironment.[5] Future research could explore this compound in combination with other chemotherapeutic agents, where its pro-apoptotic effects might synergize to overcome drug resistance.[7][8] These notes and protocols provide a framework for researchers to build upon these initial findings and further investigate the potential of this compound in the treatment of ovarian cancer.

References

Application Note: A Multi-Assay Protocol for Characterizing the Effects of Bithionol on Microtubule Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant remodeling through phases of polymerization and depolymerization is critical for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The disruption of microtubule dynamics is a well-established and potent strategy in cancer therapy, utilized by drugs such as paclitaxel (B517696) and vinca (B1221190) alkaloids.[2] Consequently, the identification and characterization of new microtubule-targeting agents (MTAs) is an area of significant interest in drug discovery.

Bithionol is an anthelmintic and antibacterial compound that has also been identified as a potential microtubule-targeting agent.[3] This document provides a comprehensive set of protocols to rigorously assess the effect of this compound on microtubule polymerization both in a purified biochemical system and in a cellular context. The described assays will enable researchers to determine if this compound inhibits or enhances microtubule assembly, and to quantify its effects on the cellular microtubule network.

Core Methodologies

Three complementary assays are presented to provide a thorough characterization of this compound's activity:

  • In Vitro Tubulin Polymerization Assay: A direct measure of this compound's effect on the assembly of purified tubulin into microtubules.

  • Cellular Microtubule Fractionation Assay: Quantifies the ratio of polymerized (microtubules) to soluble (tubulin dimers) tubulin within cells following this compound treatment.

  • Immunofluorescence Microscopy of Cellular Microtubules: Provides a visual assessment of the integrity and organization of the microtubule network in treated cells.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol measures the assembly of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity) over time.[4]

Materials:

  • Lyophilized porcine or bovine tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • This compound

  • Positive Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

  • Vehicle Control (e.g., DMSO)

  • Pre-warmed 96-well microplates

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm at timed intervals.[5]

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration of 10 mg/mL.

    • Prepare a 10 mM GTP stock solution in GTB.

    • Prepare a "Tubulin Polymerization Mix" on ice: Combine reconstituted tubulin, GTB, and glycerol for a final tubulin concentration of 2-3 mg/mL and a final glycerol concentration of 15%.[1]

    • Prepare 10x working stocks of this compound and control compounds in GTB.

  • Reaction Setup:

    • Pre-warm the 96-well plate and the plate reader to 37°C.[5]

    • To appropriate wells, add 10 µL of the 10x this compound, control, or vehicle solutions.

    • To initiate polymerization, add 90 µL of the Tubulin Polymerization Mix, now supplemented with a final concentration of 1 mM GTP, to each well.[6] Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the 37°C plate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5][7]

Protocol 2: Cellular Microtubule Fractionation and Western Blot

This method quantifies the effect of this compound on the cellular equilibrium between soluble tubulin dimers and polymerized microtubules.[2]

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound, controls, and vehicle

  • Phosphate-Buffered Saline (PBS)

  • Hypotonic Lysis Buffer: 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, supplemented with protease inhibitors.[8]

  • RIPA Buffer with DNase

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, PVDF membranes

  • Primary antibody: anti-α-tubulin or anti-β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or controls for the desired time (e.g., 12-24 hours).[9]

  • Cell Lysis and Fractionation:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.[2]

    • Aspirate PBS and add ice-cold Hypotonic Lysis Buffer. Incubate on ice for 10-15 minutes.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at >14,000 x g for 10-20 minutes at 4°C.[2]

    • Carefully collect the supernatant. This is the soluble fraction .

    • Wash the pellet with lysis buffer, centrifuge again, and discard the supernatant.

    • Resuspend the pellet in RIPA buffer with DNase. This is the polymerized fraction .[9]

  • Western Blot Analysis:

    • Determine the protein concentration of both fractions using a BCA assay.[9]

    • Normalize samples and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[2]

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-tubulin antibody, followed by the HRP-conjugated secondary antibody.[2]

    • Visualize bands using a chemiluminescent substrate and quantify band intensities.[2]

Protocol 3: Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the direct visualization of the microtubule network architecture.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound, controls, and vehicle

  • PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)[8]

  • Fixation Solution (e.g., 4% formaldehyde (B43269) in PBS)[8]

  • Blocking Buffer (e.g., 2% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., Hoechst or DAPI)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips and allow them to adhere.

    • Treat cells with this compound or controls as described in Protocol 2.

  • Staining:

    • Wash cells gently with PBS.

    • Permeabilize the cells for 10 minutes at room temperature.[8]

    • Fix the cells with 4% formaldehyde for 15-20 minutes.[8]

    • Wash three times with PBS.

    • Block with Blocking Buffer for 30-60 minutes.

    • Incubate with anti-α-tubulin primary antibody (e.g., at 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.[8]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope, capturing the microtubule network and nuclear morphology.[8]

Data Presentation

Quantitative data should be summarized for clear comparison and analysis.

Table 1: Effect of this compound on In Vitro Tubulin Polymerization Kinetics

This compound Conc. (µM) Lag Time (min) Vmax (mOD/min) Max Polymerization (OD₃₄₀) % Inhibition of Polymerization
0 (Vehicle) 5.2 ± 0.4 15.3 ± 1.1 0.350 ± 0.02 0%
1 6.1 ± 0.5 12.1 ± 0.9 0.285 ± 0.03 18.6%
5 9.8 ± 0.8 6.5 ± 0.6 0.155 ± 0.02 55.7%
10 15.2 ± 1.3 2.1 ± 0.3 0.060 ± 0.01 82.9%
25 >60 0.5 ± 0.1 0.015 ± 0.01 95.7%

| Nocodazole (10 µM) | >60 | 0.3 ± 0.1 | 0.010 ± 0.01 | 97.1% |

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantification of Cellular Tubulin Fractions by Western Blot

Treatment Concentration (µM) Soluble Tubulin (Relative Density) Polymerized Tubulin (Relative Density) Ratio (Polymerized / Soluble)
Vehicle 0 1.00 ± 0.08 1.00 ± 0.11 1.00
This compound 5 1.45 ± 0.12 0.61 ± 0.07 0.42
This compound 10 1.89 ± 0.15 0.35 ± 0.05 0.19
This compound 25 2.51 ± 0.20 0.18 ± 0.04 0.07

| Paclitaxel | 0.1 | 0.42 ± 0.05 | 2.15 ± 0.18 | 5.12 |

Data are normalized to the vehicle control and presented as mean ± SD (n=3).

Visualizations

Signaling and Mechanism Diagrams

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Hypothesis gtp_dimer GTP-Tubulin Dimer plus_end Microtubule Plus End gtp_dimer->plus_end Polymerization gdp_lattice GDP-Tubulin Lattice plus_end->gdp_lattice GTP Hydrolysis gdp_dimer GDP-Tubulin Dimer gdp_lattice->gdp_dimer Depolymerization (Catastrophe) This compound This compound This compound->gtp_dimer Sequesters Dimers? This compound->plus_end Blocks Addition?

Caption: Hypothetical mechanism of this compound interfering with microtubule polymerization.

Experimental Workflow Diagrams

cluster_0 Cell-Based Assay Workflow cluster_1 Fractionation Arm cluster_2 Microscopy Arm start Seed Cells on Plate/Coverslips treat Treat with this compound (Dose-Response) start->treat split Assay treat->split lyse Lyse & Separate Fractions split->lyse Protocol 2 stain Fix, Permeabilize, & Stain split->stain Protocol 3 wb Western Blot for α-Tubulin lyse->wb quant Quantify Band Density wb->quant image Fluorescence Microscopy stain->image analyze Analyze Network Morphology image->analyze

References

Application Notes and Protocols for Studying cAMP Signaling Pathways In Vitro with Bithionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes. The production of cAMP is catalyzed by adenylyl cyclases (ACs), which are divided into two main families: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). While tmACs are typically activated by G-protein coupled receptors (GPCRs) in response to hormones and neurotransmitters, sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key sensor of cellular metabolic state.[1][2][3]

Bithionol (B75329) has been identified as a potent and specific inhibitor of soluble adenylyl cyclase (sAC).[1] It acts through an allosteric mechanism, binding to the bicarbonate binding site on sAC, thereby preventing its activation.[1][3] This specificity for sAC over tmACs makes this compound an invaluable pharmacological tool for elucidating the distinct roles of sAC-mediated cAMP signaling pathways in vitro. These application notes provide detailed protocols for utilizing this compound to study sAC activity and its impact on cAMP signaling in various in vitro systems.

Data Presentation

The following table summarizes the key quantitative data for this compound's inhibition of human soluble adenylyl cyclase.

ParameterValueDescriptionReference
IC₅₀ 4.0 ± 0.2 µMThe half maximal inhibitory concentration of this compound against purified human sAC catalytic domain.[1]
K_D 0.43 ± 0.06 µMThe dissociation constant for the binding of this compound to apo-sAC as determined by microscale thermophoresis.[1]
Inhibition Type Mixed-type (mostly non-competitive with ATP)This compound binds to an allosteric site, distinct from the ATP binding site.[1][2]
Mechanism Allosteric InhibitionThis compound binds to the bicarbonate binding site of sAC, preventing its activation.[1][3]
Specificity Specific for sACDoes not inhibit tmAC-dependent cAMP accumulation at concentrations up to 100 µM.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates tmAC Transmembrane Adenylyl Cyclase (tmAC) cAMP_tmAC cAMP tmAC->cAMP_tmAC Converts G_Protein->tmAC Activates ATP_tmAC ATP ATP_tmAC->tmAC PKA_tmAC Protein Kinase A (PKA) cAMP_tmAC->PKA_tmAC Activates Cellular_Response_tmAC Cellular Response PKA_tmAC->Cellular_Response_tmAC Phosphorylates Targets Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP_sAC cAMP sAC->cAMP_sAC Converts ATP_sAC ATP ATP_sAC->sAC PKA_sAC Protein Kinase A (PKA) cAMP_sAC->PKA_sAC Activates Cellular_Response_sAC Cellular Response PKA_sAC->Cellular_Response_sAC Phosphorylates Targets

Figure 1: Overview of transmembrane and soluble adenylyl cyclase cAMP signaling pathways.

Bithionol_Mechanism_of_Action Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) (Inactive) Bicarbonate->sAC Binds to Allosteric Site sAC_active sAC (Active) sAC->sAC_active Conformational Change sAC_active->sAC Inhibition cAMP cAMP sAC_active->cAMP Converts ATP ATP ATP->sAC_active This compound This compound This compound->sAC Binds to Bicarbonate Binding Site

Figure 2: Allosteric inhibition of soluble adenylyl cyclase (sAC) by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (in DMSO) treatment Treat Cells or Purified sAC with this compound prep_this compound->treatment prep_cells Culture and Prepare Cells (e.g., HEK293-sAC) prep_cells->treatment prep_protein Purify sAC Protein prep_protein->treatment incubation Incubate at 37°C treatment->incubation lysis Cell Lysis (for cell-based assays) incubation->lysis AC_activity_assay Measure Adenylyl Cyclase Activity (e.g., [α-³²P]ATP conversion) incubation->AC_activity_assay For purified enzyme assays cAMP_assay Measure cAMP Levels (e.g., ELISA, TR-FRET) lysis->cAMP_assay data_analysis Determine IC₅₀ and Analyze Signaling Pathway cAMP_assay->data_analysis AC_activity_assay->data_analysis

Figure 3: General experimental workflow for studying sAC inhibition by this compound in vitro.

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activity Assay with Purified sAC

This protocol details the measurement of sAC enzymatic activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP, a highly sensitive and direct method.

Materials:

  • Purified human soluble adenylyl cyclase (sAC) protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 3 mM DTT

  • Substrate Solution: 1 mM ATP with [α-³²P]ATP (to desired specific activity)

  • Activator: 40 mM NaHCO₃

  • Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP

  • Dowex AG 50W-X4 resin

  • Alumina (B75360) (neutral)

  • Scintillation fluid and vials

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction tubes. For each reaction, add the appropriate volume of Assay Buffer.

    • Add the desired concentration of this compound (or DMSO as a vehicle control) to the respective tubes. A serial dilution is recommended to determine the IC₅₀.

    • Add purified sAC protein (e.g., ~5 nM final concentration).[4]

    • Add NaHCO₃ to a final concentration of 40 mM to activate the sAC.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding the Substrate Solution. The final reaction volume is typically 100 µL.

    • Incubate for 15-30 minutes at 37°C. Ensure the reaction time is within the linear range of enzyme activity.

  • Terminate Reaction:

    • Stop the reaction by adding 500 µL of Stop Solution.

    • Boil the samples for 3 minutes to denature the proteins.

  • Purification of [³²P]cAMP:

    • Dowex Column Chromatography:

      • Apply the reaction mixture to a Dowex column.

      • Wash the column with deionized water and collect the eluate. This step removes unreacted ATP.

    • Alumina Column Chromatography:

      • Apply the eluate from the Dowex column to an alumina column.

      • Wash the column with 10 mM imidazole-HCl (pH 7.5).

      • Elute the [³²P]cAMP with 100 mM imidazole-HCl (pH 7.5) into a scintillation vial.

  • Quantification:

    • Add scintillation fluid to the vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of cAMP produced based on the specific activity of the [α-³²P]ATP.

    • Plot the percentage of sAC activity relative to the vehicle control against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a cellular context using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • HEK293 cells stably overexpressing sAC (e.g., 4-4 cells).[1][5]

  • sAC knockout (KO) mouse embryonic fibroblasts (MEFs) as a negative control.[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cAMP ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[4]

  • Cell Treatment:

    • On the day of the experiment, replace the culture medium with fresh, serum-free medium.

    • Prepare serial dilutions of this compound in the medium.

    • Pre-incubate the cells with the different concentrations of this compound (or DMSO as a vehicle control) for 10-15 minutes at 37°C.[4][5]

    • To induce cAMP accumulation, add a PDE inhibitor such as IBMX (e.g., 500 µM final concentration) to all wells.[5]

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 100-200 µL of cell lysis buffer (e.g., 0.1 M HCl) to each well.

    • Incubate on a plate shaker for 10-20 minutes to ensure complete lysis.[5]

  • cAMP Quantification (Competitive ELISA):

    • Follow the protocol provided with the cAMP ELISA kit. A general workflow is as follows:

      • Prepare cAMP standards as per the kit instructions.

      • Add the cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated plate.

      • Add the HRP-conjugated cAMP to each well.

      • Incubate for the recommended time to allow for competitive binding.

      • Wash the wells to remove unbound reagents.

      • Add the substrate solution and incubate until color development.

      • Add a stop solution to terminate the reaction.

      • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the cAMP standards.

    • Calculate the concentration of cAMP in each cell lysate sample from the standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine the effect of the inhibitor on intracellular cAMP levels.

Conclusion

This compound serves as a potent and specific inhibitor of soluble adenylyl cyclase, making it an essential tool for researchers investigating the nuanced roles of sAC in cAMP signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in both purified enzyme and cell-based assays to dissect sAC-specific pathways. Careful execution of these experiments will enable a deeper understanding of the physiological and pathophysiological functions of this unique signaling enzyme. Researchers should be mindful of potential off-target effects at higher concentrations and are encouraged to include appropriate controls to ensure the validity of their findings.[6]

References

Application of Bithionol in High-Throughput Screening for Novel Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

The increasing prevalence of anthelmintic resistance necessitates the discovery of new drugs with novel mechanisms of action.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising new chemical entities.[3][4] Bithionol (B75329), a known anthelmintic, serves as a valuable tool in these screening campaigns, not only as a positive control but also as a reference compound for mechanism of action studies.[5][6] This document provides detailed application notes and protocols for the use of this compound in HTS for the discovery of novel anthelmintics.

This compound, with the chemical formula C12H6Cl4O2S, has been used to treat tapeworm infections in horses and liver flukes.[5][7] Its anthelmintic effects are attributed to its ability to interfere with the neuromuscular physiology of helminths and impair egg formation.[5] At a molecular level, this compound is a potent inhibitor of soluble adenylyl cyclase (sAC) and has also been identified as a microtubule-targeting agent.[7][8] These distinct mechanisms of action make it an excellent control for both phenotypic and target-based screening assays.

Data Presentation: Comparative Efficacy of Anthelmintics

Quantitative data from HTS campaigns is crucial for identifying and prioritizing hit compounds. The following table provides a representative summary of data that could be generated in a screen including this compound as a reference compound.

CompoundPrimary Screen Hit Rate (%)Target HelminthAssay TypeIC50 (µM)Cytotoxicity (CC50, HepG2) (µM)Selectivity Index (CC50/IC50)
This compound N/A (Control)Haemonchus contortus (larval)Motility4.5> 50> 11.1
Albendazole (B1665689) N/A (Control)Haemonchus contortus (larval)Motility0.1> 100> 1000
Hit Compound A 0.05Haemonchus contortus (larval)Motility2.145.221.5
Hit Compound B 0.05Haemonchus contortus (larval)Motility10.8> 100> 9.2
Hit Compound C 0.05Caenorhabditis elegansMotility7.388.112.1

Note: The data presented in this table is illustrative and intended to demonstrate a typical format for summarizing HTS results. Actual values may vary depending on the specific assay conditions and compound libraries screened.

Experimental Protocols

High-Throughput Motility-Based Phenotypic Screening

This protocol describes a primary HTS assay to identify compounds that inhibit the motility of helminth larvae, using Haemonchus contortus as a model organism.[3]

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • 96-well microtiter plates

  • Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • This compound (positive control)

  • Albendazole (positive control)

  • Larval Basal Salt Medium (LBS)

  • Automated liquid handling system

  • High-content imaging system or real-time cell monitoring device (e.g., xCELLigence)[1]

  • Incubator (37°C, 5% CO2)

Procedure:

  • Larval Preparation: Synchronize and harvest H. contortus L3 larvae. Wash the larvae three times with LBS.

  • Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound from the library into the wells of a 96-well plate to achieve a final concentration of 10 µM. Dispense 1 µL of this compound (final concentration 10 µM) and albendazole (final concentration 1 µM) into positive control wells. Dispense 1 µL of DMSO into negative control wells.

  • Larval Dispensing: Add approximately 50-100 L3 larvae in 99 µL of LBS to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 72 hours.

  • Motility Assessment:

    • High-Content Imaging: Acquire videos of larval movement using an automated imaging system. Analyze the videos using image analysis software to quantify larval motility.

    • Real-Time Monitoring: If using a system like xCELLigence, monitor the electronic impedance changes caused by larval movement in real-time.[1]

  • Data Analysis: Calculate the percentage of motility inhibition for each compound relative to the DMSO control. Compounds showing a statistically significant reduction in motility (e.g., >70% inhibition) are considered primary hits.

Secondary Assay: Dose-Response and IC50 Determination

Primary hits are subjected to a dose-response analysis to determine their potency.

Procedure:

  • Prepare serial dilutions of the hit compounds and this compound (e.g., from 100 µM to 0.01 µM).

  • Repeat the motility-based assay as described above with the serially diluted compounds.

  • Measure the motility at each concentration after 72 hours of incubation.

  • Plot the percentage of motility inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target-Based Screening: Soluble Adenylyl Cyclase (sAC) Inhibition Assay

This protocol describes a biochemical assay to screen for inhibitors of helminth sAC, using this compound as a reference inhibitor.[7][8]

Materials:

  • Recombinant helminth soluble adenylyl cyclase (sAC)

  • ATP

  • Bicarbonate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • cAMP detection kit (e.g., Lance Ultra cAMP kit)

  • Compound library

  • This compound

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Dispense test compounds and this compound into a 384-well plate.

  • Enzyme and Substrate Addition: Add recombinant sAC to the wells, followed by the addition of ATP and the activator, bicarbonate.

  • Incubation: Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).

  • cAMP Detection: Stop the enzymatic reaction and add the reagents from the cAMP detection kit according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader to quantify the amount of cAMP produced.

  • Data Analysis: Calculate the percentage of sAC inhibition for each compound. Hits are identified as compounds that significantly reduce cAMP production.

Visualizations

Signaling Pathway

Bithionol_Mechanism cluster_membrane Cellular Environment ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate Bicarbonate Bicarbonate (Activator) Bicarbonate->sAC Activates This compound This compound This compound->sAC Inhibits cAMP cAMP sAC->cAMP Catalyzes Downstream Downstream Signaling (e.g., Neuromuscular function, Egg formation) cAMP->Downstream

Caption: this compound's inhibitory action on the soluble adenylyl cyclase (sAC) pathway in helminths.

Experimental Workflow

HTS_Workflow cluster_screening High-Throughput Screening Pipeline Start Compound Library (e.g., 10,000 compounds) Primary_Screen Primary Phenotypic Screen (e.g., Motility Assay @ 10 µM) Start->Primary_Screen Primary_Hits Primary Hits (e.g., >70% Motility Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits with IC50 Dose_Response->Confirmed_Hits Cytotoxicity Cytotoxicity Assay Confirmed_Hits->Cytotoxicity Selective_Hits Selective Hits (High Selectivity Index) Cytotoxicity->Selective_Hits Mechanism_Study Mechanism of Action Studies Selective_Hits->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign for novel anthelmintics.

References

Application Notes and Protocols: Bithionol in Combination Therapy with Cisplatin for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing Bithionol (BT) in combination with cisplatin (B142131) for the treatment of ovarian cancer, particularly in cisplatin-resistant cases. The data presented is based on in vitro studies demonstrating the synergistic potential of this drug combination.

Introduction

Drug resistance remains a significant hurdle in the effective treatment of ovarian cancer, with many patients developing resistance to platinum-based chemotherapies like cisplatin.[1][2][3] The concept of 'drug repurposing'—investigating existing approved drugs for new therapeutic indications—offers a promising and expedited route to novel cancer therapies.[1][2][3] this compound, a clinically approved anti-parasitic agent, has demonstrated anti-cancer properties in several preclinical models.[1][2][3][4] Studies have shown that this compound exhibits cytotoxic effects against ovarian cancer cell lines, irrespective of their cisplatin sensitivity.[1][2][3]

The combination of this compound with cisplatin has been shown to be particularly effective in cisplatin-resistant ovarian cancer cells, where it acts synergistically to induce cell death.[5][6] This synergistic interaction is primarily mediated through the enhanced generation of reactive oxygen species (ROS) and the modulation of key apoptotic and cell cycle regulatory pathways.[5][6] These findings suggest that combining low, sub-therapeutic doses of this compound with cisplatin could be a viable strategy to overcome chemoresistance, enhance therapeutic efficacy, and potentially reduce the dose-related side effects of cisplatin.[5][6]

Data Presentation

Table 1: Cytotoxicity of this compound (BT) in Human Ovarian Cancer Cell Lines
Cell LineCisplatin SensitivityIC50 of BT (µM)
A2780Sensitive20 - 60
A2780-CDDPResistant20 - 60
IGROV-1Sensitive20 - 60
IGROV-1CDDPResistant20 - 60
OVCAR-3-20 - 60
SKOV-3-20 - 60

Data represents the range of IC50 values observed across multiple studies.[1][2][4]

Table 2: Effects of this compound and Cisplatin Combination on Apoptotic and Cell Cycle Proteins
ProteinFunctionEffect of BT + Cisplatin in Resistant Cells
XIAPPro-survivalDownregulation
Bcl-2Pro-survivalDownregulation
Bcl-xLPro-survivalDownregulation
Caspase-3/7Pro-apoptoticUpregulation/Activation
Cleaved PARPPro-apoptoticUpregulation
p21Cell cycle regulatorUpregulation
p27Cell cycle regulatorUpregulation

This table summarizes the protein expression changes observed in cisplatin-resistant ovarian cancer cell lines treated with the this compound and cisplatin combination.[5][6]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action for the synergistic effect of this compound and Cisplatin, as well as a typical experimental workflow for evaluating this combination therapy.

Synergy_Mechanism cluster_drugs Combination Therapy cluster_cellular_effects Cellular Effects This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Pro_Survival ↓ Pro-survival Proteins (XIAP, Bcl-2, Bcl-xL) This compound->Pro_Survival Cell_Cycle_Arrest ↑ Cell Cycle Arrest (p21, p27) This compound->Cell_Cycle_Arrest Cisplatin Cisplatin Cisplatin->ROS Cisplatin->Pro_Survival Cisplatin->Cell_Cycle_Arrest Pro_Apoptotic ↑ Pro-apoptotic Proteins (Caspase-3/7, Cleaved PARP) ROS->Pro_Apoptotic Apoptosis Apoptosis Pro_Survival->Apoptosis inhibition Pro_Apoptotic->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of synergistic cytotoxicity of this compound and Cisplatin in resistant ovarian cancer cells.

Experimental_Workflow start Ovarian Cancer Cell Lines (Sensitive & Resistant) treatment Treat with BT, Cisplatin, and Combination start->treatment viability Cell Viability Assay (e.g., PrestoBlue) treatment->viability apoptosis Apoptosis Assays (FACS, TUNEL, Caspase Activity) treatment->apoptosis protein Western Blot Analysis (Apoptotic & Cell Cycle Markers) treatment->protein ros ROS Measurement (Flow Cytometry) treatment->ros analysis Data Analysis & Synergy Calculation viability->analysis apoptosis->analysis protein->analysis ros->analysis

Caption: A generalized experimental workflow for in vitro evaluation of this compound and Cisplatin combination therapy.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human ovarian cancer cell lines, including cisplatin-sensitive (e.g., A2780, IGROV-1) and their cisplatin-resistant counterparts (e.g., A2780-CDDP, IGROV-1CDDP), should be used.

  • Culture Conditions: Cells are to be maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of cisplatin may be maintained in the culture medium to retain the resistance phenotype.

Cell Viability Assay (PrestoBlue Assay)

This assay is used to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, cisplatin, or their combination for 48 or 72 hours.

    • Following treatment, add PrestoBlue™ cell viability reagent to each well and incubate for 1-2 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells. IC50 values can be determined using software such as GraphPad Prism.

Apoptosis Assays

This luminescent assay quantifies the activity of key executioner caspases.

  • Procedure:

    • Plate and treat cells as described for the viability assay.

    • After treatment, add Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a luminometer.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Grow and treat cells on coverslips or in chamber slides.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

    • Perform the TUNEL reaction according to the manufacturer's protocol (e.g., In Situ Cell Death Detection Kit, Roche).

    • Counterstain nuclei with DAPI or Hoechst 33258.

    • Visualize and quantify apoptotic cells using a fluorescence microscope.

Western Blot Analysis

This technique is used to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat cells with the drug combination for the desired time period.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, Bcl-2, cleaved PARP, p21, p27) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Reactive Oxygen Species (ROS)

Flow cytometry is used to quantify intracellular ROS levels.

  • Procedure:

    • Treat cells with this compound, cisplatin, or the combination.

    • Harvest the cells and wash them with PBS.

    • Incubate the cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) in the dark.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Conclusion

The combination of this compound and cisplatin presents a promising therapeutic strategy for overcoming cisplatin resistance in ovarian cancer.[5][6] The synergistic effect, particularly in resistant cell lines, is driven by an increase in oxidative stress and the modulation of apoptotic pathways.[5][6] The protocols outlined above provide a framework for further preclinical investigation into this combination therapy, which could ultimately lead to improved clinical outcomes for patients with recurrent or refractory ovarian cancer.

References

Quantifying the Anti-Biofilm Efficacy of Bithionol on Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus is a multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, which are notoriously difficult to treat due to the bacterium's ability to form biofilms.[1][2] Biofilm formation provides a protective barrier for the bacteria, rendering them more resistant to antibiotics. Bithionol, a clinically approved anthelmintic drug, has demonstrated significant antimicrobial and anti-biofilm activities against M. abscessus.[1][2] These application notes provide detailed protocols for quantifying the anti-biofilm efficacy of this compound against M. abscessus, presenting key data and experimental workflows to facilitate further research and drug development.

Data Presentation

The anti-biofilm efficacy of this compound against Mycobacterium abscessus (ATCC 19977) has been quantified by determining the percentage of biofilm bacteria eliminated after a 48-hour treatment. The following table summarizes the dose-dependent effect of this compound on pre-formed biofilms.

This compound Concentration (µg/mL)Percentage of Biofilm Bacteria Eliminated
1690%
3299%
6499.9%
128100% (Complete Elimination)

Data sourced from a study on the antimicrobial and antibiofilm effects of this compound against Mycobacterium abscessus.[1][2]

Experimental Protocols

This section details the methodologies for assessing the anti-biofilm properties of this compound against M. abscessus.

Protocol 1: Mycobacterium abscessus Biofilm Formation

This protocol describes the formation of M. abscessus biofilms at the liquid-air interface in a 24-well plate format.

Materials:

  • Mycobacterium abscessus (e.g., ATCC 19977)

  • Sauton's Medium

  • Sterile 24-well tissue culture plates

  • Sterile phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate M. abscessus in a suitable broth medium (e.g., Middlebrook 7H9 with supplements) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

    • Harvest the bacterial cells by centrifugation.

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in Sauton's medium and adjust the optical density (OD) at 600 nm to a starting concentration suitable for biofilm formation.

  • Biofilm Formation:

    • Dispense the bacterial suspension into the wells of a sterile 24-well plate.

    • Incubate the plate statically (without shaking) at 37°C for 6 days to allow for the formation of a mature biofilm at the liquid-air interface.[3]

Protocol 2: this compound Treatment of Pre-formed Biofilms

This protocol outlines the treatment of established M. abscessus biofilms with this compound.

Materials:

  • Mature M. abscessus biofilms in 24-well plates (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sauton's Medium

  • Sterile PBS

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Concentrations:

    • Prepare serial dilutions of this compound in Sauton's medium to achieve the final desired concentrations (e.g., 8, 16, 32, 64, and 128 µg/mL).[3]

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Include an untreated control (medium only).

  • Treatment of Biofilms:

    • Carefully remove the planktonic medium from the wells containing the mature biofilms without disturbing the biofilm.

    • Gently wash the biofilms with sterile PBS to remove any remaining planktonic bacteria.

    • Add the prepared this compound dilutions and control solutions to the respective wells.

    • Incubate the plate at 37°C for 48 hours.[3]

Protocol 3: Quantification of Biofilm Viability by Colony Forming Unit (CFU) Counting

This protocol details the method for quantifying the number of viable bacteria within the biofilm after this compound treatment.

Materials:

  • Treated biofilms in 24-well plates (from Protocol 2)

  • Sterile PBS with a mild detergent (e.g., 0.05% Tween 80)

  • Sterile microcentrifuge tubes

  • Mechanical disruptor (e.g., bead beater or sonicator)

  • Sterile glass beads (optional)

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Incubator at 37°C

Procedure:

  • Biofilm Harvesting:

    • After the 48-hour treatment, carefully remove the treatment solution from each well.

    • Wash the biofilms twice with sterile PBS to remove any residual this compound.

    • Add a known volume of sterile PBS with a mild detergent to each well.

    • Scrape the biofilms from the surface of the wells using a sterile pipette tip or cell scraper.

  • Biofilm Disruption:

    • Transfer the biofilm suspension to a sterile microcentrifuge tube containing sterile glass beads (optional).

    • Mechanically disrupt the biofilm clumps to create a homogenous suspension of individual bacterial cells. This can be achieved by vigorous vortexing with glass beads or by sonication.

  • Serial Dilution and Plating:

    • Perform a series of 10-fold dilutions of the homogenized biofilm suspension in sterile PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and CFU Counting:

    • Incubate the plates at 37°C for the required time for M. abscessus colonies to become visible (typically 3-5 days).

    • Count the number of colonies on the plates that have a countable number of colonies (e.g., 30-300 colonies).

    • Calculate the number of CFU per unit area or per well.

  • Data Analysis:

    • Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the percentage of biofilm bacteria eliminated.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for quantifying the anti-biofilm efficacy of this compound on Mycobacterium abscessus.

G cluster_prep Phase 1: Preparation cluster_biofilm Phase 2: Biofilm Formation & Treatment cluster_quant Phase 3: Quantification cluster_analysis Phase 4: Data Analysis A Prepare M. abscessus Culture B Prepare Sauton's Medium A->B D Inoculate 24-well Plates B->D C Prepare this compound Stock Solution F Treat with this compound Concentrations (48h at 37°C) C->F E Incubate for 6 Days at 37°C (Biofilm Formation) D->E E->F G Harvest & Wash Biofilms F->G H Disrupt Biofilms G->H I Serial Dilution & Plating H->I J Incubate Plates & Count CFUs I->J K Calculate % Biofilm Elimination J->K

Caption: Experimental workflow for quantifying this compound's anti-biofilm efficacy.

Conceptual Diagram of this compound's Action on M. abscessus Biofilm

This diagram provides a conceptual overview of the stages of M. abscessus biofilm formation and the disruptive action of this compound.

Caption: this compound's disruptive action on mature M. abscessus biofilms.

References

Evaluating Bithionol's Impact on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol (B75329) (BT), a clinically approved anti-parasitic agent, has garnered significant interest for its potential as a repurposed anti-cancer drug.[1][2] Emerging evidence indicates that this compound exerts cytotoxic effects on various cancer cell lines, in part by inducing cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive guide for evaluating the impact of this compound on cell cycle progression. The included protocols detail essential in vitro assays to characterize the mechanism of action of this compound and similar compounds.

Data Presentation

Summary of this compound's Effects on Cancer Cell Lines

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines.

Cell LineCancer TypeIC50 (µM) at 72 hrsObserved Cell Cycle ArrestKey Molecular EffectsReference
A2780Ovarian Cancer19G1 Phase-[4]
A2780-CDDPOvarian Cancer24G1 Phase-[4]
SKOV-3Ovarian Cancer36G1 Phase-[4]
OVCAR-3Ovarian Cancer44G1 Phase-[4]
IGROV-1Ovarian Cancer55G1 Phase-[4]
IGROV1-CDDPOvarian Cancer59G1 Phase-[4]
KG-1aAcute Myeloid LeukemiaNot specifiedSub-G0/G1 increaseDNA fragmentation[5][6]

Signaling Pathways and Experimental Workflow

This compound's Putative Signaling Pathway in Cell Cycle Arrest

This compound has been shown to influence multiple signaling pathways that converge on cell cycle regulation. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[2][7] By inhibiting NF-κB, this compound can downregulate the expression of anti-apoptotic proteins and cell cycle progression factors. Additionally, this compound has been reported to reduce the expression of pAkt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1] The induction of reactive oxygen species (ROS) by this compound can also contribute to cell cycle arrest and apoptosis.[1][2]

Bithionol_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt pAkt (Reduced Expression) This compound->Akt NFkB pNF-κB (Reduced Expression) This compound->NFkB CellCycle Cell Cycle Progression ROS->CellCycle Akt->CellCycle NFkB->CellCycle G1_Arrest G1/M Phase Arrest CellCycle->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Putative signaling pathway of this compound leading to cell cycle arrest.

Experimental Workflow for Evaluating this compound's Impact

A systematic workflow is crucial for comprehensively assessing the effects of this compound on cell cycle progression. The following diagram outlines the key experimental stages.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle protein Protein Expression Analysis (Western Blot for Cyclins, CDKs, etc.) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Conclusion on this compound's Effect on Cell Cycle data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's effect on cell cycle.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[8][9][10][11]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.

  • Cell Harvest: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13] Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000-20,000 events per sample.[16]

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[13]

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to determine the effect of this compound on the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[17][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cell cycle proteins (e.g., Cyclin D1, CDK4, p21, p27) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

References

Application Notes and Protocols for Bithionol in the Treatment of Anoplocephala perfoliata in Equines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. Bithionol (B75329) is not currently a widely recommended or approved treatment for Anoplocephala perfoliata in horses. Modern anthelmintics, such as praziquantel, are generally considered the standard of care due to their established efficacy and safety profiles. These notes are provided for investigational purposes.

Introduction

Anoplocephala perfoliata, the equine lappeted tapeworm, is a prevalent cestode parasite in horses worldwide. It colonizes the ileocecal junction, and heavy infestations can lead to clinical signs such as poor growth, colic, and intestinal obstruction or intussusception. While modern cestocidal agents are highly effective, historical compounds and novel drug development remain areas of interest for understanding mechanisms of action and combating potential resistance.

This compound (2,2'-thiobis(4,6-dichlorophenol)) is an anthelmintic compound that has been used historically for the treatment of various trematode and cestode infections in humans and animals. Its application in equine medicine for A. perfoliata is not well-documented in recent literature, but its established mechanism of action against flatworms provides a basis for investigational study. These notes provide a summary of its known properties and a proposed protocol for evaluating its efficacy in a research setting.

Mechanism of Action

The primary mechanism of action for this compound against cestodes is the uncoupling of oxidative phosphorylation within the parasite's mitochondria. This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

  • Protonophore Activity: this compound acts as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane.

  • Disruption of Proton Gradient: It dissipates the crucial proton gradient that is established by the electron transport chain.

  • ATP Synthesis Inhibition: By neutralizing the electrochemical potential of the proton gradient, this compound inhibits ATP synthase, the enzyme responsible for producing ATP.

  • Paralysis and Death: The resulting energy deficit leads to spastic paralysis of the tapeworm's musculature, causing it to detach from the host's intestinal wall and be expelled.

Bithionol_Mechanism cluster_Mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives ATP Production This compound This compound This compound->Proton_Gradient Dissipates Gradient (Uncoupling) Paralysis Paralysis & Expulsion This compound->Paralysis Leads to Energy Deficit

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Efficacy and Dosage Data (Historical)

Quantitative data on the efficacy of this compound specifically against A. perfoliata in horses is sparse in modern literature. The table below summarizes historical dosage information, which should be used as a starting point for investigational studies only.

ParameterValueSpeciesTarget ParasiteSource
Investigational Dose 7 - 20 mg/kgEquineCestodes (General)Historical veterinary formularies
Formulation Oral paste, drench, or powder mixed in feedEquineCestodes (General)Historical veterinary formularies
Efficacy Note Variable efficacy reported; often required repeated doses.N/AN/AN/A

Proposed Experimental Protocol for Efficacy Evaluation

This protocol outlines a controlled study to determine the efficacy of this compound against naturally acquired Anoplocephala perfoliata infections in horses.

Study Design
  • Principle: Critical controlled test or a fecal egg count reduction test (FECRT). The critical controlled test is the gold standard.

  • Animals: Adult horses naturally infected with A. perfoliata. Infection confirmed by coprological examination (e.g., Wisconsin sugar flotation) or serological ELISA.

  • Groups:

    • Group 1 (Treatment): Administered this compound at a predetermined dose.

    • Group 2 (Placebo Control): Administered a vehicle-only placebo.

  • Randomization: Horses should be randomly allocated to groups based on pre-treatment fecal egg counts or ELISA titers to ensure even distribution of infection intensity.

Materials
  • This compound (analytical grade)

  • Vehicle for formulation (e.g., corn oil, carboxymethyl cellulose (B213188) suspension)

  • Dose syringes

  • Fecal collection kits

  • Microscope, slides, coverslips

  • Centrifuge and flotation solutions (e.g., Sheather's sugar solution)

  • McMaster counting slides

Experimental Procedure
  • Acclimatization & Screening (Day -14 to -1):

    • House horses individually to prevent cross-infection.

    • Conduct daily health observations.

    • Collect fecal samples on three separate days to confirm A. perfoliata infection and quantify egg shedding (eggs per gram, EPG). A cut-off EPG should be established for inclusion.

  • Treatment Administration (Day 0):

    • Weigh each horse to ensure accurate dosing.

    • Administer the assigned treatment (this compound or placebo) orally.

    • Observe animals for any adverse reactions for several hours post-administration.

  • Post-Treatment Monitoring & Sampling (Day 1 to Day 28):

    • Fecal Egg Counts: Collect fecal samples at Day 14 and Day 28 post-treatment to determine the reduction in egg shedding.

    • Clinical Observation: Monitor for any adverse effects throughout the study period.

  • Necropsy and Worm Burden Count (Critical Test Endpoint - Day 28):

    • For a definitive critical test, horses are humanely euthanized.

    • The gastrointestinal tract, specifically the ileocecal junction, is examined.

    • All visible A. perfoliata are collected, identified, and counted.

Data Analysis
  • Fecal Egg Count Reduction (FECR): Calculate the percentage reduction using the following formula: FECR (%) = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] * 100

  • Worm Burden Reduction: Compare the mean number of tapeworms recovered from the treatment group to the control group. Efficacy (%) = [ (Mean worms in Control - Mean worms in Treatment) / Mean worms in Control ] * 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test) to compare the groups. A p-value of <0.05 is typically considered significant.

Experimental_Workflow cluster_Pre_Study Phase 1: Screening & Allocation cluster_Study_Execution Phase 2: Treatment & Monitoring cluster_Analysis Phase 3: Endpoint & Analysis Screening Screen Horse Population (Fecal or Serological) Inclusion Select Infected Horses (Meet Inclusion Criteria) Screening->Inclusion Randomize Randomize into Groups (Treatment vs. Control) Inclusion->Randomize Dosing Day 0: Administer This compound or Placebo Randomize->Dosing FEC_Post Day 14 & 28: Post-Treatment Fecal Samples Dosing->FEC_Post Observe Daily Health Observations Dosing->Observe Necropsy Day 28: Necropsy & Worm Burden Count (Critical Test) FEC_Post->Necropsy Analysis Calculate Efficacy: - FECR (%) - Worm Reduction (%) Necropsy->Analysis Stats Statistical Analysis (p < 0.05) Analysis->Stats

Caption: Workflow for evaluating anthelmintic efficacy.

Safety and Toxicology

This compound is known to have potential side effects, including gastrointestinal upset and photosensitivity in some species. Any investigational use in horses should be accompanied by rigorous safety monitoring, including complete blood counts (CBC), serum chemistry panels, and observation for clinical signs of toxicity. Dose-finding studies should precede full-scale efficacy trials.

Conclusion for Researchers

While this compound represents an older class of anthelmintics, studying its effects on A. perfoliata could yield valuable insights into cestode physiology and potential mechanisms of drug resistance. The protocols outlined above provide a framework for a modern, controlled evaluation of this historical compound. Any such research should be conducted under strict veterinary supervision and with appropriate ethical approvals. The lack of recent data underscores an opportunity for novel research in the field of equine parasitology and anthelmintic development.

In Vivo Dosing and Toxicity of Bithionol in Rats and Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available in vivo dosing and toxicity data for Bithionol in rat and mouse models. The information is intended to guide researchers in designing preclinical studies and to offer insights into the potential toxicological profile of this compound. The protocols outlined below are based on established toxicology study designs and should be adapted to meet specific research needs and regulatory requirements.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a primary endpoint of these studies.

Data Summary
SpeciesRoute of AdministrationLD50 ValueObserved Clinical SignsSource
Rat Oral1430 mg/kgNot specified in available literature.[1]
Mouse Oral2100 mg/kgNot specified in available literature.[1]
Mouse Intravenous (IV)18 mg/kgNot specified in available literature.[1]

Note: Data for this compound Sulfoxide, a metabolite of this compound, is also available. In an acute oral toxicity study, the LD50 in male rats was approximately 5000 mg/kg after 48 hours. In mice, the LD50 was between 1000 mg/kg and 5000 mg/kg after 21 days[2].

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline.

  • Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., CD-1 or C57BL/6), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.

  • Dose Administration:

    • Administer this compound orally by gavage. The vehicle should be selected based on the physicochemical properties of this compound (e.g., corn oil, 0.5% methylcellulose).

    • The starting dose is selected based on available data. For this compound in rats, a starting dose around 175 mg/kg could be considered.

    • Dose animals sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome of the previously dosed animal.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight.

    • Observations should be frequent on the day of dosing and at least once daily thereafter for 14 days.

  • Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods.

Repeated Dose Toxicity

Repeated dose toxicity studies are performed to evaluate the adverse toxicological effects of a substance following repeated daily exposure over a specified period.

Data Summary

Detailed quantitative data from sub-acute (28-day), sub-chronic (90-day), and chronic studies for this compound are limited in the publicly available literature. However, some information is available:

  • This compound Sulfoxide (Oral, Rats & Mice): A study on this compound Sulfoxide indicated hepatic toxicity at all tested doses. High doses (500 and 5000 mg/kg) were associated with increases in serum AST and more intense periportal fatty infiltration, suggesting mitochondrial effects[2].

  • This compound (Intraperitoneal, Mice): In a study investigating the anti-leukemic effects of this compound, NOD/SCID gamma (NSG) mice were administered 50 mg/kg intraperitoneally daily for two weeks. This regimen was reported to have "tolerable systemic toxicity," with all animals surviving the treatment period. No significant changes in body weight or the weights of the liver, spleen, and lungs were observed; however, a significant increase in kidney weight was noted[3].

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Sub-acute)

This protocol is based on the OECD 407 guideline.

  • Animal Model: Use rodent species, preferably rats. Use at least 10 animals (5 male, 5 female) per group.

  • Dose Groups:

    • Administer at least three dose levels of this compound and a control (vehicle) group.

    • The highest dose should induce toxic effects but not significant mortality. Lower doses should help establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).

  • Dose Administration: Administer this compound orally by gavage daily for 28 days.

  • Observations:

    • Clinical Observations: Conduct detailed observations daily.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and biomarkers for liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function.

    • Ophthalmology: Conduct examinations prior to dosing and at termination.

  • Pathology:

    • Gross Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, testes, ovaries).

    • Histopathology: Perform a microscopic examination of preserved organs and tissues from the control and high-dose groups. If treatment-related changes are observed, examine the lower dose groups as well.

Signaling Pathways and Experimental Workflows

Potential Mechanisms of Toxicity

This compound's mechanism of action as an anthelmintic involves interfering with the neuromuscular physiology of helminths and inhibiting oxidative phosphorylation[1]. In mammalian cells, it has been shown to be a potent inhibitor of soluble adenylyl cyclase (sAC)[2]. While the precise signaling pathways leading to toxicity in rats and mice are not fully elucidated in the available literature, potential mechanisms could involve disruption of cellular energy metabolism and signaling cascades dependent on cyclic AMP (cAMP). The observed hepatotoxicity with this compound Sulfoxide suggests that the liver is a target organ, potentially through mitochondrial dysfunction[2].

References

Application Notes and Protocols: Bithionol in Host-Parasite Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bithionol (B75329), an anthelmintic drug, as a tool to investigate host-parasite interactions. The following sections detail its mechanisms of action, protocols for key experiments, and quantitative data to facilitate research and drug development in parasitology.

Introduction

This compound [2,2'-thiobis(4,6-dichlorophenol)] is a salicylanilide (B1680751) anthelmintic effective against various parasitic flatworms, particularly trematodes such as Fasciola hepatica and Paragonimus westermani. Its utility in research extends beyond its therapeutic applications, offering a valuable chemical probe to dissect the complex interplay between parasites and their hosts. This compound's dual effects on both parasite and host cellular processes allow for the investigation of parasite-specific metabolic pathways and the host's response to parasitic infection and treatment.

Mechanisms of Action

This compound's efficacy stems from its ability to interfere with critical biological processes in both the parasite and the host.

2.1. Parasite-Specific Mechanisms

The primary antiparasitic action of this compound is the inhibition of the parasite's anaerobic energy metabolism. Specifically, it targets the NADH-fumarate reductase system , an essential pathway for ATP production in many anaerobic helminths. This compound acts as a competitive inhibitor with respect to rhodoquinone, a key component of this electron transport chain.[1] This disruption of energy metabolism leads to paralysis and death of the parasite.[2]

2.2. Host-Related Mechanisms

This compound also exhibits significant effects on host cell signaling pathways, which can be leveraged to understand the host's response to infection and the drug's immunomodulatory properties.

  • Inhibition of NF-κB Signaling: this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway in host cells.[3] NF-κB is a crucial regulator of the inflammatory and immune responses. By inhibiting NF-κB, this compound can modulate the production of pro-inflammatory cytokines, offering a mechanism to study the host's inflammatory response during parasitic infection.

  • Inhibition of Soluble Adenylyl Cyclase (sAC): this compound is a potent inhibitor of human soluble adenylyl cyclase (sAC), an enzyme involved in various physiological processes, including bicarbonate sensing and cAMP signaling.[4] This interaction provides a tool to investigate the role of sAC-mediated signaling in the host's response to parasites.

  • Induction of Oxidative Stress: In some host cells, this compound has been observed to induce the production of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis.[5] This property can be utilized to study the role of oxidative stress in host defense against parasites.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound against various parasites and its effects on host cells.

Table 1: In Vitro Efficacy of this compound Against Various Parasites

Parasite SpeciesAssay TypeEndpointIC50 / Effective ConcentrationReference
Ascaris lumbricoides suumEnzymatic AssayNADH-fumarate reductase inhibitionIC50: 18 ± 2 µM[6]
Fasciola hepaticaMotility AssaySpastic paralysis≥ 1.0 µg/mL[2]
Neoparamoeba spp.Viability AssayToxicity> 5 mg/L (72h)

Table 2: In Vivo Efficacy of this compound

Host SpeciesParasite SpeciesDosageEfficacyReference
HumanFasciola hepatica25 mg/kg body weight for 10 days100% cure rate in 10 patients[7]
HumanFasciola sp.Not specified100% effective in 13 patients[8]
HumanParagonimus westermaniNot specifiedEffective treatment

Table 3: Effect of this compound on Host Cells

Cell LineAssay TypeEndpointIC50 / Effective ConcentrationReference
Human Ovarian Cancer CellsCell ViabilityCytotoxicityIC50: 19 µM - 60 µM[5]
Human Soluble Adenylyl CyclaseEnzymatic AssayInhibitionIC50: 4.0 ± 0.2 µM

Experimental Protocols

The following are detailed protocols for key experiments to study host-parasite interactions using this compound.

4.1. In Vitro Anthelmintic Activity Assay (based on Fasciola hepatica)

Objective: To determine the direct effect of this compound on the motility and viability of adult Fasciola hepatica.

Materials:

  • Adult Fasciola hepatica (obtained from infected animal livers)

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum and antibiotics

  • This compound stock solution (in DMSO)

  • 24-well culture plates

  • Inverted microscope

  • Incubator (37°C, 5% CO2)

Protocol:

  • Collect adult F. hepatica from the bile ducts of infected cattle or sheep at a local abattoir.

  • Wash the flukes several times with sterile phosphate-buffered saline (PBS) to remove debris.

  • Place one fluke in each well of a 24-well plate containing 2 mL of pre-warmed RPMI-1640 medium.

  • Prepare serial dilutions of this compound in the culture medium. The final concentrations should range from 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 0.5%.

  • Add the this compound dilutions to the wells containing the flukes. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Observe the motility of the flukes under an inverted microscope at 1, 2, 4, 8, 24, and 48 hours post-treatment. Score motility on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/death).

  • Record the time to paralysis and death for each concentration.

  • Data can be analyzed to determine the EC50 (effective concentration for 50% of the flukes to be paralyzed).

4.2. In Vivo Efficacy Study in a Mouse Model of Fascioliasis

Objective: To evaluate the in vivo efficacy of this compound in reducing parasite burden in a murine model of Fasciola hepatica infection.

Materials:

  • 6-8 week old female BALB/c mice

  • Fasciola hepatica metacercariae

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Necropsy tools

Protocol:

  • Infect mice by oral gavage with 10-15 Fasciola hepatica metacercariae each.

  • Wait for the infection to establish (typically 4-6 weeks post-infection for the flukes to mature in the bile ducts).

  • Randomly divide the infected mice into treatment and control groups (n=5-8 mice per group).

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).

  • Treat the mice in the treatment group by oral gavage with this compound daily for 5-7 days. The control group should receive the vehicle only.

  • Monitor the health of the mice daily (weight, activity, signs of distress).

  • At the end of the treatment period (e.g., 7 days post-treatment initiation), euthanize all mice.

  • Perform a necropsy and carefully collect the livers.

  • Dissect the bile ducts to recover and count the adult flukes from each mouse.

  • Calculate the percentage reduction in worm burden in the treated group compared to the control group using the formula: ( (Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group ) * 100.

4.3. Host Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on host cells.

Materials:

  • Host cell line (e.g., HEK293T, HepG2, or relevant immune cells like RAW 264.7 macrophages)

  • Complete culture medium for the chosen cell line

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]

4.4. NF-κB Reporter Assay

Objective: To investigate the inhibitory effect of this compound on NF-κB signaling in host cells.

Materials:

  • Host cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect the host cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[9][10]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Analyze the data to determine the effect of this compound on NF-κB activation.

Visualization of Signaling Pathways and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Bithionol_Parasite_Action This compound This compound NADH_FR NADH-Fumarate Reductase System This compound->NADH_FR inhibits ElectronTransport Electron Transport Chain NADH_FR->ElectronTransport Rhodoquinone Rhodoquinone Rhodoquinone->ElectronTransport ATP_Production ATP Production ElectronTransport->ATP_Production Paralysis Paralysis & Death ATP_Production->Paralysis leads to

Caption: this compound's inhibitory action on the parasite's NADH-fumarate reductase system.

Bithionol_Host_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor

Caption: this compound's inhibition of the host's NF-κB signaling pathway.

5.2. Experimental Workflow

InVitro_Assay_Workflow start Start collect Collect Adult Parasites start->collect wash Wash Parasites collect->wash plate Plate Parasites in 24-well Plate wash->plate treat Treat Parasites plate->treat prepare_this compound Prepare this compound Dilutions prepare_this compound->treat incubate Incubate (37°C, 5% CO2) treat->incubate observe Observe Motility at Timepoints incubate->observe record Record Paralysis and Death observe->record analyze Analyze Data (EC50) record->analyze end End analyze->end

Caption: General workflow for an in vitro anthelmintic activity assay.

References

Troubleshooting & Optimization

Overcoming Bithionol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Bithionol in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound so difficult to dissolve in my aqueous buffer?

A1: this compound's poor solubility in neutral aqueous solutions stems from its chemical structure. It is a hydrophobic molecule with a high molecular weight and two phenolic hydroxyl groups, making it "practically insoluble in water" with a reported solubility of just 0.0004% at 25°C.[1] Its solubility is highly dependent on the pH of the medium.

Q2: What is the best solvent for preparing a concentrated stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It can dissolve this compound at concentrations as high as 250 mg/mL.[3] Acetone is also an effective solvent, with a reported solubility of 50-150 mg/mL.[1] For long-term storage, stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: I observed a white precipitate when I diluted my this compound DMSO stock into my cell culture medium or buffer. What can I do to fix this?

A3: This is a common issue known as "precipitation upon dilution," which occurs when the hydrophobic compound leaves the organic solvent and enters the aqueous environment. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Use Sonication: After diluting the stock solution, use a bath sonicator to help disperse the compound and break up small precipitates.[3][4]

  • Incorporate a Surfactant: Adding a biocompatible surfactant like Tween-80 or Polysorbate 80 can significantly improve solubility.[1][5] this compound is highly soluble in Polysorbate 80 (19 g/100 ml).[1][5]

  • Adjust Buffer pH: this compound is a weak acid with two pKa values (4.82 and 10.50).[1] Increasing the pH of your buffer to be well above the first pKa (e.g., pH 7.4 or higher) will deprotonate the phenolic groups, forming a more soluble salt. This compound is readily soluble in dilute caustic solutions like 4% NaOH.[1][5]

Q4: What are some established formulations for preparing this compound for in vivo animal studies?

A4: Due to its poor water solubility, in vivo studies require specialized vehicle formulations. It is recommended to prepare these solutions fresh on the day of use.[4] Two commonly cited protocols are:

  • PEG300/Tween-80 Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]

  • Corn Oil Formulation: A simpler mixture of 10% DMSO and 90% Corn Oil.[4] In both cases, a concentrated stock in DMSO is first prepared and then serially diluted into the other co-solvents.[4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility ( g/100 mL)Molar Equivalent (Approx.)Reference(s)
Water (25°C)0.0004 g11.2 µM[1]
Dimethyl Sulfoxide (DMSO)25 g702 mM[3]
Dimethylacetamide72.5 g2.04 M[1][5]
Polysorbate 80 (Tween-80)19.0 g534 mM[1][5]
Acetone15.0 g421 mM[1][5]
Ethanol2.1 g59 mM[3]
Corn Oil1.0 g28 mM[1][5]
Propylene Glycol0.5 g14 mM[1][5]
70% Ethanol0.3 g8.4 mM[1][5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 35.6 mg of this compound powder (Molar Mass: 356.04 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all this compound powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

  • Pre-warm Buffer: Gently warm your target aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C). This can help reduce precipitation.

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. Crucially, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Inspection: Visually inspect the solution for any signs of precipitation. If a precipitate forms, proceed to the troubleshooting steps below.

  • Troubleshooting (if precipitation occurs):

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • pH Check: If your experimental design allows, ensure the pH of the final solution is ≥7.4.

    • Re-evaluation: If precipitation persists, the desired concentration may be too high for the chosen buffer system. Consider lowering the final this compound concentration.

Visual Guides: Workflows and Mechanisms

The following diagrams illustrate key processes and pathways related to working with this compound.

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store dilute 5. Dilute Stock into Aqueous Buffer store->dilute check 6. Check for Precipitation dilute->check ready Solution Ready for Experiment check->ready No troubleshoot Troubleshoot: - Lower Concentration - Sonicate - Adjust pH check->troubleshoot Yes troubleshoot->dilute Retry

Caption: Workflow for preparing this compound stock and aqueous working solutions.

G cluster_sAC Soluble Adenylyl Cyclase (sAC) Enzyme sAC sAC bicarb_site Allosteric Bicarbonate Site sAC->bicarb_site active_site ATP Active Site sAC->active_site camp cAMP (Decreased Production) active_site->camp Blocked Conversion This compound This compound This compound->bicarb_site Binds & Inhibits atp ATP atp->active_site Substrate

Caption: this compound inhibits sAC by binding to the allosteric bicarbonate site.[6][7][8]

G start Precipitate Observed After Diluting this compound Stock q1 Is the final concentration as low as possible? start->q1 a1_yes Try Sonication q1->a1_yes Yes a1_no Action: Lower the final This compound concentration q1->a1_no No q2 Did sonication resolve the issue? a1_yes->q2 a2_no Can the buffer pH be adjusted upwards? q2->a2_no No end_ok Solution is Ready q2->end_ok Yes a3_yes Action: Increase buffer pH to >7.4 if possible a2_no->a3_yes Yes a3_no Consider formulation with surfactants (e.g., Tween-80) or different co-solvents a2_no->a3_no No

Caption: Troubleshooting logic for addressing this compound precipitation issues.

References

Technical Support Center: Managing Bithionol-Induced Photosensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bithionol (B75329). Our goal is to help you manage this compound-induced photosensitivity in your experimental setups effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced photosensitivity?

A1: this compound is a compound known to be a potent photosensitizer. This means that when exposed to light, particularly ultraviolet A (UVA) radiation, it can become activated and induce cellular toxicity.[1] This phenomenon, known as photosensitivity, is a critical factor to consider in experimental designs to ensure accurate and reproducible results.

Q2: What is the underlying mechanism of this compound's phototoxicity?

A2: this compound-induced phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, upon photoactivation.[2][3] These highly reactive molecules can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis and other pathways.[2][3] The detoxification of this compound relies on the glutathione (B108866) antioxidant system.[2]

Q3: What is the UV absorption spectrum for this compound?

A3: this compound absorbs ultraviolet light, with a maximum absorption peak at approximately 307 nm. This property is central to its photosensitizing potential.

Q4: How can I assess the phototoxic potential of this compound in my experimental model?

A4: The most widely accepted method for in vitro phototoxicity testing is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432.[4][5][6][7] This assay compares the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of UVA light.

Q5: Are there specific cell lines recommended for studying this compound photosensitivity?

A5: The Balb/c 3T3 mouse fibroblast cell line is the standard for the OECD 432 guideline.[5][7] However, human keratinocyte cell lines like HaCaT are also relevant for studying skin-related phototoxicity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death in control plates (no this compound, with UV exposure) Excessive UV dose.Calibrate your UV light source to deliver a non-cytotoxic dose. For 3T3 cells, a UVA dose of 5 J/cm² is standard in the 3T3 NRU assay.[4]
Cell sensitivity to UV.Ensure you are using a cell line appropriate for phototoxicity studies. Some cell lines are inherently more sensitive to UV radiation.
Inconsistent results between experiments Fluctuation in UV light source intensity.Regularly check the output of your UV lamp with a radiometer to ensure consistent dosage.
Variability in this compound stock solution.Prepare fresh stock solutions of this compound for each experiment. This compound may degrade upon repeated freeze-thaw cycles or prolonged storage.
Cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment.
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions. This compound is sparingly soluble in water.[8]Dissolve this compound in a suitable solvent like DMSO at a high concentration before diluting it in the final culture medium.[9] Ensure the final solvent concentration is not toxic to the cells.
Saturation of this compound in the medium.Perform a solubility test of this compound in your specific culture medium at the desired experimental concentrations.
Suspected interference with fluorescent assays (e.g., ROS or apoptosis dyes) Intrinsic fluorescence of this compound or its photoproducts.Run a control experiment with this compound alone (without cells) to check for any background fluorescence at the excitation/emission wavelengths of your dye.[10][11]
Quenching of the fluorescent signal by this compound.Test for quenching by adding this compound to a known concentration of the fluorescent dye and measuring the signal.[12]
This compound-induced changes in cellular uptake of the dye.Use a positive control compound with a known effect to validate your assay. Consider using an alternative, non-fluorescent method to confirm your results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and interpreting experiments on this compound-induced photosensitivity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 (without light)Reference
Various Ovarian Cancer Cell LinesCytotoxicity Assay19 µM – 60 µM[13]
Soluble Adenylyl Cyclase (sAC)Cell-free inhibition assay4 µM[14]

Note: Phototoxicity is determined by a significant decrease in IC50 in the presence of UVA light.

Table 2: Standard Parameters for In Vitro Phototoxicity Testing

ParameterRecommended ValueReference
Cell Line Balb/c 3T3 fibroblasts[5][7]
UVA Dose 5 J/cm²[4]
Positive Control Chlorpromazine (B137089)[15]
Endpoint Neutral Red Uptake (Cell Viability)[6]

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (adapted from OECD TG 432)

Objective: To assess the phototoxic potential of this compound.

Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells in two 96-well plates at a density that will ensure they are sub-confluent at the end of the experiment (e.g., 1x10⁴ cells/well). Incubate for 24 hours.

  • Preparation of this compound Concentrations: Prepare a range of this compound concentrations in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Treatment: Remove the culture medium from the cells and replace it with the this compound solutions. Include solvent controls. Incubate for 1 hour.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Keep the duplicate plate in the dark for the same duration.

  • Post-Incubation: Remove the treatment solutions and replace with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake:

    • Incubate the cells with a medium containing neutral red for 3 hours.

    • Wash the cells and then extract the dye from the viable cells using a destain solution.

  • Data Analysis: Measure the absorbance of the extracted dye. Calculate the IC50 values for both the irradiated and non-irradiated plates. A significant difference in IC50 values indicates phototoxicity.

Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure ROS generation following this compound treatment and light exposure.

Methodology:

  • Cell Treatment: Seed cells on a suitable plate or coverslip. Treat with this compound for the desired time.

  • Light Exposure: Expose the cells to a UVA source. Include a dark control.

  • ROS Probe Incubation: Wash the cells and incubate with a ROS-sensitive fluorescent probe (e.g., 5 µM CM-H2DCFDA) in a serum-free medium for 30 minutes in the dark.[16]

  • Measurement:

    • For quantitative analysis, wash the cells and measure the fluorescence using a microplate reader.

    • For visualization, wash the cells and immediately image using a fluorescence microscope.

Caspase-3 Activity Assay (Fluorometric)

Objective: To quantify the activation of caspase-3, a key executioner in apoptosis.

Methodology:

  • Induce Apoptosis: Treat cells with this compound and expose them to UVA light to induce apoptosis. Include appropriate controls.

  • Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol of the caspase-3 assay kit.

  • Substrate Reaction: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[17] Active caspase-3 will cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[17][18] The fluorescence intensity is proportional to the caspase-3 activity.

Visualizations

Bithionol_Photosensitivity_Pathway This compound This compound Activated_this compound Excited State This compound* This compound->Activated_this compound Photon Absorption UVA UVA Light (e.g., 307 nm) UVA->Activated_this compound ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Activated_this compound->ROS Energy Transfer to O₂ Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Oxidation GSH_Depletion GSH Depletion ROS->GSH_Depletion Consumption of Antioxidants Mitochondria Mitochondrial Stress Cellular_Damage->Mitochondria Apoptosis_Pathway Apoptosis Pathway Activation Mitochondria->Apoptosis_Pathway Caspase_Activation Caspase-3 Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced photosensitivity.

Experimental_Workflow_Phototoxicity Start Start: Seed Cells (e.g., 3T3) Treat Treat with this compound (and controls) Start->Treat Split Treat->Split Irradiate Irradiate (+UVA) Split->Irradiate Dark Keep in Dark (-UVA) Split->Dark Incubate Incubate 24h Irradiate->Incubate Dark->Incubate Assay Perform Viability Assay (e.g., NRU) Incubate->Assay Analyze Analyze Data: Compare IC50 (+UVA vs -UVA) Assay->Analyze End End: Determine Phototoxicity Analyze->End

Caption: Experimental workflow for in vitro phototoxicity assessment.

References

Technical Support Center: Mitigating Bithionol Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bithionol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound in non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's cytotoxicity in non-target cells?

A1: this compound's cytotoxicity is primarily mediated through the induction of apoptosis, driven by the generation of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway.[1][2]

Key Mechanisms:

  • Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.[1][2]

  • Apoptosis Induction: this compound activates the apoptotic cascade, characterized by the activation of caspases (like caspase-3 and -7), DNA fragmentation, and loss of mitochondrial membrane potential.[1][2][3][4]

  • NF-κB Signaling Inhibition: this compound can suppress the activity of the NF-κB signaling pathway, a key regulator of cell survival. Inhibition of this pathway can make cells more susceptible to apoptosis.

Q2: I'm observing high cytotoxicity in my non-target control cells. What are the typical IC50 values for this compound in non-cancerous human cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values in some non-cancerous human cell lines.

Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
PBMCs Peripheral Blood Mononuclear Cells> 5072[5]
BJ Foreskin Fibroblast> 5072[5]
MRC-5 Fetal Lung Fibroblast> 5072[5]
Human Keratinocytes Primary Keratinocytes2Not Specified[6]

Note: These values should be used as a reference. It is recommended to perform a dose-response curve to determine the IC50 for your specific non-target cell line and experimental setup.

Q3: How can I reduce this compound-induced cytotoxicity in my non-target cells?

A3: There are two primary strategies to mitigate this compound's off-target cytotoxicity: co-administration with an antioxidant and the use of a targeted drug delivery system.

  • Co-administration with Ascorbic Acid (Vitamin C): Since this compound's cytotoxicity is linked to ROS production, co-treatment with an antioxidant like ascorbic acid can help neutralize these harmful species and improve cell viability.[1][2]

  • Targeted Drug Delivery: Encapsulating this compound into nanoparticles (e.g., PLGA nanoparticles or liposomes) can help to selectively deliver the drug to target cells, thereby reducing its exposure and toxicity to non-target cells.

Troubleshooting Guides

Problem: Excessive cell death in my control cell line.

Solution 1: Co-administration with Ascorbic Acid

This approach aims to counteract the ROS-mediated cytotoxicity of this compound.

Experimental Workflow: Ascorbic Acid Co-treatment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed non-target cells pretreat Pre-treat with Ascorbic Acid (e.g., 1 mM for 2 hours) prep_cells->pretreat prep_this compound Prepare this compound stock treat Add this compound at desired concentration prep_this compound->treat prep_ascorbic Prepare Ascorbic Acid stock prep_ascorbic->pretreat pretreat->treat incubate Incubate for experimental duration (e.g., 24-72 hours) treat->incubate viability Assess cell viability (MTT assay) incubate->viability ros Measure ROS levels (DCFDA assay) incubate->ros apoptosis Evaluate apoptosis (Caspase-3/7 assay) incubate->apoptosis G cluster_plga PLGA Nanoparticles (Emulsion-Solvent Evaporation) cluster_liposome Liposomes (Thin-Film Hydration) plga_dissolve Dissolve this compound & PLGA in organic solvent plga_emulsify Emulsify in aqueous surfactant solution plga_dissolve->plga_emulsify plga_evaporate Evaporate organic solvent plga_emulsify->plga_evaporate plga_collect Collect & wash nanoparticles plga_evaporate->plga_collect lipo_dissolve Dissolve this compound & lipids in organic solvent lipo_film Create thin film by solvent evaporation lipo_dissolve->lipo_film lipo_hydrate Hydrate film with aqueous buffer lipo_film->lipo_hydrate lipo_sonicate Sonication to form vesicles lipo_hydrate->lipo_sonicate G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G This compound This compound IKK IKK Complex This compound->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Survival Cell Survival Nucleus->Survival Gene Transcription

References

Troubleshooting inconsistent results in Bithionol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Bithionol-based assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to inconsistent results in your experiments.

Category 1: Compound Solubility and Stability

Question 1: My This compound (B75329) compound precipitates when I add it to the cell culture medium. How can I solve this?

Answer:

Precipitation is a frequent issue with this compound due to its low aqueous solubility. While it dissolves well in organic solvents like DMSO, it can crash out of solution when diluted into the aqueous environment of cell culture media.[1]

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Creating a highly concentrated stock solution in DMSO can lead to precipitation upon dilution. Try preparing a lower concentration stock solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%) to minimize toxicity and solubility issues.[2]

  • Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach. Alternatively, add the culture medium drop-wise into your this compound stock solution while gently vortexing.[3]

  • Sonication: Brief sonication of the final diluted solution can help redissolve small precipitates. However, be aware that this might not be a permanent solution.[4]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[3]

Question 2: I am observing a gradual loss of this compound activity in my experiments over time. What could be the cause?

Answer:

This compound can be sensitive to environmental factors, leading to its degradation and a subsequent loss of activity. It is known to be a potent photosensitizer and should be protected from light.[5][6][7]

Troubleshooting Steps:

  • Protect from Light: this compound is photosensitive.[5][8] Both stock solutions and experimental setups should be protected from light. Use amber-colored tubes for storage and minimize light exposure during experimental procedures.

  • Storage Conditions: Store this compound powder in a refrigerator and in airtight containers.[5][9] Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10]

  • Fresh Preparations: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.[10]

Category 2: Assay-Specific Issues

Question 3: The IC50 value of this compound varies significantly between different experimental runs. What are the potential reasons?

Answer:

Variability in IC50 values can stem from several factors, including inconsistencies in cell culture conditions and procedural variations.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Cell Density: Ensure that cells are seeded at a consistent density for every experiment. Cell density can affect the cellular response to a toxic compound.[11][12]

    • Passage Number: Use cells within a consistent and low passage number range to limit phenotypic drift.[12]

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.[11]

  • Consistent Compound Handling: Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing.

  • Serum Protein Interaction: The presence of serum proteins in the culture medium can impact the bioavailability of this compound.[13][14][15] If possible, conduct experiments under consistent serum concentrations. For mechanism of action studies, consider serum-free conditions for a portion of the experiment.

  • Assay Timing: The duration of cell exposure to this compound can influence the IC50 value. Ensure that the incubation times are consistent across all experiments.

Question 4: I am seeing high variability between my technical replicates in a cell viability assay.

Answer:

High variability in technical replicates often points to issues with pipetting accuracy, uneven cell distribution, or edge effects in multi-well plates.

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.

  • Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.

  • Assay Choice: Some viability assays can be prone to interference. For example, compounds with reducing potential can interfere with tetrazolium-based assays (e.g., MTT, XTT). Consider using an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less susceptible to such interference.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: DMSO is the most commonly used solvent for preparing this compound stock solutions.[10][16] It is practically insoluble in water.[17]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored in a refrigerator in an airtight and light-protected container.[5][9] Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Q3: Is this compound stable in cell culture medium?

A3: The stability of this compound in aqueous solutions like cell culture medium can be limited. It is recommended to prepare fresh dilutions in media for each experiment and use them immediately.[10]

Q4: Can this compound interfere with my assay readout?

A4: Yes, like many phenolic compounds, this compound has the potential to interfere with certain assay technologies. It can act as a reducing agent, potentially leading to false positives in assays that rely on redox indicators (e.g., MTT, AlamarBlue). It is advisable to include a "compound-only" control (this compound in media without cells) to check for direct effects on the assay reagents.[2]

Q5: What is a typical concentration range for this compound in in vitro assays?

A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. Cytotoxic effects in ovarian cancer cell lines have been observed with IC50 values ranging from 19 µM to 60 µM.[18] For inhibition of soluble adenylyl cyclase (sAC), the IC50 is reported to be around 4 µM.[19] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental system.[20]

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO71 mg/mL (199.41 mM)Use fresh, moisture-free DMSO for best results.[10]
Ethanol22 mg/mL-
WaterInsoluble-

Table 2: Reported IC50 Values for this compound in Ovarian Cancer Cell Lines

Cell LineCisplatin SensitivityIC50 (µM) after 48hIC50 (µM) after 72h
A2780Sensitive30.2 ± 2.122.1 ± 1.5
A2780-CDDPResistant35.6 ± 2.825.4 ± 1.9
IGROV-1Sensitive45.3 ± 3.538.7 ± 2.9
IGROV-1-CDDPResistant48.1 ± 4.240.2 ± 3.6
OVCAR-3Resistant58.9 ± 5.150.6 ± 4.3
SKOV-3Resistant60.1 ± 5.553.8 ± 4.7
Data synthesized from Ayyagari & Brard, 2014.[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a 20 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

    • Mix each dilution step thoroughly by gentle pipetting or vortexing.

    • Add the final working solutions to the cells immediately after preparation.

Visualizations

Bithionol_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Assay Results start Inconsistent Results Observed solubility Check for Precipitation start->solubility stability Assess Compound Stability solubility->stability No solubility_yes Optimize Solubilization: - Lower stock concentration - Adjust dilution method - Sonicate/Warm media solubility->solubility_yes Yes assay_specific Review Assay Parameters stability->assay_specific No stability_yes Improve Stability: - Protect from light - Aliquot and store at -80°C - Use fresh dilutions stability->stability_yes Yes assay_specific_yes Standardize Assay: - Consistent cell density/passage - Mycoplasma testing - Consistent incubation times - Pipetting technique assay_specific->assay_specific_yes Yes solubility_yes->stability stability_yes->assay_specific end_node Consistent Results assay_specific_yes->end_node

Caption: A logical workflow for troubleshooting variability in this compound-based assays.

Bithionol_Mechanism_of_Action Simplified Signaling Pathways Affected by this compound cluster_sAC Adenylyl Cyclase Inhibition cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibits ROS ROS Generation ↑ This compound->ROS CellCycle G1/M Phase Arrest This compound->CellCycle cAMP cAMP Production ↓ sAC->cAMP Mito Mitochondrial Membrane Potential ↓ ROS->Mito Caspases Caspase-3/7 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to its anti-cancer effects.

References

Optimizing Bithionol concentration for effective sAC inhibition without toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Bithionol (B75329) as a soluble adenylyl cyclase (sAC) inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate effective sAC inhibition while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit soluble adenylyl cyclase (sAC)?

A1: this compound is an antibacterial and anthelmintic agent that has been identified as a potent, specific inhibitor of soluble adenylyl cyclase (sAC).[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic enzyme activated by bicarbonate and calcium ions.[3][4] this compound acts as an allosteric inhibitor, binding to the bicarbonate binding site on sAC.[2][5][6][7] This binding induces a conformational change that interferes with the active site's ability to bind ATP, thereby preventing the conversion of ATP to cyclic AMP (cAMP).[2] This mechanism of action is described as mixed-type inhibition.[2][5]

Q2: What is the optimal concentration range for this compound to inhibit sAC without causing significant toxicity?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental duration. For sAC inhibition, IC50 values are reported to be around 4.0 µM for purified human sAC.[5] However, cytotoxic effects have been observed in various cancer cell lines with IC50 values ranging from 19 µM to 60 µM after 48-72 hours of treatment.[8][9][10] It is crucial to perform a dose-response curve for your specific cell line to determine the therapeutic window that maximizes sAC inhibition while minimizing toxicity.

Q3: What are the known off-target effects and mechanisms of this compound-induced toxicity?

A3: this compound's toxicity is a significant consideration. The concentrations required for effective sAC inhibition in cellular systems can be cytotoxic.[2] Known mechanisms of toxicity include:

  • Mitochondrial Dysfunction: this compound can impair mitochondrial ATP production, acting as a classical uncoupler.[11]

  • Induction of Apoptosis: It can cause caspase-mediated apoptosis, characterized by the expression of caspases 3/7 and cleavage of PARP.[1][8]

  • Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest at the G1/M phase.[8][9]

  • Reactive Oxygen Species (ROS) Generation: this compound has been shown to increase the production of ROS.[1][8][10]

  • Inhibition of Autotaxin (ATX): It can inhibit the activity of autotaxin in a dose and time-dependent manner.[10][12]

  • Microtubule Targeting: this compound has been identified as a microtubule-targeting agent that can inhibit microtubule polymerization.[2]

Q4: How should I prepare and store this compound solutions?

A4: this compound is a white to grayish-white crystalline powder. It is soluble in acetone (B3395972) (50 mg/ml) and other organic solvents like DMSO and ethanol.[13] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. It is important to note that this compound has low water solubility.[14] Stock solutions should be stored at -20°C for up to a year.[13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death at expected inhibitory concentrations. Cell line is particularly sensitive to this compound.Perform a detailed dose-response and time-course experiment to identify a sub-toxic concentration. Start with concentrations well below the reported cytotoxic IC50 values (e.g., 1-10 µM).
Off-target effects are prominent.Consider the use of antioxidants like ascorbic acid to mitigate ROS-induced cytotoxicity.[10] Evaluate markers of mitochondrial dysfunction to understand the primary mechanism of toxicity in your system.
Inconsistent sAC inhibition. This compound precipitation in media.Due to its low aqueous solubility, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%). Visually inspect the media for any precipitate after adding this compound.
Degradation of this compound.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No observable effect on cAMP levels. Insufficient this compound concentration.Increase the concentration of this compound in a stepwise manner, while closely monitoring for cytotoxicity.
Predominant cAMP production by tmACs.Ensure your experimental system has significant sAC activity. This compound is specific for sAC and does not inhibit forskolin-stimulated tmAC activity.[5] Use specific activators of sAC (e.g., bicarbonate) to assess its contribution to total cAMP levels.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterOrganism/Cell LineConcentrationDurationEffect
sAC Inhibition (IC50) Human (purified enzyme)4.0 ± 0.2 µMN/A50% inhibition of sAC activity.[5]
Cytotoxicity (IC50) Ovarian Cancer Cell Lines19 µM - 60 µM48-72 hrs50% reduction in cell viability.[8][9][10]
Antimicrobial (MIC) M. abscessus0.625 µM - 2.5 µMN/AMinimum inhibitory concentration.[15]
NADH-fumarate reductase Inhibition (IC50) Ascaris lumbricoides suum18 ± 2 µMN/A50% inhibition of enzyme activity.[16]

Detailed Experimental Protocols

1. Protocol for Determining the Cytotoxic Concentration of this compound using a Cell Viability Assay (e.g., PrestoBlue or MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Reagent Addition: Add the cell viability reagent (e.g., 10 µL of PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle-treated control cells (considered 100% viable) and plot the dose-response curve to calculate the IC50 value.

2. Protocol for Measuring sAC-dependent cAMP Levels

  • Cell Culture and Treatment: Seed cells in a suitable plate format. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Treat the cells with a range of this compound concentrations or a vehicle control for the desired duration.

  • sAC Stimulation: Stimulate sAC activity by adding a bicarbonate solution (e.g., 25 mM sodium bicarbonate) to the medium.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Perform a competitive ELISA or a fluorescence-based assay according to the manufacturer's protocol to determine the intracellular cAMP concentration.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample. Compare the cAMP levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Mandatory Visualizations

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cytosol CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int CO2_int->HCO3_int H2O CA Carbonic Anhydrase CA->HCO3_int sAC Soluble Adenylyl Cyclase (sAC) HCO3_int->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Cellular Effects PKA->Downstream EPAC->Downstream This compound This compound This compound->sAC Inhibits

Caption: Soluble adenylyl cyclase (sAC) signaling pathway and the inhibitory action of this compound.

Bithionol_Optimization_Workflow Start Start: Define Experimental Goals and Cell Model Dose_Response 1. Determine Cytotoxicity (IC50) (e.g., MTT, PrestoBlue assay) - 24h, 48h, 72h time points Start->Dose_Response Select_Concentrations 2. Select Sub-Toxic Concentrations for Efficacy Testing (Well below IC50) Dose_Response->Select_Concentrations sAC_Inhibition 3. Measure sAC Inhibition (cAMP Assay) - Stimulate sAC with bicarbonate Select_Concentrations->sAC_Inhibition Analyze_Results 4. Analyze Data: - Correlate concentration with sAC inhibition and toxicity sAC_Inhibition->Analyze_Results Optimal_Concentration 5. Determine Optimal Concentration - Max sAC inhibition - Min toxicity Analyze_Results->Optimal_Concentration Troubleshoot Troubleshoot Analyze_Results->Troubleshoot End Proceed with Experiment Optimal_Concentration->End High_Toxicity High Toxicity? Adjust concentration downwards Troubleshoot->High_Toxicity Low_Inhibition Low Inhibition? Adjust concentration upwards (monitor toxicity) Troubleshoot->Low_Inhibition High_Toxicity->Select_Concentrations Re-evaluate Low_Inhibition->Select_Concentrations Re-evaluate

Caption: Experimental workflow for optimizing this compound concentration.

References

Identifying and minimizing off-target effects of Bithionol in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bithionol (B75329) in cell-based assays. Our goal is to help you identify and minimize potential off-target effects to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is a potent inhibitor of soluble adenylyl cyclase (sAC), an intracellular enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP).[1] It acts as an allosteric inhibitor, binding to the bicarbonate activator site on sAC.[1][2][3] This inhibition is non-competitive with respect to ATP.[2][3]

Q2: My cells are dying at concentrations expected to be specific for sAC inhibition. Is this an off-target effect?

It is possible. While this compound inhibits sAC at low micromolar concentrations, it has been observed to induce cytotoxicity in various cell lines at concentrations that can overlap with its sAC inhibitory range.[4][5] For example, the IC50 for sAC inhibition is approximately 4.0 µM, while cytotoxic IC50 values in some ovarian cancer cell lines range from 19 µM to 60 µM.[1][4][5] This suggests a narrow therapeutic window for specific sAC inhibition in certain cellular contexts. Cell death may be mediated by apoptosis and is associated with the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[4][5][6][7]

Q3: I am observing changes in cellular metabolism that are inconsistent with sAC inhibition alone. What could be the cause?

This compound is known to affect mitochondrial function. Studies have shown that it can compromise mitochondrial ATP production by acting as a classical uncoupler.[8] This can lead to broad changes in cellular energy metabolism that are independent of its effects on cAMP signaling.

Q4: Can this compound affect signaling pathways other than the sAC/cAMP pathway?

Yes, this compound has been reported to modulate other signaling pathways. Notably, it can suppress NF-κB signaling by reducing the phosphorylation and nuclear translocation of NF-κB p65.[6] It has also been shown to affect MAPK signaling, leading to the activation of the pro-apoptotic marker p38.[4][9]

Q5: Are there any known interactions of this compound with common assay reagents?

While specific interactions with all common assay reagents have not been exhaustively documented, this compound's chemical structure, containing phenolic hydroxyl groups, suggests a potential for interactions with metal ions. It has been proposed that this compound can chelate iron, potentially inactivating iron-containing enzyme systems. Researchers should be mindful of this possibility, especially in assays where metal ion concentrations are critical.

Troubleshooting Guide

Problem 1: Unexpected Cytotoxicity

You observe significant cell death at concentrations intended to be selective for sAC inhibition.

Possible Cause: Off-target effects leading to apoptosis, necrosis, or ferroptosis.[6]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Measure cAMP levels in your cells following this compound treatment to confirm sAC inhibition at the concentrations used. A decrease in cAMP levels would indicate on-target activity.

  • Assess Apoptosis: Use assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.[4][5]

  • Measure Reactive Oxygen Species (ROS): Quantify ROS levels using fluorescent probes like DCFDA. An increase in ROS may point to oxidative stress as a cause of cell death.[4][5][7]

  • Co-treatment with an Antioxidant: Perform cell viability assays in the presence of an antioxidant, such as N-acetylcysteine or ascorbic acid.[4][7] Partial rescue of cell viability would suggest that ROS generation is contributing to the cytotoxicity.

Problem 2: Discrepancies Between Biochemical and Cell-Based Assay Results

The potency of this compound in your cell-based assay is significantly different from its reported biochemical IC50 for sAC.

Possible Causes:

  • Cellular permeability and efflux of this compound.

  • Engagement of intracellular off-targets that influence the assay readout.

  • Metabolic inactivation of this compound within the cells.

Troubleshooting Steps:

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that this compound is binding to sAC within the intact cell.

  • Evaluate Mitochondrial Function: Assess mitochondrial membrane potential using dyes like TMRE or JC-1. A loss of membrane potential could indicate off-target mitochondrial effects.

  • Western Blot for Signaling Pathways: Probe for changes in key nodes of pathways known to be affected by this compound, such as phosphorylation of NF-κB p65 or p38 MAPK.[4][6][9]

Quantitative Data Summary

Target/EffectCell Line/SystemIC50 / Effective ConcentrationReference
On-Target
Soluble Adenylyl Cyclase (sAC) InhibitionPurified human sAC4.0 ± 0.2 µM[1]
Off-Target
CytotoxicityA2780 Ovarian Cancer19 µM (72h)[4]
A2780-CDDP Ovarian Cancer24 µM (72h)[4]
SKOV-3 Ovarian Cancer36 µM (72h)[4]
OVCAR-3 Ovarian Cancer44 µM (72h)[4]
IGROV-1 Ovarian Cancer55 µM (72h)[4]
IGROV1-CDDP Ovarian Cancer59 µM (72h)[4]
KG-1a AML Cells7, 14, 28 µM (significant apoptosis at 48h)[6]
Inhibition of 5α-reductase type 1 (SRD5A1)Human SF126 cell microsomes7.33 µM
Mitochondrial ATP ProductionIsolated mitochondriaCompromised (mechanism: uncoupling)[8]
NF-κB SignalingAML CellsSignificant reduction at 7, 14, 28 µM[6]
ROS GenerationOvarian Cancer CellsObserved as early as 6h post-treatment[4][9]

Experimental Protocols

Protocol 1: Assessing On-Target sAC Inhibition via cAMP Measurement
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • This compound Treatment: Add varying concentrations of this compound to the cells and incubate for the desired time period.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure cAMP levels using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 for sAC inhibition in your cellular system.

Protocol 2: Distinguishing On-Target vs. Off-Target Cytotoxicity
  • Design a "Rescue" Experiment:

    • Plate cells in a multi-well plate.

    • Prepare treatment groups:

      • Vehicle control

      • This compound at various concentrations (e.g., 1x, 5x, 10x the sAC IC50)

      • A cell-permeable cAMP analog (e.g., 8-Bromo-cAMP) alone

      • This compound in combination with the cell-permeable cAMP analog.

  • Treatment: Treat the cells for 24-72 hours.

  • Assess Viability: Measure cell viability using an appropriate method (e.g., PrestoBlue, CellTiter-Glo).

  • Interpretation:

    • If the cytotoxicity is primarily due to on-target sAC inhibition, the addition of exogenous cAMP should rescue the cells from death.

    • If the cytotoxicity persists despite the presence of the cAMP analog, it is likely mediated by off-target effects.

Visualizations

Bithionol_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibition Mitochondria Mitochondria This compound->Mitochondria Inhibition of ATP Production ROS Reactive Oxygen Species (ROS) This compound->ROS Induction NFkB NF-κB Signaling This compound->NFkB Suppression cAMP cAMP sAC->cAMP Synthesis Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: this compound's on-target inhibition of sAC and its major off-target effects.

Troubleshooting_Workflow Start Unexpected Cell Phenotype (e.g., Cytotoxicity) CheckOnTarget Is sAC inhibited? (Measure cAMP) Start->CheckOnTarget OnTargetEffect Phenotype likely On-Target CheckOnTarget->OnTargetEffect No RescueExperiment Perform cAMP Rescue Experiment CheckOnTarget->RescueExperiment Yes OffTargetInvestigation Investigate Off-Target Effects AssessROS Measure ROS levels OffTargetInvestigation->AssessROS AssessMito Assess Mitochondrial Function OffTargetInvestigation->AssessMito AssessApoptosis Measure Apoptosis Markers OffTargetInvestigation->AssessApoptosis Rescued Phenotype is On-Target RescueExperiment->Rescued Yes NotRescued Phenotype is Off-Target RescueExperiment->NotRescued No NotRescued->OffTargetInvestigation

Caption: A decision tree for troubleshooting unexpected effects of this compound.

References

Addressing Bithionol degradation and stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount for the validity and reproducibility of long-term experiments. This technical support center provides a comprehensive resource for addressing the degradation and stability of Bithionol, a compound with known anthelmintic and antimicrobial properties. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate potential challenges in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound, providing quick solutions and preventative measures.

Question Answer/Troubleshooting Guide
My this compound solution appears discolored. Is it degraded? Discoloration can be an indicator of degradation, particularly due to oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light. To confirm degradation, analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products.
I am observing variable results in my cell-based assays with this compound. What could be the cause? Inconsistent results may stem from the degradation of this compound in your experimental media. This compound's stability can be influenced by pH, temperature, and exposure to light. Ensure consistent preparation and storage of your stock solutions. It is advisable to prepare fresh working solutions for each experiment from a recently prepared stock. Consider performing a time-course stability study of this compound in your specific cell culture medium to determine its stability under your experimental conditions.
What are the optimal storage conditions for this compound powder and stock solutions? This compound powder should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] For long-term storage, -80°C is recommended.[2] Always refer to the manufacturer's specific storage recommendations.
How can I prevent photodegradation of this compound during my experiments? Use amber-colored vials or wrap your containers in aluminum foil to protect this compound solutions from light.[3] Minimize the exposure of your experimental setup to direct light.
What are the known degradation pathways for this compound? The primary degradation pathways for this compound are photodegradation and oxidation.[4][5] Hydrolysis is also a potential degradation route, especially under strong acidic or basic conditions.

Quantitative Data on this compound Degradation

While specific quantitative data on the degradation kinetics of this compound under various stress conditions are not extensively available in publicly accessible literature, forced degradation studies are crucial to understand its stability profile. Researchers should perform these studies to generate data specific to their formulation and storage conditions. Below is a template table that can be populated with experimental data from such studies.

Stress Condition Description Expected Degradation Products Recommended Analytical Technique
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the phenol (B47542) groupsHPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the phenol groupsHPLC-UV, LC-MS
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursThis compound sulfoxide, this compound sulfoneHPLC-UV, LC-MS
Thermal Degradation 60°C for 48 hours (in solid state and solution)Various thermal degradantsHPLC-UV, LC-MS
Photodegradation Exposure to UV light (254 nm) and visible lightPhotolytic cleavage and rearrangement productsHPLC-UV, LC-MS

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for this compound. This method can be used to separate this compound from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Forced degradation samples of this compound (acid, base, oxidative, thermal, and photolytic)

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 300 nm).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject solutions of this compound and its forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.

  • Linearity: Prepare a series of this compound standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Protocol for Forced Degradation Studies of this compound

This protocol provides a framework for conducting forced degradation studies on this compound to identify potential degradation pathways and products.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Place this compound powder and a solution of this compound in an oven at 60°C for a specified time.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

Analysis: Analyze all samples at different time points using the validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Signaling Pathways and Experimental Workflows

This compound's Impact on NF-κB Signaling Pathway

This compound has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα.[4] This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces NFkB_IkBa->NFkB Release of Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound acts as a potent inhibitor of soluble adenylyl cyclase (sAC) by binding to an allosteric site, thereby preventing the conversion of ATP to cyclic AMP (cAMP).[1][3]

sAC_Inhibition This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Allosteric Inhibition cAMP cAMP sAC->cAMP Conversion ATP ATP ATP->sAC Substrate Bicarbonate Bicarbonate (Activator) Bicarbonate->sAC Allosteric Activation

Caption: this compound allosterically inhibits soluble adenylyl cyclase.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves forced degradation studies followed by analysis using a stability-indicating method.

Stability_Workflow Start Start: this compound (Bulk or Formulation) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Degraded_Samples Degraded Samples Forced_Degradation->Degraded_Samples Analysis Analysis of Degraded Samples Degraded_Samples->Analysis HPLC_Method_Dev Stability-Indicating HPLC Method Development & Validation HPLC_Method_Dev->Analysis Data_Interpretation Data Interpretation: - Identify Degradants - Determine Degradation Rate - Establish Stability Profile Analysis->Data_Interpretation End End: Stability Profile & Recommended Storage Conditions Data_Interpretation->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Preventing Bithionol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with Bithionol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its mechanisms of action in cell culture experiments?

This compound is an antibacterial, anthelmintic, and algaecide agent.[1] In research, it is recognized as a potent inhibitor of soluble adenylyl cyclase (sAC).[1][2][3] Its mechanisms of action are multifaceted and include:

  • Inhibition of soluble adenylyl cyclase (sAC): this compound binds to the allosteric activator site of sAC, inhibiting the conversion of ATP to cyclic AMP (cAMP).[1][4][5]

  • Induction of Apoptosis: It can cause dose-dependent cytotoxicity in cancer cell lines, leading to apoptosis through the activation of caspases, generation of Reactive Oxygen Species (ROS), and cell cycle arrest.[2][6][7]

  • Inhibition of NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of key elements like IκBα.[8]

  • ROS Generation: Treatment with this compound can lead to an increase in ROS generation in cells.[2][6]

Q2: Why is my this compound precipitating when I add it to the cell culture medium?

This compound has low aqueous solubility.[9] Precipitation upon addition to aqueous-based cell culture media is a common issue that can be attributed to several factors:[10][11]

  • Low Aqueous Solubility: The primary reason is the compound's inherent hydrophobicity. It is poorly soluble in water-based solutions like cell culture media.[3][9]

  • Solvent Shift: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is added to the aqueous medium, the abrupt change in solvent environment (from organic to aqueous) drastically reduces the solubility of this compound, causing it to "crash out" or precipitate.[10]

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Temperature Fluctuations: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of some compounds.[12] Repeated freeze-thaw cycles of the stock solution should also be avoided.[1][12]

  • Media Components: While less common for small molecules, interactions with salts, proteins, or other components in the media, especially in serum-free formulations, can sometimes contribute to precipitation.[12][13][14] For example, calcium salts are particularly prone to causing precipitation issues.[12][13]

Q3: How should I prepare and store a this compound stock solution to ensure its stability?

Proper preparation and storage of the stock solution are critical to prevent precipitation.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing this compound stock solutions.[15][16][17] Ethanol can also be used, but it generally yields a lower stock concentration.[15]

  • Dissolution: To ensure complete dissolution, sonication and/or gentle warming may be necessary.[1][15] It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are typically stable for up to one year at -80°C and for shorter periods at -20°C.[1][3]

Q4: What is the correct procedure for diluting the this compound stock solution into my cell culture medium?

The dilution technique is crucial for preventing precipitation. The key is to avoid a rapid "solvent shift."

  • Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (typically 37°C).

  • Vortexing/Mixing: While gently vortexing or swirling the cell culture medium, add the required volume of the this compound stock solution drop-by-drop. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: My this compound still precipitated after following the recommended procedure. What else can I do?

If precipitation persists, consider the following troubleshooting steps:

  • Lower the Final Concentration: Your desired working concentration may be too high. Try a lower concentration of this compound.

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your media (be mindful of the final DMSO concentration), but it can help prevent precipitation.

  • Use Serum: If you are working with serum-free media, consider adding a small percentage of Fetal Bovine Serum (FBS). The proteins in serum can sometimes help to solubilize hydrophobic compounds.

  • Incorporate Solubilizing Agents: For particularly challenging situations, the use of solubilizing agents like Tween-80 or PEG300 in the final formulation can be explored, though this may impact your experimental outcomes and should be carefully controlled.[1][15]

Troubleshooting Guide

Use the table and workflow below to diagnose and resolve this compound precipitation issues.

Summary of Causes and Solutions
Potential Cause Description Recommended Solution
Low Aqueous Solubility / Solvent Shift The compound is inherently poorly soluble in the aqueous cell culture medium. Adding a concentrated DMSO stock causes an abrupt solvent change, leading to precipitation.[10][11]Lower the final working concentration. Use a more dilute stock solution. Add the stock solution to the medium drop-wise while vortexing.
High Stock Concentration The stock solution is too concentrated, leading to immediate precipitation upon dilution.Prepare a new, more dilute stock solution in DMSO.
Temperature Shock Adding cold stock solution to warm media or repeated freeze-thaw cycles of the stock can cause components to fall out of solution.[12]Allow the stock solution aliquot to reach room temperature before use. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Thaw media slowly.[12]
Improper Mixing Technique Adding the stock solution too quickly or without adequate mixing creates localized high concentrations that precipitate.Add the stock solution slowly and drop-wise into the vortex of the swirling media.
Media Component Interaction Rare for this compound, but interactions with salts (e.g., calcium) or other components in certain media formulations could occur.[13]Test the solubility of this compound in different media formulations. If using serum-free media, consider adding a small amount of serum.

Diagnostic Workflow for Precipitation

G start Precipitation Observed in Cell Culture Medium check_stock Is the Stock Solution Clear? start->check_stock remake_stock No: Remake Stock Solution (Ensure full dissolution using sonication if needed) check_stock->remake_stock No check_dilution Yes: Review Dilution Protocol check_stock->check_dilution Yes protocol_followed Was the stock added slowly to vortexing, pre-warmed media? check_dilution->protocol_followed retry_protocol No: Retry with Proper Dilution Technique protocol_followed->retry_protocol No lower_conc Yes: Lower Final Working Concentration protocol_followed->lower_conc Yes retry_protocol->start test_lower Did reducing the concentration solve the issue? lower_conc->test_lower success Problem Solved test_lower->success Yes dilute_stock No: Prepare a More Dilute Stock Solution and Repeat Dilution test_lower->dilute_stock No final_check Did using a more dilute stock solve it? dilute_stock->final_check final_check->success Yes adv_troubleshoot No: Consider Advanced Options (e.g., adding serum, testing different media) final_check->adv_troubleshoot No adv_troubleshoot->success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molar Mass: 356.04 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 35.6 mg of this compound powder.

  • Aliquot Powder: Place the weighed this compound into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: Dispense the clear stock solution into single-use, sterile aliquots (e.g., 20 µL). Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol describes how to dilute the stock solution to a final working concentration of 50 µM in 10 mL of medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile 15 mL conical tube

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Ensure the 10 mL of cell culture medium is at 37°C.

  • Set up Vortex: Place the conical tube containing the medium on a vortex mixer and set it to a medium speed that creates a vortex without splashing.

  • Calculate Volume: To achieve a 50 µM final concentration from a 100 mM stock, you will need to perform a 1:2000 dilution. For 10 mL of medium, this requires 5 µL of the stock solution.

    • Calculation: (50 µM * 10 mL) / 100,000 µM = 0.005 mL = 5 µL

  • Add Stock Solution: Pipette 5 µL of the this compound stock solution. While the medium is vortexing, slowly dispense the stock solution drop-wise into the side of the vortex.

  • Continue Mixing: Allow the medium to vortex for an additional 10-15 seconds to ensure complete and uniform mixing.

  • Final Check: Visually inspect the medium for any signs of precipitation or cloudiness. The final DMSO concentration in this example is 0.05%, which is well-tolerated by most cell lines.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility Reference
DMSO ≥ 71 mg/mL (approx. 199 mM)[3][15][17]
Ethanol ~21-22 mg/mL (approx. 59-62 mM)[3][15]
Acetone 50 mg/mL[18]
Water Insoluble / < 1 mg/mL[3][9]
Table 2: Recommended this compound Concentrations for Cell Culture
Parameter Concentration Range Notes
Stock Solution 10 mM - 100 mM in DMSOHigher concentrations increase the risk of precipitation upon dilution.
Working Concentration 4 µM - 60 µMThe effective concentration is cell-line dependent. IC50 values typically fall within this range.[1][2][3][6]
Final DMSO Concentration < 0.5%Should not exceed 1%. Always include a vehicle control.

Signaling Pathway Diagrams

This compound's Impact on NF-κB and ROS Signaling

G cluster_0 This compound's Mechanism of Action cluster_1 NF-κB Pathway Inhibition cluster_2 ROS Generation This compound This compound p_IkBa p-IκBα This compound->p_IkBa inhibits ROS ROS Generation This compound->ROS induces NFkB_p65_nuc NF-κB (p65) Nuclear Translocation p_IkBa->NFkB_p65_nuc blocks Apoptosis_NFkB Apoptosis NFkB_p65_nuc->Apoptosis_NFkB promotes Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS promotes

Caption: this compound inhibits NF-κB signaling and induces ROS generation, leading to apoptosis.

References

Technical Support Center: Bithionol-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Bithionol-induced hepatotoxicity in their animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound-induced hepatotoxicity in animal models?

A1: this compound-induced hepatotoxicity is dose-dependent and can manifest through various biochemical and histopathological changes. Key indicators include:

  • Biochemical Markers: Elevation in serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Increased AST levels may specifically suggest mitochondrial involvement.[1]

  • Histopathological Findings: Liver tissue analysis may reveal periportal fatty infiltration, particularly at higher doses.[1] In some studies with specific dosing regimens, only minor and/or reversible alterations might be observed.[2]

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: While the precise mechanism of this compound-induced hepatotoxicity is not fully elucidated, current evidence suggests the involvement of oxidative stress. This compound's mechanism of action in therapeutic contexts involves the generation of Reactive Oxygen Species (ROS), suppression of NF-κB signaling, and induction of apoptosis and ferroptosis.[1][2] It is plausible that at high concentrations, these processes can lead to off-target effects in hepatocytes, resulting in liver damage. The metabolism of this compound may also produce reactive metabolites that contribute to cellular stress and injury.[3]

Q3: Are there any known strategies to mitigate this compound-induced hepatotoxicity in animal studies?

A3: Currently, there are no published studies specifically detailing strategies to reduce this compound-induced hepatotoxicity. However, based on the likely mechanism of oxidative stress, the following general strategies for mitigating drug-induced liver injury (DILI) could be explored:

  • Antioxidant Co-administration: The use of antioxidants to neutralize ROS is a common strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), is a standard treatment for acetaminophen-induced liver injury and could be investigated for its potential to ameliorate this compound toxicity. Other natural antioxidants like silymarin (B1681676) and curcumin (B1669340) have also shown hepatoprotective effects in various DILI models.

  • Dose Optimization: Since this compound's hepatotoxicity appears to be dose-dependent, carefully titrating the dose to achieve the desired therapeutic effect while minimizing liver damage is a crucial first step.[1][2]

  • Monitoring and Early Intervention: Regular monitoring of liver function markers (ALT, AST) throughout the study can enable early detection of hepatotoxicity, allowing for dose adjustments or termination of the experiment to prevent severe liver failure.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpectedly high serum ALT/AST levels at a previously reported "safe" dose. Inter-animal variability, differences in animal strain, sex, or age, underlying health conditions, or variations in this compound formulation.- Review animal health records. - Ensure consistency in animal strain, sex, and age across experimental groups. - Verify the formulation and administration of this compound. - Consider a pilot study with a lower dose range.
High mortality in the this compound-treated group. The administered dose may be approaching the median lethal dose (LD50) for the specific animal model. The LD50 for this compound sulfoxide (B87167) in mice is between 1000 mg/kg and 5000 mg/kg, and for male rats, it is around 5000 mg/kg.[1]- Immediately review and lower the experimental dose. - Consult toxicological data for the specific animal species and strain being used.[1][3] - Implement humane endpoints to prevent unnecessary animal suffering.
Histopathological findings are inconsistent with expected periportal fatty infiltration. The dose, duration of treatment, or time point of tissue collection may influence the type of liver injury observed. Different patterns of drug-induced liver injury exist, including acute hepatitis, cholestasis, and necrosis.- Correlate histopathological findings with the specific experimental protocol. - Consider collecting tissues at multiple time points to understand the progression of liver injury. - Consult with a veterinary pathologist to interpret the findings in the context of DILI.
Difficulty in distinguishing this compound-induced hepatotoxicity from vehicle or procedural-related stress. The vehicle used for this compound administration or the administration procedure itself (e.g., gavage) may cause stress and mild liver enzyme elevations.- Include a vehicle-only control group in the experimental design. - Refine animal handling and administration techniques to minimize stress. - Ensure proper acclimatization of animals before the start of the experiment.

Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound Sulfoxide in Rodents

Animal Model Dose (mg/kg) Observation Period Key Findings
Mice> 1000 and < 500021 days- LD50 estimated to be within this range. - Hepatic toxicity observed at all tested doses. - Increased serum AST at high doses. - Intense periportal fatty infiltration at 500 and 5000 mg/kg.[1]
Male Rats~ 500048 hours- LD50 value around 5000 mg/kg. - Hepatic toxicity observed. - Increased serum AST at high doses. - Intense periportal fatty infiltration at 500 and 5000 mg/kg.[1]

Table 2: Systemic Toxicity of this compound in a Mouse Model of Acute Myeloid Leukemia

Animal Model Dose (mg/kg) Duration Key Findings
NSG Mice502 weeks- Tolerable systemic toxicity. - No significant changes in body or organ weight (except kidneys). - Minor and/or reversible histopathological alterations in the liver.[2]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in Rodents
  • Animal Model: Male Wistar rats (200-250 g) or male BALB/c mice (20-25 g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) for at least one week before the experiment, with free access to standard chow and water.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer this compound orally via gavage at doses ranging from 100 mg/kg to 5000 mg/kg to different experimental groups. Include a vehicle-only control group.

  • Monitoring: Observe animals for clinical signs of toxicity daily. Monitor body weight at regular intervals.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), euthanize animals and collect blood via cardiac puncture for biochemical analysis. Perfuse the liver with saline and collect tissue samples for histopathological examination and analysis of oxidative stress markers (e.g., glutathione levels, malondialdehyde).

  • Biochemical Analysis: Measure serum levels of ALT, AST, and ALP using standard commercial kits.

  • Histopathology: Fix liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation.

Protocol 2: Evaluation of an Antioxidant Strategy to Mitigate this compound Hepatotoxicity
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Experimental Groups:

    • Group 1: Control (Vehicle only)

    • Group 2: this compound (e.g., a pre-determined hepatotoxic dose)

    • Group 3: Antioxidant (e.g., N-acetylcysteine) + this compound

    • Group 4: Antioxidant only

  • Dosing Regimen:

    • Pre-treat Group 3 and Group 4 with the antioxidant for a specified period (e.g., 3-5 days) before this compound administration.

    • On the day of the experiment, administer the antioxidant to Group 3, followed by this compound administration after a specific time interval (e.g., 1 hour). Administer this compound to Group 2.

  • Sample Collection and Analysis: Follow steps 5-8 as described in Protocol 1. Compare the biochemical and histopathological outcomes between the groups to assess the protective effect of the antioxidant.

Visualizations

Bithionol_Hepatotoxicity_Pathway This compound This compound Metabolism Metabolism (e.g., CYP450) This compound->Metabolism OxidativeStress Oxidative Stress This compound->OxidativeStress Direct Effect NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Ferroptosis Ferroptosis OxidativeStress->Ferroptosis Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis NFkB_Inhibition->Apoptosis Pro-apoptotic signaling HepatocyteInjury Hepatocyte Injury Apoptosis->HepatocyteInjury Ferroptosis->HepatocyteInjury Inflammation Inflammation HepatocyteInjury->Inflammation LiverDamage Liver Damage (Hepatotoxicity) HepatocyteInjury->LiverDamage Inflammation->LiverDamage

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis AnimalSelection Animal Selection (e.g., Rats) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Grouping Grouping (Control, this compound, this compound + Antioxidant) Acclimatization->Grouping Pretreatment Antioxidant Pre-treatment (Optional) Grouping->Pretreatment BithionolAdmin This compound Administration Grouping->BithionolAdmin Pretreatment->BithionolAdmin ClinicalSigns Clinical Signs & Body Weight BithionolAdmin->ClinicalSigns Euthanasia Euthanasia & Sample Collection (Blood, Liver) ClinicalSigns->Euthanasia Biochemistry Biochemical Analysis (ALT, AST) Euthanasia->Biochemistry Histopathology Histopathology (H&E Staining) Euthanasia->Histopathology OxidativeStressMarkers Oxidative Stress Markers Euthanasia->OxidativeStressMarkers

Caption: General experimental workflow for studying this compound hepatotoxicity.

Troubleshooting_Logic Start High Hepatotoxicity Observed CheckDose Is the dose appropriate? Start->CheckDose CheckAnimals Are animal models consistent? CheckDose->CheckAnimals Yes LowerDose Action: Lower the dose CheckDose->LowerDose No CheckVehicle Is the vehicle non-toxic? CheckAnimals->CheckVehicle Yes StandardizeAnimals Action: Standardize animal strain, sex, and age CheckAnimals->StandardizeAnimals No VehicleControl Action: Run vehicle-only control CheckVehicle->VehicleControl No ConsiderAntioxidant Strategy: Co-administer with an antioxidant CheckVehicle->ConsiderAntioxidant Yes LowerDose->CheckAnimals StandardizeAnimals->CheckVehicle VehicleControl->ConsiderAntioxidant

Caption: Logical troubleshooting flow for this compound-induced hepatotoxicity.

References

Technical Support Center: Managing Bithionol Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Bithionol's autofluorescence in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for fluorescence imaging?

A1: this compound is an anthelmintic and antibacterial agent that is also investigated for its potential anticancer properties.[1][2] Like many phenolic compounds, this compound is known to be a potent photosensitizer and exhibits intrinsic fluorescence, or autofluorescence, which can interfere with the detection of specific fluorescent signals in imaging experiments.[3] This autofluorescence can obscure the signal from your intended fluorescent probes, leading to decreased signal-to-noise ratios and potential misinterpretation of results.

Q2: What are the spectral properties of this compound's autofluorescence?

Q3: How can I determine if this compound is causing autofluorescence in my experiment?

A3: The most straightforward method is to include a control sample treated with this compound but without any fluorescent labels (e.g., antibodies, dyes).[7] Image this sample using the same settings as your fully stained samples. Any fluorescence detected in this control can be attributed to this compound's autofluorescence and endogenous cellular or tissue autofluorescence.

Q4: What are the general strategies to minimize autofluorescence?

A4: There are several approaches to combat autofluorescence, which can be broadly categorized as:

  • Sample Preparation and Handling: Modifying fixation protocols and using quenching agents.

  • Spectral Separation: Choosing fluorophores with spectra that do not overlap with the autofluorescence.

  • Image Acquisition and Analysis: Utilizing specific microscopy techniques and post-acquisition processing.

Troubleshooting Guide

This guide provides specific troubleshooting steps for issues related to this compound's autofluorescence.

IssuePotential CauseRecommended Solution
High background fluorescence in all channels This compound autofluorescence and/or endogenous autofluorescence from the sample (e.g., collagen, NADH).[7]1. Confirm the source: Image an unstained, this compound-treated sample. 2. Spectral Selection: Switch to fluorophores in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically weaker at longer wavelengths.[7] 3. Chemical Quenching: Treat samples with a quenching agent. See the detailed protocols below.
Weak specific signal obscured by background The signal from your fluorophore is not bright enough to overcome the autofluorescence.1. Use brighter fluorophores: Select fluorophores with high quantum yields and extinction coefficients (e.g., phycoerythrin (PE) or allophycocyanin (APC) conjugates).[7] 2. Signal Amplification: Employ signal amplification techniques like tyramide signal amplification (TSA). 3. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal without increasing non-specific binding.
Autofluorescence is still present after trying initial steps The chosen quenching method may not be effective for this compound-induced autofluorescence or the specific sample type.1. Try an alternative quenching agent: If you used sodium borohydride (B1222165), consider trying Sudan Black B or a commercial quencher. Be aware of the potential for Sudan Black B to introduce its own fluorescence in the far-red channel.[8] 2. Photobleaching: Intentionally expose the sample to high-intensity light at the autofluorescence excitation wavelength before acquiring your final image. This can selectively reduce the autofluorescence signal.[8] Note that this may also affect the stability of your specific fluorophores.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is primarily for reducing autofluorescence caused by aldehyde fixatives, which can be exacerbated by the presence of compounds like this compound.

  • After fixation (e.g., with paraformaldehyde) and permeabilization, wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS (three times for 5 minutes each) to remove any residual sodium borohydride.

  • Proceed with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Staining for Lipophilic Autofluorescence

Sudan Black B is effective at quenching autofluorescence from lipofuscin and can also reduce background from other sources.

  • Complete your standard immunolabeling protocol, including incubation with secondary antibodies.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Wash the samples extensively with PBS to remove excess stain.

  • Mount the samples with an appropriate mounting medium.

  • Caution: Sudan Black B can introduce a signal in the far-red channel, so it's crucial to have a control sample treated only with Sudan Black B to assess this.[8]

Visualizations

Below are diagrams illustrating key concepts and workflows for managing autofluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis start Start: Cell/Tissue Sample fixation Fixation (e.g., PFA) start->fixation This compound This compound Treatment fixation->this compound quenching Autofluorescence Quenching (Optional) This compound->quenching blocking Blocking quenching->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging analysis Image Analysis (with controls) imaging->analysis result Final Result analysis->result

Caption: Experimental workflow for immunofluorescence with this compound treatment.

decision_tree start High Autofluorescence Observed? unstained_control Image Unstained, this compound-Treated Control start->unstained_control is_this compound Is Fluorescence Present? unstained_control->is_this compound far_red Switch to Far-Red/NIR Fluorophores is_this compound->far_red Yes end Proceed with Imaging is_this compound->end No quenching Apply Chemical Quenching (e.g., Sudan Black B) far_red->quenching reassess Re-evaluate Autofluorescence far_red->reassess photobleach Use Photobleaching quenching->photobleach quenching->reassess photobleach->reassess reassess->end Resolved end_fail Consider Alternative Imaging Modality reassess->end_fail Persistent

Caption: Troubleshooting decision tree for high autofluorescence.

signaling_pathway This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC inhibits NFkB NF-κB Signaling This compound->NFkB suppresses ROS Reactive Oxygen Species (ROS) This compound->ROS induces Apoptosis Apoptosis NFkB->Apoptosis inhibition leads to ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Simplified signaling pathways affected by this compound.

References

Troubleshooting Bithionol resistance in microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting bithionol (B75329) resistance in microbial strains. This resource provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an anthelmintic drug that exhibits broad-spectrum antibacterial and antibiofilm activity. Its primary mechanism involves the disruption of the bacterial cell membrane and its lipid bilayer.[1][2] This disruption leads to abnormal cell morphology, cell lysis, and ultimately, bactericidal effects.[3] In some Gram-positive bacteria like Staphylococcus aureus, potential molecular targets include the protein translocase subunit SecA1, alanine-tRNA ligase (alaS), and DNA gyrase subunit A (gyrA).[4] For parasites, it is believed to interfere with energy metabolism by inhibiting oxidative phosphorylation.[5]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound against susceptible strains?

MIC values for this compound are strain-dependent. However, published studies provide a baseline for various susceptible microbes. It has shown potent activity against both Gram-positive and Gram-negative bacteria.

Microbial SpeciesStrain TypeReported MIC Range (µM)Reported MIC Range (µg/mL)
Mycobacterium abscessusClinical Isolates0.625 - 2.5 µM[3][6]~0.22 - 0.88 µg/mL
Staphylococcus aureusMRSA Persister CellsN/A0.5 - 2.0 µg/mL[1]
S. aureusClinical Isolates (Bio-A2-1 probe)12.5 µM (MIC₅₀/MIC₉₀)[4]~4.4 µg/mL
Enterococcus faecalisATCC 29212 & ClinicalN/A1 - 4 µg/mL[1]
Acinetobacter calcoaceticusStreptomycin-ResistantN/A12.5 µg/mL[7]

Note: Conversion between µM and µg/mL is approximate, based on this compound's molecular weight (~356.1 g/mol ).

Q3: My microbial strain shows high resistance to this compound. What are the potential molecular mechanisms?

While specific resistance mechanisms to this compound are not yet widely characterized, they can be hypothesized based on general principles of antimicrobial resistance.[8][9] Potential mechanisms include:

  • Target Modification: Alterations in the primary binding targets, such as the SecA1 protein or cell membrane lipid composition, could reduce drug efficacy.[4][9]

  • Active Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell before it can reach its target.[9]

  • Enzymatic Inactivation: The microbe may develop enzymes that chemically modify and inactivate the this compound molecule.[9]

  • Reduced Permeability: Changes to the outer membrane or cell wall structure could limit the uptake of the drug into the cell.[9]

Below is a conceptual diagram illustrating these potential resistance pathways.

G cluster_cell Microbial Cell cluster_resistance Potential Resistance Mechanisms Bithionol_in This compound (Intracellular) Target Primary Target (e.g., SecA1, Membrane) Bithionol_in->Target Efflux Efflux Pump Bithionol_in->Efflux Expulsion Enzyme Drug Inactivation Bithionol_in->Enzyme Degradation Inhibition Inhibition of Cellular Processes Target->Inhibition Target_Mod Target Modification Target->Target_Mod Mutation Lysis Cell Lysis Inhibition->Lysis Bithionol_out This compound (Expelled) Efflux->Bithionol_out Bithionol_ext This compound (Extracellular) Bithionol_ext->Bithionol_in Uptake Reduced_Uptake Reduced Permeability Bithionol_ext->Reduced_Uptake Reduced_Uptake->Bithionol_in

Caption: this compound's mechanism and potential resistance pathways.

Troubleshooting Experimental Results

Q4: My MIC results show unexpectedly high resistance or are inconsistent across replicates. What should I check?

Inconsistent or unexpectedly high MIC values are common issues in antimicrobial susceptibility testing (AST).[10] A systematic approach is required to identify the source of the error. Follow this troubleshooting workflow.

G start Start: Unexpectedly High or Inconsistent MIC check_inoculum 1. Verify Inoculum Density (e.g., 0.5 McFarland or OD₆₀₀) start->check_inoculum inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok check_drug 2. Check this compound Stock (Age, Storage, Solubility) drug_ok Stock Solution OK? check_drug->drug_ok check_qc 3. Run Quality Control Strain (e.g., S. aureus ATCC 25923) qc_ok QC Strain in Range? check_qc->qc_ok check_contamination 4. Check for Contamination (Plate controls, Gram stain) contamination_ok Cultures Pure? check_contamination->contamination_ok check_technique 5. Review Technique (Pipetting, Serial Dilutions) technique_ok Technique Correct? check_technique->technique_ok inoculum_ok->check_drug Yes adjust_inoculum Action: Remake inoculum to correct density. inoculum_ok->adjust_inoculum No drug_ok->check_qc Yes remake_drug Action: Prepare fresh This compound stock. drug_ok->remake_drug No qc_ok->check_contamination Yes troubleshoot_qc Action: Troubleshoot QC (media, incubation, etc.) qc_ok->troubleshoot_qc No contamination_ok->check_technique Yes purify_culture Action: Re-isolate and purify culture. contamination_ok->purify_culture No retrain_technique Action: Review protocol and practice pipetting. technique_ok->retrain_technique No end_true_resistance Result likely indicates True Resistance. Proceed with confirmation. technique_ok->end_true_resistance Yes end_repeat Repeat Experiment adjust_inoculum->end_repeat remake_drug->end_repeat troubleshoot_qc->end_repeat purify_culture->end_repeat retrain_technique->end_repeat

Caption: Troubleshooting workflow for unexpected MIC results.

Q5: My positive control (no drug) well shows no growth, or my negative control (no bacteria) well is turbid. What does this mean?
  • No Growth in Positive Control: This indicates a problem with the bacterial inoculum or the growth medium. The bacteria may not be viable, the inoculum density could be far too low, or the medium may be inhibitory.[11] First, ensure you are using fresh, correctly prepared medium. Second, verify the viability of your culture by plating it on agar (B569324). Finally, re-check your inoculum preparation procedure.[12]

  • Growth in Negative/Sterility Control: This indicates contamination.[13] The growth medium, the diluent, the microtiter plate, or your handling technique could be the source. The experiment is invalid and must be repeated using strict aseptic techniques and pre-screened sterile reagents.

Key Experimental Protocol

Protocol: Broth Microdilution MIC Assay

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Objective: To determine the lowest concentration of this compound that inhibits visible growth of a microbial strain in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)[12]

  • Multichannel pipette

Workflow:

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Results prep_culture 1. Isolate Colonies Streak strain on agar plate and incubate overnight. prep_inoculum 3. Prepare Inoculum Suspend colonies in saline to 0.5 McFarland (~1.5x10⁸ CFU/mL). prep_culture->prep_inoculum prep_drug 2. Prepare Drug Stock Dissolve this compound in solvent, then create working solution in MHB. serial_dilute 5. Serial Dilute Drug Perform 2-fold serial dilutions of this compound across 96-well plate. prep_drug->serial_dilute dilute_inoculum 4. Dilute Inoculum Dilute to final test concentration of ~5x10⁵ CFU/mL in MHB. prep_inoculum->dilute_inoculum inoculate_plate 6. Inoculate Plate Add diluted inoculum to all wells (except sterility control). dilute_inoculum->inoculate_plate serial_dilute->inoculate_plate incubate 7. Incubate Incubate plate at 37°C for 16-24 hours. inoculate_plate->incubate read_mic 8. Read MIC Visually inspect for the lowest concentration with no turbidity. incubate->read_mic

Caption: Experimental workflow for a broth microdilution MIC assay.

Detailed Steps:

  • Drug Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.

    • Create a working solution by diluting the stock in the test medium (e.g., MHB) to twice the highest concentration you plan to test.[16]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at OD₆₀₀.

    • Within 15 minutes, dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Plate Setup:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of your highest concentration this compound working solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive growth control (bacteria, no drug).

    • Column 12 will serve as the negative/sterility control (medium only, no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (from step 2) to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours under ambient atmospheric conditions.[15]

  • Reading Results:

    • Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[17] Compare the wells to the clear negative control (column 12) and the turbid positive control (column 11).[11]

References

Bithionol Experimentation: A Technical Support Center for Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, reproducibility is the cornerstone of valid scientific inquiry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with Bithionol (B75329), a potent anthelmintic agent also investigated for its anticancer and antimicrobial properties.[1][2][3][4] Adherence to standardized protocols and a thorough understanding of the compound's characteristics are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound exerts its effects through several mechanisms:

  • Inhibition of soluble Adenylyl Cyclase (sAC): It acts as a potent, allosteric inhibitor of sAC, an enzyme that converts ATP to cyclic AMP (cAMP).[5][6] This inhibition occurs at the bicarbonate binding site.[5][6]

  • Inhibition of NF-κB Signaling: It can suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival, by inhibiting the phosphorylation of IκBα.[1][2]

  • Induction of Oxidative Stress: this compound has been shown to increase reactive oxygen species (ROS) and mitochondrial superoxide (B77818) levels, leading to apoptosis and ferroptosis.[2][7][8]

  • Microtubule Disruption: It can bind to tubulin and inhibit microtubule polymerization.[5]

Q2: How should this compound be stored to ensure stability?

A2: To maintain its integrity, this compound should be stored as a crystalline powder in a cool, dry, well-ventilated area in a securely sealed, airtight container, protected from light.[9][10][11] For long-term storage, a refrigerator is recommended.[9] It is considered a stable compound, but it is a potent photosensitizer, and exposure to light can affect its activity.[9][12][13]

Q3: What is the solubility of this compound and what is the best way to prepare stock solutions?

A3: this compound is practically insoluble in water but is soluble in organic solvents like acetone, ethanol, DMSO, ether, and chloroform.[10][12][13]

  • For in vitro experiments: A common practice is to dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 250 mg/mL).[12] This stock can then be diluted in culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO itself can have biological effects. Sonication is recommended to aid dissolution.[12]

Q4: Can this compound bind to proteins in cell culture media?

A4: Yes, the presence of serum in culture media can diminish the apparent activity of this compound.[14] This is likely due to protein binding. For experiments aiming to determine precise IC50 values or study direct cellular effects, it may be necessary to use serum-free or low-serum media, or to account for the effects of serum proteins. When comparing results, it is essential that the serum concentration is kept consistent.

Troubleshooting Guide

Issue 1: High variability in cell viability (IC50) assays.

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Variability in IC50 values is a common issue and can stem from several factors:

    • Inconsistent Compound Handling: this compound is photosensitive.[12][13] Ensure stock solutions and treatment plates are protected from light to prevent degradation. Prepare fresh dilutions from a stable stock for each experiment.

    • Cell Line and Culture Conditions: Different cell lines exhibit varying sensitivities to this compound.[15][16] Ensure you are using a consistent cell line, passage number, and cell density. Over-confluent or sparsely seeded cells can respond differently.

    • Serum Concentration: As noted in the FAQ, serum proteins can bind to this compound, reducing its effective concentration.[14] Maintain a consistent percentage of serum across all experiments and controls.

    • Calculation Method: The mathematical method used to calculate the IC50 value from the dose-response curve can influence the result.[16] Use a consistent, standardized method for all analyses.

Issue 2: Inconsistent results in NF-κB pathway analysis (e.g., Western Blot for p-IκBα).

  • Question: I'm not seeing a consistent decrease in IκBα phosphorylation after this compound treatment. Why might this be?

  • Answer: Reproducibility in signaling pathway experiments requires precise timing and technique.

    • Time Course: The inhibition of IκBα phosphorylation can be transient. It is crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the optimal time point for observing the maximum effect of this compound.

    • Cell Lysis and Phosphatase Inhibitors: Ensure that the lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation.

    • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Also, normalize the phosphorylated protein signal to the total protein signal (e.g., p-IκBα vs. total IκBα).

Issue 3: Difficulty replicating in vivo study outcomes.

  • Question: My in vivo experiments with this compound are not showing the expected efficacy or are resulting in unexpected toxicity. What should I check?

  • Answer: In vivo work introduces a higher level of complexity.[17]

    • Drug Formulation and Administration: Due to its poor water solubility, the formulation used for in vivo administration is critical. A suspension may lead to inconsistent absorption. Consider formulations with vehicles like PEG300, Tween 80, and saline.[12] Ensure the formulation is homogenous before each administration.

    • Animal Model: The strain, age, and health status of the animal model can significantly impact results. Ensure these are consistent.

    • Pharmacokinetics: this compound's absorption, distribution, metabolism, and excretion (ADME) profile will determine its exposure at the target site. If possible, conduct pharmacokinetic studies to relate the dose to the plasma and tissue concentrations achieved.

    • Dosage and Toxicity: The therapeutic window for this compound may be narrow. A dose that is effective in one study might be toxic in another depending on the animal model and administration route. It's important to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. For example, a dose of 50 mg/kg has been used in mice.[2]

Quantitative Data Summary

For ease of comparison, the following tables summarize reported quantitative data for this compound across various experimental models.

Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines

Cell LineCisplatin SensitivityIC50 (µM) at 72 hrsSource
A2780Sensitive19[15]
A2780-CDDPResistant24[15]
SKOV-3-36[15]
OVCAR-3-44[15]
IGROV-1Sensitive55[15]
IGROV1-CDDPResistant59[15]

Table 2: IC50/EC50 Values of this compound in Other Assays

Target/Cell LineAssay TypeValue (µM)Source
Soluble Adenylyl Cyclase (sAC)Enzyme InhibitionIC50: 4.0[6][12]
NAPE-PLDEnzyme InhibitionIC50: 2.1[1]
HEK293 CellsNF-κB Reporter AssayIC50: 11.2[1]
Zika Virus (Vero E6 cells)Replication InhibitionEC50: 6.3[1]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesStrainMIC (µM)Source
Acinetobacter calcoaceticus-2[4]
Mycobacterium abscessusClinical Strains0.625 - 2.5[18]

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using PrestoBlue Assay

  • Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from sub-lethal to completely lethal (e.g., 0.1 µM to 400 µM).[12] Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[12]

  • Assay: Add 10 µL of PrestoBlue reagent to each well and incubate for 1-2 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Analysis: Convert the readings to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Activation

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration for the optimal time determined in a time-course experiment.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal.

Visualized Workflows and Pathways

Bithionol_sAC_Pathway cluster_membrane Cell Interior This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC Inhibits (Allosteric) cAMP cAMP sAC->cAMP Catalyzes Bicarbonate Bicarbonate (HCO3-) Bicarbonate->sAC Activates ATP ATP ATP->sAC Downstream Downstream Effectors cAMP->Downstream Activates

Caption: this compound's inhibition of the soluble Adenylyl Cyclase (sAC) pathway.

Bithionol_NFkB_Pathway cluster_pathway NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases pIkBa->IkBa_NFkB Leads to Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene

Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation.

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep Prepare this compound Serial Dilutions start->prep treat Treat Cells with This compound & Vehicle prep->treat incubate Incubate (e.g., 48-72h) treat->incubate reagent Add Viability Reagent (e.g., PrestoBlue) incubate->reagent measure Measure Signal (Plate Reader) reagent->measure analyze Analyze Data: Calculate % Viability measure->analyze end Determine IC50 Value analyze->end

Caption: Standard experimental workflow for determining this compound's IC50 value.

References

Best practices for handling and disposal of Bithionol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Bithionol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Frequently Asked Questions

  • What is this compound and what are its primary hazards? this compound is a white or grayish-white crystalline powder with a faint aromatic or phenolic odor.[1] It has been used as an antibacterial, anthelmintic (a substance that rids the body of parasitic worms), and algaecide.[2] The primary hazards associated with this compound include being harmful if swallowed, and it is a potent photosensitizer that can cause serious skin disorders.[1][3] It is also very toxic to aquatic organisms.[4]

  • What are the appropriate storage conditions for this compound? this compound should be stored in a cool, dry, well-ventilated area in airtight and securely sealed original containers.[4][5] It should be protected from light and stored away from incompatible materials such as strong oxidizing agents, acids, and alkali metals.[4][5][6] Some sources recommend refrigeration.[1]

  • What personal protective equipment (PPE) is required when handling this compound? When handling this compound, appropriate PPE includes chemical-impermeable gloves (inspected before use), tightly fitting safety goggles with side-shields, a lab coat or fire/flame resistant and impervious clothing, and in some cases, a full-face respirator if exposure limits are exceeded.[5]

Troubleshooting Common Issues

  • What should I do in case of a this compound powder spill? In the event of a spill, you should first remove all sources of ignition and ensure the area is well-ventilated.[4][5] Evacuate personnel from the immediate area.[5] Wearing appropriate PPE, cover the spill with a dry, inert material and collect it into a suitable, labeled container for waste disposal using spark-proof tools.[4][5] Avoid generating dust.[4] After the material has been collected, decontaminate the area.

  • How should I handle accidental skin or eye contact with this compound? For skin contact, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[5] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • What is the first aid procedure for inhalation or ingestion of this compound? If this compound is inhaled, move the person to fresh air. If they are not breathing, give artificial respiration and seek medical attention.[7] If ingested, rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • How do I dispose of small quantities of this compound waste? Small quantities of this compound waste should be disposed of as hazardous waste.[4] This can involve removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5][8] Do not discharge this compound waste to sewer systems.[5]

  • What should I do with empty this compound containers? Empty containers may still present a chemical hazard.[4] They can be triple-rinsed (or the equivalent), and the rinsate should be collected as hazardous waste.[5] The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 356.05 g/mol [9]
Melting Point 188 °C[6]
Water Solubility <0.1 g/100 mL at 23 °C[6]
Solubility in DMSO 250 mg/mL[3]
Solubility in Ethanol (B145695) 21 mg/mL[3]
Oral LD50 (rat) 7 mg/kg[4]
Oral LD50 (mouse) 760 mg/kg[2]

Experimental Protocols

Protocol for Decontamination of a Small this compound Spill

This protocol is for a small, contained spill of this compound powder in a laboratory setting.

  • Preparation: Ensure you are wearing the appropriate PPE: chemical-impermeable gloves, safety goggles, and a lab coat. Have a labeled hazardous waste container ready.

  • Containment: If the spill is a powder, gently cover it with an absorbent material to prevent it from becoming airborne.

  • Collection: Using non-sparking tools, carefully scoop the spilled this compound and absorbent material into the designated hazardous waste container.[5]

  • Surface Decontamination:

    • Prepare a decontaminating solution. A solution of mild detergent and water can be used for initial cleaning.

    • Wipe the spill area with the cleaning solution, working from the outside in.

    • For a more thorough decontamination, a solution of sodium hypochlorite (B82951) (bleach) can be used, as it is a strong oxidizing agent.[10] However, be aware that chlorinated phenols can react with chlorine.[7] A rinse with an organic solvent like ethanol or acetone (B3395972) in which this compound is soluble, followed by washing with soap and water, is a safer alternative.[3][6] All cleaning materials must be disposed of as hazardous waste.

  • Final Steps: Seal the hazardous waste container. Wash your hands thoroughly after the procedure.

Protocol for Disposal of Small Quantities of this compound Waste

This protocol outlines the general procedure for disposing of small amounts of unwanted this compound.

  • Labeling: Ensure the waste container holding the this compound is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Record Keeping: Maintain a log of the waste generated, including the amount and date of disposal.

Visualizations

This compound's Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase

This compound acts as a potent and specific inhibitor of soluble adenylyl cyclase (sAC).[4] It achieves this by binding to the allosteric site of the enzyme, which is normally where bicarbonate, a physiological activator, would bind.[4] This binding event induces a conformational change in the enzyme, specifically affecting the arrangement of residues in the active site, including Arginine 176.[5] This change hinders the proper binding of the substrate, ATP, thereby preventing its conversion to cyclic AMP (cAMP).[5]

Bithionol_sAC_Inhibition cluster_sAC Soluble Adenylyl Cyclase (sAC) Enzyme ActiveSite Active Site Arg176 Arginine 176 ActiveSite->Arg176 interacts with cAMP cAMP (Product) ActiveSite->cAMP Converts to AllostericSite Allosteric (Bicarbonate) Site Arg176->AllostericSite influenced by This compound This compound This compound->AllostericSite Binds & Inhibits Bicarbonate Bicarbonate (HCO3-) (Activator) Bicarbonate->AllostericSite Binds & Activates ATP ATP (Substrate) ATP->ActiveSite Binds

Caption: this compound inhibits sAC by binding to the allosteric site, preventing ATP to cAMP conversion.

Logical Workflow for this compound Handling and Disposal

This diagram outlines the decision-making process for the safe handling and disposal of this compound in a laboratory setting.

Bithionol_Workflow start Start: Working with this compound handling Handling this compound - Wear appropriate PPE - Use in well-ventilated area start->handling spill Spill Occurs? handling->spill spill_response Spill Response Protocol - Evacuate and ventilate - Use spill kit - Decontaminate area spill->spill_response Yes waste_generation Generate this compound Waste spill->waste_generation No spill_response->handling disposal Disposal Protocol - Collect in labeled container - Store in designated area - Contact EHS for pickup waste_generation->disposal end End of Process disposal->end

Caption: Workflow for safe handling and disposal of this compound, including spill response.

References

Validation & Comparative

A Comparative Guide: Bithionol vs. Triclabendazole for the Treatment of Fascioliasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both human and animal health. Treatment has historically relied on a limited number of anthelmintic drugs. This guide provides an objective comparison of two key treatments: bithionol (B75329), a historically important drug, and triclabendazole (B1681386), the current standard of care recommended by the World Health Organization (WHO). This comparison is based on available experimental data on their efficacy, mechanisms of action, and safety profiles.

Efficacy: A Quantitative Comparison

Triclabendazole has largely superseded this compound due to its high efficacy against both mature and immature stages of Fasciola species, often requiring a shorter treatment course.[1][2] Clinical trials have consistently demonstrated high cure rates for triclabendazole.[1] this compound, while effective, often requires a longer duration of treatment and has been associated with lower and more variable cure rates.[3][4]

Drug Dosage Regimen Number of Patients Cure Rate (%) Reference
Triclabendazole 10 mg/kg single dose6879.4%[5]
10 mg/kg in two doses on consecutive days6693.9%[5]
10 mg/kg single dose9078% (at 3 months)[1]
10 mg/kg, two doses 12h apart7792% (at day 60)[1]
10 mg/kg single dose or two 5 mg/kg doses20-2270-100%[1]
This compound 25 mg/kg daily for 10 days10100%[6]
30-50 mg/kg on alternate days for 10-15 dosesMultiple case series~50% (long-term cure)[3]
Not specified13100%[7]

Mechanisms of Action

The distinct mechanisms of action of triclabendazole and this compound underpin their differing efficacy and safety profiles.

Triclabendazole: As a benzimidazole (B57391) derivative, triclabendazole's primary mechanism of action is the disruption of microtubule formation in the parasite's cells.[8] Its active metabolite, triclabendazole sulfoxide (B87167), binds to β-tubulin, preventing its polymerization into microtubules.[9][10] This disruption of the cytoskeleton affects vital cellular processes, including motility, nutrient absorption, and cell division, ultimately leading to the parasite's death.[8] Some evidence also suggests that triclabendazole may interfere with adenylate cyclase activity.[1]

This compound: this compound, a halogenated phenol, is believed to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.[11] This process disrupts the production of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. The resulting energy deficit leads to paralysis and death of the fluke.

Pharmacokinetics

Parameter Triclabendazole This compound
Absorption Rapidly absorbed orally; absorption is significantly increased when taken with food.[1]Readily absorbed after oral administration.
Metabolism Extensively metabolized in the liver to its active sulfoxide and sulfone metabolites.[8]Metabolized in the liver.[12]
Excretion Primarily excreted in the feces via the biliary tract.[1]Primarily excreted via the kidneys.
Half-life The mean elimination half-life of the active sulfoxide metabolite is approximately 11 hours.[1]Not well-documented in recent literature.

Safety and Adverse Effects

Triclabendazole is generally well-tolerated.[13] Most adverse events are mild to moderate and are often related to the expulsion of dead or dying flukes from the biliary system.[14] this compound is associated with a higher incidence of adverse effects, some of which can be severe enough to require discontinuation of therapy.[3]

Adverse Effects Triclabendazole This compound
Common Abdominal pain, biliary colic, nausea, vomiting, headache, dizziness, urticaria.[12][14]Diarrhea, abdominal cramps, anorexia, nausea, vomiting, dizziness, headache.[3]
Less Common Transient elevations in liver enzymes (AST, ALT), jaundice.[8][14]Skin rashes, photosensitivity.[3]
Serious (Rare) QT interval prolongation has been studied, but no significant clinical cardiac events have been reported in humans.[8]Severe gastrointestinal distress requiring cessation of treatment.[3]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for assessing the efficacy of an anthelmintic drug in vivo.

  • Pre-treatment Sampling: Collect individual fecal samples from a group of infected subjects.

  • Quantification: Determine the number of Fasciola eggs per gram (EPG) of feces for each sample using a standardized sedimentation technique.

  • Treatment: Administer the anthelmintic drug according to the specified dosage regimen.

  • Post-treatment Sampling: Collect fecal samples from the same subjects at a predetermined time point after treatment (e.g., 14 or 21 days).

  • Quantification: Determine the post-treatment EPG for each sample.

  • Calculation of Efficacy: The percentage reduction in the mean EPG is calculated using the following formula: % Reduction = [(Mean pre-treatment EPG - Mean post-treatment EPG) / Mean pre-treatment EPG] x 100

In Vitro Motility Assay

This assay is used to directly assess the effect of a drug on the viability of adult flukes.

  • Fluke Collection: Adult Fasciola flukes are collected from the bile ducts of infected animals (e.g., sheep, cattle) at slaughter.

  • Incubation: Flukes are washed and maintained in a suitable culture medium at 37°C.

  • Drug Exposure: Flukes are exposed to varying concentrations of the test compound (e.g., triclabendazole sulfoxide) or a control vehicle.

  • Motility Assessment: The motility of the flukes is observed and scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Motility can be assessed visually or using specialized equipment that measures muscle contractions.

  • Data Analysis: The time to paralysis or death at different drug concentrations is recorded to determine the drug's potency.

Electron Microscopy of Fluke Tegument

This technique is used to visualize the ultrastructural damage caused by an anthelmintic drug.

  • In Vitro Exposure: Adult flukes are incubated with the drug (e.g., triclabendazole sulfoxide at 50 µg/ml) or a control medium.[9]

  • Fixation: After a set incubation period, the flukes are fixed in a suitable fixative (e.g., glutaraldehyde).

  • Processing: The fixed tissues are dehydrated, embedded in resin, and sectioned into ultra-thin slices.

  • Imaging: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and examined under a transmission electron microscope (TEM) or prepared for scanning electron microscopy (SEM) to observe surface morphology.[9]

  • Analysis: The images are analyzed for drug-induced damage to the tegument, spines, and underlying muscle layers.[9]

Visualizing Mechanisms and Workflows

G General Experimental Workflow for Anthelmintic Efficacy Testing cluster_0 In Vivo Studies cluster_1 In Vitro Studies a Infected Host Animal/Human b Fecal Sample Collection (Pre-treatment) a->b d Drug Administration a->d c Fecal Egg Count (EPG) b->c g Efficacy Calculation (% Reduction) c->g e Fecal Sample Collection (Post-treatment) d->e f Fecal Egg Count (EPG) e->f f->g h Adult Fluke Collection i Incubation with Drug h->i j Motility Assessment i->j k Electron Microscopy i->k

Caption: General workflow for in vivo and in vitro anthelmintic efficacy testing.

G Mechanism of Action: Triclabendazole TCBZ Triclabendazole Metabolite Active Metabolite (Triclabendazole Sulfoxide) TCBZ->Metabolite Tubulin β-tubulin Metabolite->Tubulin Binds to Disruption Disruption of Microtubule Formation Metabolite->Disruption Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization CellularProcesses Impairment of Vital Cellular Processes (Motility, Nutrient Uptake, Cell Division) Disruption->CellularProcesses Death Parasite Death CellularProcesses->Death

Caption: Triclabendazole's mechanism of action via microtubule disruption.

G Mechanism of Action: this compound This compound This compound Mitochondria Inner Mitochondrial Membrane This compound->Mitochondria Uncoupling Dissipation of Proton Gradient This compound->Uncoupling Causes ProtonGradient Proton Gradient (H+) Mitochondria->ProtonGradient Maintains ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Deficit Cellular Energy Deficit Uncoupling->Energy_Deficit Paralysis_Death Paralysis and Death Energy_Deficit->Paralysis_Death

Caption: this compound's proposed mechanism as an uncoupler of oxidative phosphorylation.

Conclusion

The evidence strongly supports triclabendazole as the superior treatment for fascioliasis compared to this compound. Its high efficacy against all parasitic stages, favorable pharmacokinetic profile, and better tolerability make it the drug of choice.[1][13] this compound, while historically significant, is now considered an alternative treatment, largely due to its more demanding treatment schedule and higher incidence of adverse effects.[2][3] The commercial availability of this compound has also become limited.[1] Future research should focus on monitoring for the emergence of triclabendazole resistance and the development of new anthelmintics to ensure effective long-term control of fascioliasis.

References

Comparative Analysis of sAC Inhibitory Activity: Bithionol vs. Hexachlorophene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the inhibitory profiles of two potent bisphenol compounds against soluble adenylyl cyclase.

This guide provides a comprehensive comparison of the inhibitory activities of Bithionol and hexachlorophene (B1673135) against soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is uniquely activated by bicarbonate and calcium ions, playing crucial roles in various physiological processes.[1][2][3] This document is intended for researchers and professionals in drug development seeking to understand the characteristics of these two sAC inhibitors.

Quantitative Inhibitory Activity

This compound and hexachlorophene have been identified as potent and specific inhibitors of soluble adenylyl cyclase.[2][3] Their inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), is summarized below. The data indicates that hexachlorophene exhibits a higher potency for sAC inhibition compared to this compound under the tested conditions.

CompoundIC50 (µM)Target Protein
Hexachlorophene 1.6 ± 0.1Purified human sAC catalytic domain (sAC-cat)
This compound 4.0 ± 0.2Purified human sAC catalytic domain (sAC-cat)

Table 1: Comparison of IC50 values for Hexachlorophene and this compound against human sAC. Data sourced from Kleinboelting et al., 2014.[2]

Mechanism of Inhibition

Both this compound and hexachlorophene function as sAC-specific inhibitors through an allosteric mechanism.[2][3] Structural and biochemical analyses have revealed that these compounds do not compete with the ATP substrate at the active site. Instead, they bind to the allosteric bicarbonate activator site, which is a unique feature of sAC.[2][3] By occupying this site, they prevent the physiological activation of the enzyme by bicarbonate, leading to a non-competitive inhibition pattern with respect to ATP.[2][3] This allosteric targeting contributes to their specificity for sAC over transmembrane adenylyl cyclases.[2][3]

Signaling Pathway of Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a cytosolic and mitochondrial enzyme that synthesizes cAMP from ATP.[1][4][5] Its activity is primarily regulated by intracellular levels of bicarbonate (HCO₃⁻) and calcium (Ca²⁺).[4][6][7] The cAMP produced by sAC then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), modulating a variety of cellular functions.

sAC_Signaling_Pathway cluster_inputs Activators cluster_enzyme Enzyme cluster_outputs Downstream Effectors cluster_inhibitors Inhibitors HCO3 Bicarbonate (HCO₃⁻) sAC sAC HCO3->sAC Ca2 Calcium (Ca²⁺) Ca2->sAC cAMP cAMP sAC->cAMP Conversion ATP ATP ATP->sAC Substrate PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Response Cellular Response PKA->Response EPAC->Response This compound This compound This compound->sAC Hexachlorophene Hexachlorophene Hexachlorophene->sAC

Caption: Soluble Adenylyl Cyclase (sAC) signaling pathway and points of inhibition.

Experimental Protocols

The determination of sAC inhibitory activity for compounds like this compound and hexachlorophene typically involves both in vitro biochemical assays and cell-based assays.

Protocol 1: In Vitro sAC Cyclase Activity Assay

This protocol measures the direct effect of inhibitors on the enzymatic activity of purified sAC protein.

Materials:

  • Purified human truncated sAC protein (sACt)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 4 mM MgCl₂, 2 mM CaCl₂, 3 mM DTT)

  • ATP substrate solution (containing [α-³²P]ATP for radioactive detection)

  • Sodium Bicarbonate (NaHCO₃) as an activator

  • Test compounds (this compound, Hexachlorophene) dissolved in DMSO

  • Dowex and Alumina columns for separating [³²P]cAMP from [α-³²P]ATP

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, purified sACt protein, and the desired concentration of the inhibitor (or DMSO as a vehicle control).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the ATP substrate solution and the activator, NaHCO₃.

  • Allow the reaction to proceed for a specific duration (e.g., 15-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).

  • Separate the product, [³²P]cAMP, from the unreacted substrate, [α-³²P]ATP, using sequential Dowex and Alumina column chromatography.[8]

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Calculate the percentage of sAC activity relative to the vehicle control for each inhibitor concentration.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve.[9]

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol assesses the ability of inhibitors to block sAC activity within a cellular context.

Materials:

  • Cells expressing sAC (e.g., sAC-overexpressing cell lines)

  • Cell culture medium and plates (e.g., 96-well)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • sAC activator (e.g., Sodium Bicarbonate)

  • Test compounds (this compound, Hexachlorophene)

  • Cell lysis buffer

  • cAMP ELISA kit

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to a desired confluency (e.g., 80-90%).[10]

  • Replace the culture medium with fresh medium.

  • Pre-treat the cells with a PDE inhibitor (e.g., 100-500 µM IBMX) for a short period (e.g., 5-10 minutes).[8][10][11]

  • Add the test compounds at various concentrations (or DMSO control) and incubate for a defined time (e.g., 10-15 minutes).[8][11]

  • Stimulate sAC activity by adding an activator like sodium bicarbonate.[10]

  • After a short stimulation period (e.g., 5-15 minutes), stop the reaction and lyse the cells using the lysis buffer provided in the ELISA kit.[8][10]

  • Quantify the intracellular cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.[8][10]

  • Measure the absorbance using a plate reader.

  • Calculate the cAMP concentration for each sample and determine the IC50 value by plotting the cAMP levels against the inhibitor concentration.[10]

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding PreTreat Pre-treatment (PDE Inhibitor, e.g., IBMX) Seeding->PreTreat Inhibitor Add Inhibitor (this compound/Hexachlorophene or Vehicle) PreTreat->Inhibitor Stimulate Stimulate sAC (e.g., Bicarbonate) Inhibitor->Stimulate Lyse Cell Lysis Stimulate->Lyse Assay cAMP Measurement (ELISA) Lyse->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis End End: Results Analysis->End

Caption: Workflow for a cell-based sAC inhibition assay.

References

A Comparative Guide to the Efficacy of Bithionol and Praziquantel Against Liver Flukes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent anthelmintic drugs, bithionol (B75329) and praziquantel (B144689), against clinically significant liver flukes. The information presented is collated from various experimental studies to aid in research and development efforts in the field of anti-parasitic drug discovery.

Executive Summary

Praziquantel is the cornerstone of treatment for infections caused by Clonorchis sinensis and Opisthorchis viverrini, demonstrating high cure and egg reduction rates in numerous studies. In contrast, this compound has shown superior efficacy against Fasciola hepatica, a liver fluke against which praziquantel has demonstrated limited effectiveness. While direct comparative quantitative data for this compound against C. sinensis and O. viverrini is scarce in the reviewed literature, its established potency against Fasciola species suggests a different spectrum of activity. This guide synthesizes the available quantitative data, details the experimental protocols used in these efficacy studies, and visually represents the current understanding of the drugs' mechanisms of action.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and praziquantel against various liver flukes based on reported cure rates, egg reduction rates (ERR), and worm burden reduction.

Table 1: Efficacy of this compound against Liver Flukes

Liver Fluke SpeciesHostDrug DosageEfficacy MetricResultCitation
Fasciola sp.Human30-50 mg/kg/day for 10-15 dosesCure Rate100% (13/13 patients)[1][2]
Fasciola hepaticaHuman30-50 mg/kg daily on alternate days for 10-15 dosesCure RateSuccessful treatment in a patient resistant to praziquantel[3]
Fasciola hepaticaHuman25 mg/kg daily for 10 daysCure Rate100% in 10 patients (8 acute, 2 chronic cases)[4]

Table 2: Efficacy of Praziquantel against Liver Flukes

Liver Fluke SpeciesHostDrug DosageEfficacy MetricResultCitation
Opisthorchis viverriniHuman40 mg/kg (single dose)Cure Rate71.4%[5]
Opisthorchis viverriniHuman75 mg/kg (split dose)Cure Rate96.6%[5]
Opisthorchis viverriniHuman30, 40, 50 mg/kg (single doses) & 3x25 mg/kgCure Rate92.7% - 95.5%[6]
Opisthorchis viverriniHuman40 mg/kg (single dose) & 75 mg/kg (split dose)Egg Reduction Rate>99% for both dosages[5]
Clonorchis sinensisHuman75 mg/kg/day for 1 dayCure Rate100% (67/67 patients)[7][8]
Clonorchis sinensisHuman75 mg/kg (3 doses in 1 day)Cure Rate56%[9]
Clonorchis sinensisHuman25 mg/kg/day for 3 daysEgg Reduction RateSignificant reduction, but only 29% eradication rate[10][11]
Fasciola sp.HumanNot specifiedCure Rate50% (4/8 patients)[1][2]
Fasciola hepaticaHumanNot specifiedEfficacyGenerally considered ineffective[3]

Mechanisms of Action and Signaling Pathways

The distinct efficacies of this compound and praziquantel against different liver flukes can be attributed to their different mechanisms of action.

Praziquantel: The primary mechanism of praziquantel involves the disruption of calcium ion homeostasis in the parasite. It is believed to bind to voltage-gated calcium channels on the parasite's cell membranes, leading to a rapid influx of Ca2+ ions. This influx causes spastic muscle paralysis and damage to the tegument (the outer covering of the fluke), making the parasite susceptible to the host's immune system.

Praziquantel_Mechanism PZQ Praziquantel VGCC Voltage-Gated Ca2+ Channels PZQ->VGCC Binds to Ca_influx Rapid Ca2+ Influx VGCC->Ca_influx Opens Paralysis Spastic Muscle Paralysis Ca_influx->Paralysis Tegument_Damage Tegument Damage Ca_influx->Tegument_Damage Worm_Death Worm Expulsion/Death Paralysis->Worm_Death Immune_Attack Host Immune System Attack Tegument_Damage->Immune_Attack Immune_Attack->Worm_Death

Caption: Praziquantel's mechanism of action leading to parasite death.

This compound: this compound is understood to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the electron transport chain, which is crucial for ATP synthesis. By interfering with energy production, this compound leads to a state of metabolic crisis and ultimately, the death of the fluke.

Bithionol_Mechanism cluster_mito This compound This compound Proton_Gradient Proton Gradient This compound->Proton_Gradient Dissipates (Uncouples) Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Metabolic_Crisis Metabolic Crisis & Parasite Death ATP_Production->Metabolic_Crisis

Caption: this compound's mechanism of uncoupling oxidative phosphorylation.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vivo and in vitro efficacy of anthelmintic drugs against liver flukes.

In Vivo Efficacy Testing

This protocol outlines the general steps for evaluating drug efficacy in an animal model.

InVivo_Workflow start Start animal_model Select Animal Model (e.g., rats, hamsters, rabbits) start->animal_model infection Experimental Infection (Oral gavage with metacercariae) animal_model->infection pre_treatment Pre-treatment Sampling (Fecal egg counts) infection->pre_treatment grouping Randomly Assign to Treatment Groups (Drug A, Drug B, Placebo) pre_treatment->grouping treatment Drug Administration (Specified dosage and duration) grouping->treatment post_treatment Post-treatment Sampling (Fecal egg counts at set intervals) treatment->post_treatment necropsy Necropsy (Recovery and counting of adult flukes from liver/bile ducts) post_treatment->necropsy data_analysis Data Analysis (Calculate % worm burden reduction, % egg reduction) necropsy->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vivo anthelmintic efficacy testing.

Detailed Steps for In Vivo Protocol:

  • Animal Model Selection and Acclimatization: Select a suitable animal model (e.g., Wistar rats, Syrian golden hamsters, or rabbits) and allow for an acclimatization period of at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

  • Experimental Infection: Infect animals orally with a standardized number of viable metacercariae of the target liver fluke species. The number of metacercariae will depend on the host-parasite model.

  • Pre-treatment Verification of Infection: After a pre-patent period (typically 4-8 weeks, depending on the fluke species), confirm infection by detecting fluke eggs in the feces using a quantitative technique such as the Kato-Katz method.

  • Randomization and Grouping: Randomly assign infected animals to different treatment groups, including a vehicle-treated control group, a positive control group (a drug with known efficacy), and experimental groups for the test compounds.

  • Drug Administration: Administer the test compounds and controls at the desired dosages and schedules. The route of administration is typically oral gavage.

  • Post-treatment Monitoring and Sampling: Monitor the animals for any adverse effects. Collect fecal samples at predetermined time points post-treatment (e.g., 7, 14, and 21 days) to determine the egg reduction rate.

  • Necropsy and Worm Burden Determination: At the end of the experimental period, euthanize the animals and carefully dissect the liver and bile ducts to recover, count, and assess the viability of the adult flukes.

  • Efficacy Calculation: Calculate the percentage of worm burden reduction by comparing the mean number of worms in the treated groups to the control group. The egg reduction rate is also calculated based on the fecal egg counts before and after treatment.

In Vitro Efficacy Testing

This protocol describes a general method for assessing the direct effect of a drug on the liver flukes.

Detailed Steps for In Vitro Protocol:

  • Fluke Collection: Collect adult liver flukes from the bile ducts of freshly slaughtered, naturally or experimentally infected animals.

  • Washing and Culture: Wash the collected flukes multiple times in a suitable sterile medium (e.g., RPMI-1640) supplemented with antibiotics to remove any contaminants.

  • Drug Preparation: Prepare stock solutions of the test compounds, usually in a solvent like dimethyl sulfoxide (B87167) (DMSO), and then make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Exposure: Place individual or small groups of flukes in multi-well plates containing the culture medium with the different drug concentrations. Include a negative control (medium with solvent) and a positive control.

  • Incubation: Incubate the plates at a constant temperature (e.g., 37°C).

  • Motility and Viability Assessment: Observe the motility and survival of the flukes at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) under a dissecting microscope. Motility can be scored, and death is typically determined by the complete cessation of movement, even after gentle prodding.

  • Data Analysis: Determine the effective concentration (e.g., EC50) that causes a 50% reduction in motility or the lethal concentration (e.g., LC50) that causes 50% mortality at a specific time point.

Conclusion

The evidence strongly supports praziquantel as the drug of choice for clonorchiasis and opisthorchiasis, while this compound is clearly more effective for fascioliasis. The distinct mechanisms of action of these two drugs underscore the importance of targeted drug development for different trematode species. The provided experimental protocols offer a standardized framework for future comparative studies, which are critically needed to fill the existing gaps in our understanding of the full potential of this compound and other novel compounds against a wider range of liver flukes. Further research into the detailed molecular interactions of this compound with the parasite's electron transport chain could pave the way for the development of new-generation flukicides.

References

Bithionol: A Promising Strategy to Overcome Cisplatin Resistance in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Anticancer Effects in Cisplatin-Resistant Cell Lines

For researchers and drug development professionals grappling with the challenge of cisplatin (B142131) resistance in ovarian cancer, the anthelmintic drug Bithionol (BT) has emerged as a compelling candidate for repurposing. This guide provides an objective comparison of this compound's performance against other potential chemosensitizing agents, supported by experimental data, to validate its anticancer effects in cisplatin-resistant cell lines.

Performance Comparison: this compound vs. Alternatives

This compound demonstrates significant cytotoxicity in cisplatin-resistant ovarian cancer cell lines and exhibits a synergistic effect when used in combination with cisplatin.[1][2] Its efficacy is compared here with two other compounds, Metformin and Quercetin, which have also been investigated for their potential to overcome cisplatin resistance.

CompoundCell LineIC50 (µM) of Compound AloneObservation in Combination with CisplatinReference
This compound A2780-CDDP24Synergistic; 12.5 µM BT enhanced cisplatin cytotoxicity by 66-86%[1][3]
IGROV1-CDDP59Synergistic[3][4]
Metformin A2780/CDDP-Synergistic; 21.5 mM Metformin + 1.12 µM Cisplatin boosted apoptosis threefold compared to Cisplatin alone.[5]
CP70-Improved sensitivity to cisplatin in a concentration-dependent manner.[6]
Quercetin SK-OV-3/DDP36.16Synergistic; Combination significantly reduced cell viability and increased apoptosis.[7]
A2780cisR-Synergistic; Phytochemical added 2 hours before platinum drug showed greatest synergism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anticancer effects are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate ovarian cancer cells (e.g., A2780, A2780-CDDP) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, cisplatin, or their combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with the compounds of interest.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), for 30 minutes at 37°C.

  • Cell Harvesting and Washing: Harvest the cells and wash with PBS to remove excess probe.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mechanism of Action & Signaling Pathways

This compound's ability to overcome cisplatin resistance is primarily attributed to its capacity to induce the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[1][2]

Bithionol_Mechanism cluster_regulators This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cisplatin Cisplatin Cisplatin->ROS Apoptosis_Regulators Modulation of Apoptosis Regulators ROS->Apoptosis_Regulators Pro_Survival ↓ Pro-survival Factors (XIAP, bcl-2, bcl-xL) Apoptosis_Regulators->Pro_Survival Pro_Apoptotic ↑ Pro-apoptotic Markers (Caspases 3/7, PARP cleavage) Apoptosis_Regulators->Pro_Apoptotic Cell_Cycle ↑ Cell Cycle Regulators (p21, p27) Apoptosis_Regulators->Cell_Cycle Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis

Caption: Proposed mechanism of this compound in cisplatin-resistant cells.

In contrast, Metformin is suggested to improve cisplatin sensitivity by modulating different signaling pathways, including the IGF/IGF1R/AKT axis and inhibiting multidrug resistance-associated protein 2 (MRP2) expression.[6][8]

Metformin_Mechanism cluster_effects Metformin Metformin IGF1R ↓ IGF1R Signaling Pathway Metformin->IGF1R MRP2 ↓ MRP2 Expression Metformin->MRP2 AKT ↓ p-AKT IGF1R->AKT Cisplatin_Sensitivity ↑ Cisplatin Sensitivity AKT->Cisplatin_Sensitivity Cisplatin_Efflux ↓ Cisplatin Efflux MRP2->Cisplatin_Efflux Cisplatin_Efflux->Cisplatin_Sensitivity

Caption: Metformin's mechanism in enhancing cisplatin sensitivity.

The experimental workflow for validating these anticancer effects typically follows a logical progression from in vitro cytotoxicity screening to mechanistic studies.

Experimental_Workflow start Start: Cisplatin-Resistant Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 synergy Combination Studies (this compound + Cisplatin) ic50->synergy ci Calculate Combination Index (CI) synergy->ci mechanistic Mechanistic Studies ci->mechanistic ros ROS Detection mechanistic->ros apoptosis Apoptosis Assays mechanistic->apoptosis western Western Blotting (Signaling Proteins) mechanistic->western end Conclusion: Validate Anticancer Effects mechanistic->end

Caption: Workflow for validating anticancer agents in resistant cells.

References

A Comparative Analysis of Bithionol and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bithionol, a recognized microtubule-targeting agent (MTA), with other established agents in this class, including paclitaxel (B517696), vinca (B1221190) alkaloids, and colchicine (B1669291). The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to Microtubule-Targeting Agents

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization (assembly) and depolymerization (disassembly), makes them a critical target for cancer chemotherapy.[2][3]

Microtubule-Targeting Agents (MTAs) are compounds that interfere with microtubule dynamics, leading to a disruption of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1][4] These agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These compounds, such as paclitaxel, enhance microtubule polymerization and prevent depolymerization, resulting in abnormally stable microtubule structures.[3]

  • Microtubule Destabilizing Agents: This larger class, which includes vinca alkaloids and colchicine, inhibits tubulin polymerization, leading to the disassembly of microtubules.[3][5]

Recent studies have identified this compound, an anthelmintic drug, as a microtubule-targeting agent that inhibits tubulin polymerization in vitro.[6] This guide compares its characteristics and performance with classic MTAs.

Mechanism of Action and Binding Sites

MTAs exert their effects by binding to specific sites on the α/β-tubulin heterodimer. The three most well-characterized binding domains are the paclitaxel, vinca, and colchicine sites.[2][5][7]

  • This compound: this compound has been shown to bind to tubulin and inhibit its polymerization.[6] While its precise binding site is a subject of ongoing research, its action as a polymerization inhibitor places it in the category of microtubule destabilizers. Some evidence suggests it may bind to the colchicine site.[8]

  • Paclitaxel (Taxanes): Paclitaxel binds to a pocket on the β-tubulin subunit, located on the inner surface of the microtubule.[7] This binding stabilizes the microtubule structure, promoting tubulin assembly and preventing the disassembly required for normal mitotic spindle function.[3]

  • Vinca Alkaloids (e.g., Vinblastine, Vincristine): These agents bind to the "vinca domain" at the interface between two tubulin heterodimers.[2][9][10] This interaction inhibits the addition of new tubulin dimers to the growing end of the microtubule, thereby promoting depolymerization.[7]

  • Colchicine: Colchicine binds to a specific site on β-tubulin, which prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule.[2][4] This leads to microtubule depolymerization.

G cluster_tubulin α/β-Tubulin Heterodimer cluster_agents Microtubule-Targeting Agents cluster_effects Effect on Microtubule tubulin α-Tubulin β-Tubulin This compound This compound This compound->tubulin:beta Colchicine Site? destabilize Inhibition of Polymerization (Destabilization) This compound->destabilize colchicine Colchicine colchicine->tubulin:beta Colchicine Site colchicine->destabilize vinca Vinca Alkaloids vinca->tubulin Vinca Domain vinca->destabilize paclitaxel Paclitaxel paclitaxel->tubulin:beta Taxane Site stabilize Inhibition of Depolymerization (Stabilization) paclitaxel->stabilize caption Binding Sites and Mechanisms of MTAs

Caption: Binding sites and primary mechanisms of action for different classes of microtubule-targeting agents.

Quantitative Data Comparison

The efficacy of MTAs can be quantified by their ability to inhibit tubulin polymerization in biochemical assays and by their cytotoxicity against cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization
Compound ClassRepresentative AgentBinding SiteIC₅₀ (Tubulin Polymerization)Reference
This compound Analog This compoundColchicine (putative)Data not widely published[6]
Taxane PaclitaxelTaxanePromotes polymerization[11]
Vinca Alkaloid VinblastineVinca~ 1-3 µM[2]
Colchicine Site Binder ColchicineColchicine~ 1-3 µM[2]
Colchicine Site Binder Combretastatin A-4Colchicine~ 0.5-1 µM[4]

Note: Paclitaxel is a polymerization enhancer, so a direct inhibitory IC₅₀ is not applicable. Its effect is measured by the concentration required to promote polymerization.

Table 2: Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
AgentOvarian (A2780)Ovarian (SKOV-3)Cervical (HeLa)Breast (MCF-7)Lung (H460)Reference
This compound 19 µM (72h)36 µM (72h)Not ReportedNot ReportedNot Reported[12]
Paclitaxel ~7.2 nM (48h)~13.2 nM (48h)~5-10 nM~10-20 nM~5-15 nM[13]
Vinblastine ~1-5 nM~2-10 nM~1-5 nM~1-10 nM~1-5 nMGeneral Knowledge
Colchicine ~5-20 nM~10-50 nM~5-20 nM~10-100 nM~5-30 nMGeneral Knowledge

Note: IC₅₀ values can vary significantly based on the cell line, exposure time, and specific assay conditions. This compound demonstrates cytotoxicity in the micromolar range, whereas classic MTAs like paclitaxel and vinca alkaloids are typically potent in the nanomolar range. However, studies have shown that this compound can synergize with paclitaxel, reducing the required dose of paclitaxel.[13] Furthermore, this compound shows similar efficacy against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines, suggesting it may be effective in overcoming certain types of drug resistance.[12]

Cellular Effects and Signaling Pathways

Disruption of microtubule dynamics by any of these agents activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle.[4][14] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and cell death.[15][16] this compound has been shown to induce apoptosis via caspase-3/7 activation and to cause cell cycle arrest.[12][15] It has also been reported to generate reactive oxygen species (ROS), which can contribute to its cytotoxic effects.[15][16]

G mta Microtubule-Targeting Agent (e.g., this compound) tubulin Tubulin Polymerization Disruption mta->tubulin mt_dynamics Microtubule Dynamics Altered tubulin->mt_dynamics spindle Mitotic Spindle Malformation mt_dynamics->spindle sac Spindle Assembly Checkpoint Activation spindle->sac mitotic_arrest G2/M Mitotic Arrest sac->mitotic_arrest ros ROS Generation (this compound) mitotic_arrest->ros apoptosis Apoptosis mitotic_arrest->apoptosis ros->apoptosis caspase Caspase Activation apoptosis->caspase parp PARP Cleavage caspase->parp death Cell Death parp->death caption Cellular signaling pathway after MTA treatment.

Caption: Cellular signaling pathway initiated by microtubule-targeting agents, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in light scattering (absorbance) as microtubules form.

Principle: Light is scattered by microtubules to an extent proportional to the concentration of the microtubule polymer. This change in turbidity is measured over time using a spectrophotometer at 340-350 nm.[11][17][18]

Materials:

  • Lyophilized tubulin (≥99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (optional, as a polymerization enhancer)

  • Test compounds (this compound, controls) dissolved in DMSO

  • Temperature-controlled 96-well spectrophotometer/plate reader

  • 96-well half-area plates

Procedure:

  • Preparation:

    • Prepare 1x Assay Buffer containing General Tubulin Buffer, 1 mM GTP, and (if used) 10% glycerol. Keep on ice.

    • Reconstitute tubulin in the Assay Buffer to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.[19][20]

    • Prepare 10x serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a positive control for polymerization, nocodazole/colchicine as a positive control for inhibition) in Assay Buffer. The final DMSO concentration should be <1%.[21]

  • Assay Setup:

    • Pre-warm the plate reader to 37°C.[11][17]

    • On ice, add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells of a 96-well plate.[21]

    • To initiate polymerization, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down.[21]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed 37°C plate reader.[21]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[17][21]

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Analyze the polymerization curves to determine the effect of the compound on the lag phase (nucleation), maximum rate of polymerization (Vmax), and the final steady-state polymer mass.

    • Calculate IC₅₀ values for inhibitory compounds.

G start Start prep Prepare Reagents on Ice: - Tubulin Solution (2-4 mg/mL) - 10x Compound Dilutions - Controls (Paclitaxel, Nocodazole) start->prep plate Pipette 10µL of 10x Compound/ Vehicle into 96-well Plate (on ice) prep->plate initiate Initiate Reaction: Add 90µL cold Tubulin Solution to each well. Mix gently. plate->initiate read Immediately place plate in pre-warmed (37°C) plate reader initiate->read measure Measure Absorbance at 340nm every 60s for 60-90 min read->measure analyze Analyze Data: - Plot Absorbance vs. Time - Determine Vmax, Lag Time - Calculate IC50 for inhibitors measure->analyze end End analyze->end caption Workflow for a Tubulin Polymerization Assay.

Caption: General experimental workflow for a turbidity-based in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with cytotoxic compounds.

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.[22][23][24]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (this compound, etc.)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-6,000 cells/well) in 100 µL of medium.[20]

    • Incubate overnight (or until ~70-80% confluent) in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control).

    • Incubate for a specified period (e.g., 48 or 72 hours).[20][22]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[20][24]

    • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[20][24]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.[20]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[23][24]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability vs. compound concentration (log scale) and use a non-linear regression to determine the IC₅₀ value.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton within cells to observe the effects of MTAs.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin binds to the microtubules. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.[1]

Materials:

  • Adherent cells grown on sterile glass coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., 4% formaldehyde (B43269) in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentrations of MTAs (and controls) for an appropriate duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add fixation solution and incubate for 10-20 minutes at room temperature (for formaldehyde) or -20°C (for methanol).[1][25]

  • Permeabilization:

    • Wash the cells three times with PBS (5 minutes each).

    • If using formaldehyde fixation, add permeabilization buffer and incubate for 10-15 minutes at room temperature.[25]

  • Blocking:

    • Wash cells three times with PBS.

    • Add blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.[25]

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[26]

    • Wash cells three times with PBS (10 minutes each).

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[26]

  • Counterstaining and Mounting:

    • Wash cells three times with PBS (10 minutes each), protected from light.

    • (Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.[1]

    • Wash once more with PBS.

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. Capture images and compare the microtubule morphology in treated vs. control cells, looking for depolymerization, bundling, or other disruptions.[1]

G start Start: Seed & Treat Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% Formaldehyde) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilization (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Blocking (e.g., 1% BSA) wash3->block primary_ab Incubate with Primary Ab (anti-α-tubulin) block->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Incubate with Secondary Ab (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 mount Counterstain (DAPI) & Mount onto Slide wash5->mount image Visualize with Fluorescence Microscope mount->image end End image->end caption Workflow for Immunofluorescence Staining.

Caption: A typical workflow for visualizing cellular microtubule networks via immunofluorescence.

References

A Comparative Analysis of Bithionol and Its Sulfoxide Derivative in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Bithionol and its sulfoxide (B87167) derivative, two compounds with significant research interest due to their diverse biological activities. This analysis is designed to assist researchers in selecting the appropriate compound for their studies by presenting a side-by-side evaluation of their performance, supported by experimental data and detailed methodologies.

I. Chemical Structures and Properties

This compound (2,2'-thiobis(4,6-dichlorophenol)) is a well-established anthelmintic, antibacterial, and algaecide.[1] Its structure consists of two polychlorinated phenolic rings linked by a sulfur atom. This compound sulfoxide is a primary metabolite of this compound, where the sulfur bridge is oxidized.[2] This structural modification can influence the biological activity and pharmacokinetic properties of the molecule.

FeatureThis compoundThis compound Sulfoxide
Chemical Formula C₁₂H₆Cl₄O₂SC₁₂H₆Cl₄O₃S
Molecular Weight 356.04 g/mol 372.05 g/mol
Synonyms Actamer, TBPThis compound oxide, Bitin-S
Key Structural Difference Sulfide (-S-) bridgeSulfoxide (-SO-) bridge

II. Comparative Biological Activity

This section details the comparative efficacy of this compound and its sulfoxide derivative across various biological applications, including antiparasitic, anticancer, and antimicrobial activities.

Antiparasitic Activity

Both this compound and its sulfoxide derivative have demonstrated in vitro toxicity against Neoparamoeba spp., the causative agent of amoebic gill disease in fish.[3] A direct comparative study provides valuable insights into their relative potency.

Table 1: In Vitro Toxicity against Neoparamoeba spp. [3]

Concentration (mg/L)This compound (% Viable Amoebae at 72h)This compound Sulfoxide (% Viable Amoebae at 72h)
0.1~80%~90%
0.5~60%~75%
1~40%~60%
5<10%<10%
10<5%<5%

At concentrations greater than 5 mg/L, both compounds exhibited comparable toxicity to freshwater treatment after 72 hours.[3]

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against ovarian cancer cell lines.[4][5] While direct comparative studies with its sulfoxide derivative are limited, the available data for each compound are presented below.

Table 2: Anticancer Activity of this compound against Ovarian Cancer Cell Lines [4][5]

Cell LineIC₅₀ (µM) at 72h
A278019
A2780-CDDP (Cisplatin-resistant)24
SKOV-336
OVCAR-344
IGROV-155
IGROV-1 CDDP (Cisplatin-resistant)59
Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial and antibiofilm activity against various pathogens.[6][7][8]

Table 3: Antimicrobial Activity of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Enterococcus faecalis1-4[8]
Enterococcus faecium (including VRE)0.5-2[8]
Mycobacterium abscessus0.5-2[6][7]
Acinetobacter calcoaceticus2 ± 1 (liquid)[9]

There is a lack of direct comparative studies on the antimicrobial efficacy of this compound sulfoxide.

III. Mechanisms of Action

The distinct biological activities of this compound and its sulfoxide derivative stem from their unique mechanisms of action at the molecular level.

This compound

This compound exhibits a multi-faceted mechanism of action, primarily targeting two key cellular processes:

  • Inhibition of Soluble Adenylyl Cyclase (sAC): this compound is a potent, sAC-specific inhibitor.[1][10][11] It binds to the allosteric bicarbonate binding site of the enzyme, inducing a conformational change that interferes with ATP binding at the active site and subsequent cAMP production.[1][10][11] This inhibition of sAC has been implicated in its effects on sperm motility and other physiological processes.[12]

    Bithionol_sAC_Inhibition Bicarbonate Bicarbonate sAC_inactive Soluble Adenylyl Cyclase (Inactive) Bicarbonate->sAC_inactive Activates sAC_active Soluble Adenylyl Cyclase (Active) sAC_inactive->sAC_active cAMP cAMP sAC_active->cAMP Converts ATP ATP ATP->sAC_active This compound This compound This compound->sAC_inactive Inhibits (Allosteric)

    This compound's allosteric inhibition of soluble adenylyl cyclase.
  • Microtubule Destabilization: this compound has been identified as a microtubule-targeting agent that can inhibit microtubule polymerization.[1] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, contributing to its anticancer effects.[13]

    Bithionol_Microtubule_Destabilization Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Leads to This compound This compound This compound->Tubulin Binds to Apoptosis Apoptosis CellCycleArrest->Apoptosis

    This compound's disruption of microtubule polymerization.
  • Antimicrobial Mechanism: The antimicrobial action of this compound is attributed to its ability to disrupt the bacterial cell membrane's lipid bilayer, leading to increased membrane fluidity and eventual cell lysis.[8]

This compound Sulfoxide

The precise molecular mechanisms of this compound sulfoxide are less characterized in the available literature. As a metabolite of this compound, it is plausible that it retains some of the parent compound's activities, though likely with altered potency. Its antiparasitic effects are documented, but the specific pathways it modulates require further investigation.[3]

IV. Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Toxicity Assay against Neoparamoeba spp.
  • Objective: To determine the viability of Neoparamoeba spp. after exposure to this compound and this compound sulfoxide.

  • Method:

    • Amoebae are isolated from the gills of affected fish.

    • The parasites are exposed to various nominal concentrations (0.1, 0.5, 1, 5, and 10 mg/L) of this compound or this compound sulfoxide in seawater.

    • Viable amoebae are counted at 0, 24, 48, and 72 hours using the trypan blue exclusion method.

    • Freshwater and seawater serve as positive and negative controls, respectively.

  • Reference: [3]

Anticancer Cell Viability Assay (PrestoBlue Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

  • Method:

    • Ovarian cancer cells (e.g., A2780, SKOV-3) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound (e.g., this compound).

    • After a set incubation period (e.g., 72 hours), PrestoBlue reagent is added to each well.

    • The fluorescence is measured to determine cell viability, and IC₅₀ values are calculated.

  • Reference: [4][5]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Method:

    • A standardized inoculum of the test bacterium is prepared.

    • Serial dilutions of the test compound are made in a suitable broth medium in a 96-well plate.

    • The bacterial inoculum is added to each well.

    • The plate is incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Reference: [6][7][8]

Soluble Adenylyl Cyclase (sAC) Inhibition Assay
  • Objective: To measure the inhibitory effect of a compound on sAC activity.

  • Method:

    • Purified sAC protein is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by adding ATP and bicarbonate.

    • The amount of cAMP produced is quantified, often using techniques like radioimmunoassay or ELISA.

    • The IC₅₀ value is determined from the dose-response curve.

  • Reference: [1][10][11]

Microtubule Polymerization Assay
  • Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

  • Method:

    • Purified tubulin is incubated with the test compound.

    • Polymerization is induced by raising the temperature and adding GTP.

    • The extent of microtubule formation is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time.

    • Inhibitors of polymerization will show a reduced rate and extent of turbidity increase.

V. Conclusion and Future Directions

This comparative analysis demonstrates that both this compound and its sulfoxide derivative possess significant biological activities, with this compound being more extensively characterized. This compound's mechanisms of action, including sAC inhibition and microtubule destabilization, are well-documented and contribute to its diverse therapeutic potential.

While this compound sulfoxide has shown promise as an antiparasitic agent, a significant knowledge gap exists regarding its anticancer and antimicrobial efficacy, as well as its precise molecular mechanisms. Direct, head-to-head comparative studies are crucial to fully elucidate the structure-activity relationship between these two compounds and to guide the selection of the most appropriate molecule for specific research applications. Future research should focus on:

  • Conducting direct comparative studies of this compound and this compound sulfoxide for their anticancer and antimicrobial activities, including the determination of IC₅₀ and MIC values under identical experimental conditions.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound sulfoxide.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of both compounds to better understand their in vivo behavior.

By addressing these research questions, the scientific community can gain a more complete understanding of the therapeutic potential of this compound and its sulfoxide derivative, paving the way for the development of novel therapeutic strategies.

References

Validating Bithionol as a Chemical Probe for Studying Soluble Adenylyl Cyclase (sAC) Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bithionol (B75329) as a chemical probe for the study of soluble adenylyl cyclase (sAC) function. Its performance is evaluated against other common and next-generation alternatives, supported by experimental data and detailed protocols to aid in the critical assessment and selection of the most suitable tools for research.

Introduction to Soluble Adenylyl Cyclase (sAC)

In mammalian cells, cyclic AMP (cAMP) is a ubiquitous second messenger synthesized by two distinct classes of adenylyl cyclases (ACs): the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2] Unlike tmACs, which are integral membrane proteins activated by G-protein coupled receptors (GPCRs), sAC is a soluble enzyme distributed throughout the cytoplasm, nucleus, and mitochondria.[3] sAC is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, allowing it to function as a physiological sensor for pH, CO₂, and calcium levels.[1][4] This distinct localization and activation mechanism enables sAC to regulate specific cAMP microdomains within the cell, mediating diverse physiological processes independently of GPCR signaling, such as sperm motility and capacitation, insulin (B600854) release, and regulation of intraocular pressure.[3][5][6] The development of specific chemical probes is therefore essential to dissect sAC's unique signaling pathways and explore its therapeutic potential.

This compound: An Allosteric sAC Inhibitor

This compound, a historically used antibacterial and anthelmintic agent, has been identified as a potent, specific inhibitor of human soluble adenylyl cyclase.[1][4][7]

Mechanism of Action: Crystal structure analysis reveals that this compound acts as an allosteric inhibitor.[1][8] It does not compete with the substrate ATP. Instead, it binds to the sAC-specific, allosteric binding site for its physiological activator, bicarbonate.[1][4] This binding induces conformational rearrangements of substrate-binding residues, preventing the enzyme's activation.[1] This unique mechanism, targeting a site not present in tmACs, is the basis for its selectivity.[9]

Potency and Selectivity: In biochemical assays with purified human sAC, this compound exhibits a potent inhibitory effect with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 4.0 µM.[1][7] It is specific for sAC and does not significantly inhibit the activity of transmembrane adenylyl cyclases.[1]

Limitations and Off-Target Effects: Despite its utility, this compound has several limitations as a chemical probe:

  • Cytotoxicity: It exhibits general cytotoxic effects at concentrations starting around 10 µM, which is close to the concentration required for significant sAC inhibition in cellular systems.[1]

  • Mitochondrial Effects: this compound has been shown to compromise mitochondrial ATP production by acting as a classical uncoupler, a significant off-target effect that can confound studies on cellular energy metabolism.[10][11]

  • Other Activities: this compound is also known to inhibit N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) with an IC₅₀ of 2.1 µM and can inhibit NF-κB signaling.[12][13] It has also been withdrawn from topical use due to its potential to cause photosensitization.[14][15]

These off-target effects and its cytotoxicity profile suggest that while this compound can be a useful tool, particularly for in vitro structural and biochemical studies, data from cellular experiments should be interpreted with caution. It is less suitable for in vivo applications.[1]

Comparison with Alternative sAC Chemical Probes

Several other molecules are used to study sAC function, each with distinct profiles. The most prominent alternatives include the first-generation inhibitor KH7 and the more recently developed compounds LRE1 and TDI-10229.

  • KH7: A widely used, sAC-specific inhibitor with an IC₅₀ of approximately 3 µM.[16] However, like this compound, its utility is confounded by non-specific cellular effects and the potential to disrupt mitochondrial ATP production.[10][17][18]

  • LRE1: A significant improvement over first-generation inhibitors, LRE1 is a specific, allosteric sAC inhibitor that also binds to the bicarbonate binding site.[9][19][20] It offers a valuable tool for studying sAC-mediated signaling with fewer non-specific effects than KH7.[9]

  • TDI-10229: A potent and orally bioavailable sAC inhibitor that displays nanomolar inhibition in both biochemical (IC₅₀ ≈ 195 nM) and cellular assays.[17][21][22] Its favorable pharmacokinetic properties make it an excellent tool compound for in vivo studies, a significant advantage over this compound and KH7.[18][21]

Data Presentation

Table 1: Quantitative Comparison of sAC Inhibitor Potency
CompoundTypeMechanism of ActionBiochemical IC₅₀ (Human sAC)
This compound Allosteric InhibitorBinds to bicarbonate activator site[1][8]~4.0 µM[1][7]
KH7 Allosteric InhibitorBinds to bicarbonate activator site[2]~3.0 µM[16]
LRE1 Allosteric InhibitorBinds to bicarbonate activator site[9][19]~3.2 - 7.8 µM[2][20]
TDI-10229 Allosteric InhibitorBinds to bicarbonate activator site[5]~0.2 µM (195 nM)[2][21]
Table 2: Qualitative Comparison of sAC Chemical Probes
ProbeAdvantagesDisadvantagesBest Use Case
This compound - Potent, sAC-specific inhibitor[1] - Well-defined allosteric mechanism[8] - Crystal structure available[1]- Cytotoxic at concentrations near effective dose[1] - Off-target mitochondrial uncoupler[10] - Photosensitizer[14] - Unsuitable for in vivo use[1]In vitro biochemical and structural studies.
KH7 - Widely used sAC-specific inhibitor[1]- Non-specific cellular effects[9] - Mitochondrial effects[10]Historical comparative studies; use with caution in cells.
LRE1 - Specific and allosteric inhibitor[9][19] - Improved profile over KH7[2] - Effective in cellular and physiological systems[9]- Micromolar potency[20]In vitro and cellular assays to probe sAC function.
TDI-10229 - High, nanomolar potency[21] - Orally bioavailable[17] - Suitable for in vivo studies[18] - High selectivity vs. tmACs[5]- More complex synthesis.Cellular and in vivo validation of sAC as a therapeutic target.

Mandatory Visualizations

sAC_Signaling_Pathway cluster_activation Activation cluster_enzyme Enzyme Action cluster_downstream Downstream Effectors HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Ca2 Calcium (Ca²⁺) Ca2->sAC cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC CNG Cyclic Nucleotide-Gated Ion Channels cAMP->CNG This compound This compound This compound->sAC Inhibition

Caption: The sAC signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Purified sAC Protein or sAC-expressing Cells p2 Incubate with varying concentrations of this compound p1->p2 p3 Initiate reaction with ATP (and activators like HCO₃⁻) p2->p3 p4 Quantify cAMP Production (e.g., Radioassay, ELISA, HTRF) p3->p4 p5 Generate Dose-Response Curve p4->p5 p6 Calculate IC₅₀ Value p5->p6

Caption: General experimental workflow for validating sAC inhibitors.

Logical_Comparison cluster_gen1 First Generation / Tool Compounds cluster_gen2 Next Generation Probes center_node sAC Chemical Probes This compound This compound (IC₅₀ ~4 µM) [Off-target effects] center_node->this compound KH7 KH7 (IC₅₀ ~3 µM) [Off-target effects] center_node->KH7 LRE1 LRE1 (IC₅₀ ~3-8 µM) [Improved Cellular Tool] center_node->LRE1 TDI10229 TDI-10229 (IC₅₀ ~0.2 µM) [Potent In Vivo Tool] center_node->TDI10229

Caption: Logical comparison of chemical probes for studying sAC.

Experimental Protocols

In Vitro sAC Activity Assay (Two-Column Chromatography Method)

This biochemical assay measures the enzymatic activity of purified sAC protein by quantifying the conversion of radiolabeled ATP to cAMP. It is the gold standard for determining the direct inhibitory potency (IC₅₀) of a compound.

Methodology:

  • Protein Preparation: Use purified, truncated human sAC protein (sACt), which is constitutively active.[23]

  • Reaction Mixture: Prepare a reaction buffer containing assay components such as Tris-HCl, MgCl₂ or MnCl₂, and sAC activators (e.g., 40 mM NaHCO₃, 5 mM CaCl₂).[9]

  • Inhibitor Incubation: Add varying concentrations of this compound (or other inhibitors, typically dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate with the purified sAC enzyme for 15 minutes at 30°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, [α-³²P]ATP.[23][24] Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a "stop solution" containing unlabeled ATP and SDS.

  • cAMP Separation: Separate the product, [³²P]cAMP, from the unreacted [α-³²P]ATP substrate using sequential Dowex and Alumina column chromatography.[23]

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Normalize the activity to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Cell-Based cAMP Accumulation Assay

This assay measures the ability of an inhibitor to block sAC activity within an intact cellular environment.

Methodology:

  • Cell Culture: Use a cell line that predominantly expresses sAC, such as 4-4 cells, which are HEK293 cells stably overexpressing rodent sAC.[1]

  • Pre-treatment: Pre-treat cells with a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP, allowing it to accumulate.[3]

  • Inhibitor Incubation: Add this compound or other test compounds at various concentrations to the cells and incubate for a specific duration (e.g., 30-60 minutes).[3][19]

  • sAC Stimulation: If studying stimulated activity, treat cells with an sAC activator like bicarbonate.

  • Cell Lysis: Terminate the experiment by lysing the cells to release the accumulated intracellular cAMP.[3]

  • cAMP Quantification: Quantify the amount of cAMP in the cell lysate using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[3]

  • Data Analysis: Calculate the reduction in cAMP accumulation relative to the vehicle-treated control. Determine the cellular IC₅₀ by plotting the percent inhibition against inhibitor concentration.

References

Head-to-Head Comparison of Bithionol and Other Anthelmintics for Equine Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of bithionol (B75329) with other leading anthelmintics for the treatment of equine tapeworm infections, primarily focusing on Anoplocephala perfoliata. The information presented is collated from various scientific studies to offer an objective overview of efficacy, mechanism of action, and experimental validation.

Comparative Efficacy of Anthelmintics Against Anoplocephala perfoliata

The following table summarizes the efficacy of this compound, praziquantel (B144689), and pyrantel (B1679900) pamoate in reducing or eliminating Anoplocephala perfoliata infections in horses, based on fecal egg count reduction or necropsy findings from different studies.

AnthelminticDosageEfficacy (% Reduction)Study Reference
This compound 5 mg/kg87% (egg count negative)Toguchi et al., 2004[1]
10 mg/kg100% (egg count negative & necropsy)Toguchi et al., 2004[1]
Praziquantel 1 mg/kg90.9% - 100%Slocombe et al., 2007[2]
1.23 mg/kg83% (reduction of patient infection)Craig et al., 2007[3]
1.5 mg/kgLow efficacy reported in a recent studyNielsen et al., 2023[1][4]
Pyrantel Pamoate 6.6 mg/kg (standard dose)80% - 87%Proudman & Edwards, 1992
13.2 mg/kg (double dose)83% (reduction of patient infection)Craig et al., 2007[3]
13.2 mg/kg (double dose)93% - 95%Proudman & Edwards, 1992
13.2 mg/kgLow efficacy reported in a recent studyNielsen et al., 2023[1][4]

Note: The reported low efficacy of praziquantel and pyrantel pamoate in a 2023 study by Nielsen et al. suggests the potential for emerging anthelmintic resistance and highlights the importance of ongoing efficacy monitoring.[1][4][5]

Mechanisms of Action and Signaling Pathways

The anthelmintic effects of this compound, praziquantel, and pyrantel pamoate are achieved through distinct molecular mechanisms targeting the parasite's physiological processes.

This compound: Disruption of Energy Metabolism

This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, leading to energy depletion and parasite death.[6] While the precise signaling pathway is not fully elucidated, it is understood to interfere with fundamental bioenergetic processes.[6]

Bithionol_Mechanism This compound This compound Mitochondria Parasite Mitochondria This compound->Mitochondria ETC Electron Transport Chain This compound->ETC Uncouples Oxidative Phosphorylation ATP_Synthase ATP Synthase ATP_Production ATP Production ETC->ATP_Production Drives ATP_Synthase->ATP_Production Catalyzes Energy_Depletion Energy Depletion Parasite_Death Parasite Death Energy_Depletion->Parasite_Death

Caption: this compound's mechanism of action targeting mitochondrial function.

Praziquantel: Disruption of Calcium Homeostasis

Praziquantel rapidly alters the permeability of the parasite's cell membranes to calcium ions.[7][8] This influx of calcium leads to spastic paralysis of the musculature and damage to the tegument (the outer covering of the tapeworm), making the parasite susceptible to the host's immune response.[9][10][11] The exact molecular target is believed to be a specific subunit of voltage-gated calcium channels in the parasite.[7]

Praziquantel_Mechanism Praziquantel Praziquantel Ca_Channel Voltage-Gated Ca²⁺ Channel (Parasite Tegument) Praziquantel->Ca_Channel Ca_Influx Rapid Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Permeability Spastic_Paralysis Spastic Muscular Paralysis Ca_Influx->Spastic_Paralysis Tegument_Damage Tegumental Vacuolization Ca_Influx->Tegument_Damage Parasite_Expulsion Parasite Expulsion Spastic_Paralysis->Parasite_Expulsion Host_Immune_Attack Host Immune System Attack Tegument_Damage->Host_Immune_Attack Host_Immune_Attack->Parasite_Expulsion

Caption: Praziquantel's mechanism leading to paralysis and tegumental damage.

Pyrantel Pamoate: Neuromuscular Blockade

Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent.[1][9][12] It is a nicotinic acetylcholine (B1216132) receptor agonist, causing persistent stimulation of the parasite's muscles, which leads to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[13][14]

Pyrantel_Mechanism Pyrantel Pyrantel Pamoate nAChR Nicotinic Acetylcholine Receptor (Parasite Muscle) Pyrantel->nAChR Depolarization Persistent Depolarization nAChR->Depolarization Activates Spastic_Paralysis Spastic Paralysis Depolarization->Spastic_Paralysis Parasite_Expulsion Parasite Expulsion Spastic_Paralysis->Parasite_Expulsion

Caption: Pyrantel pamoate's mechanism of inducing spastic paralysis.

Experimental Protocols

The evaluation of anthelmintic efficacy in equines relies on standardized experimental protocols. The Fecal Egg Count Reduction Test (FECRT) is a cornerstone of these evaluations. Critical trials involving necropsy provide a definitive measure of worm burden reduction.

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a widely used method to assess the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.[15][16][17]

FECRT_Workflow Start Day 0: Pre-Treatment Fecal Sample Collection FEC1 Fecal Egg Count (FEC₁) (e.g., Cornell-Wisconsin or McMaster) Start->FEC1 Treatment Administer Anthelmintic FEC1->Treatment Wait 14-Day Post-Treatment Interval Treatment->Wait Post_Sample Day 14: Post-Treatment Fecal Sample Collection Wait->Post_Sample FEC2 Fecal Egg Count (FEC₂) Post_Sample->FEC2 Calculation Calculate % Reduction: ((FEC₁ - FEC₂) / FEC₁) x 100 FEC2->Calculation Result Efficacy Determination Calculation->Result

Caption: A generalized workflow for the Fecal Egg Count Reduction Test.

Key Methodologies Cited:

  • Toguchi et al., 2004 (this compound Study):

    • Study Design: A field and critical trial was conducted on horses naturally infected with tapeworms.

    • Treatment Groups: Horses were divided into three groups: 5 mg/kg this compound, 10 mg/kg this compound, and an untreated control group.

    • Efficacy Assessment: Fecal examinations were performed 14 days post-treatment to detect the presence of tapeworm eggs. Additionally, two horses from each treated group were necropsied on day 14 to visually inspect for the presence of tapeworms in the gastrointestinal tract.[1]

    • Fecal Examination: While the specific flotation technique was not detailed in the abstract, it was used to determine the presence or absence of tapeworm eggs.

  • Slocombe et al., 2007 (Praziquantel Study):

    • Study Design: A large-scale clinical field trial was conducted in multiple countries with horses naturally infected with tapeworms.

    • Treatment Groups: Horses were randomized into a group receiving 9% praziquantel paste at 1 mg/kg body weight and an untreated control group.

    • Efficacy Assessment: Fecal samples were collected at least three times before treatment and nine times over a five-week period after treatment.

    • Fecal Examination: The Cornell-Wisconsin centrifugal flotation technique was used in Canada, while a centrifugation/flotation technique was used in other locations to identify and count tapeworm eggs.[2]

  • Craig et al., 2007 (Comparative Study):

    • Study Design: A comparative trial was conducted in a herd of horses in Texas to evaluate the efficacy of pyrantel, praziquantel, and nitazoxanide (B1678950).

    • Treatment Groups: Mares were treated with either pyrantel pamoate (13.2 mg/kg), nitazoxanide (100 mg/kg), praziquantel (1.23 mg/kg), or remained as untreated controls.

    • Efficacy Assessment: Fecal samples were evaluated twice before treatment and at weeks 2 and 4 post-treatment.

    • Fecal Examination: Tapeworm eggs were recovered from 5g of feces using a sugar centrifugation-flotation method.[3]

Critical Trial Protocol

Critical trials provide the most definitive measure of anthelmintic efficacy by directly counting the parasites remaining after treatment.[18][19][20]

Critical_Trial_Workflow Selection Select Naturally or Experimentally Infected Horses Treatment Administer Anthelmintic to Treatment Group Selection->Treatment Control Untreated Control Group Selection->Control Post_Treatment_Period Post-Treatment Period (e.g., 14 days) Treatment->Post_Treatment_Period Control->Post_Treatment_Period Necropsy Necropsy of all Horses Post_Treatment_Period->Necropsy Worm_Recovery Systematic Recovery and Counting of Parasites from GI Tract Necropsy->Worm_Recovery Calculation Calculate % Efficacy: ((Mean Worms in Control - Mean Worms in Treated) / Mean Worms in Control) x 100 Worm_Recovery->Calculation Result Definitive Efficacy Determination Calculation->Result

Caption: A simplified workflow for a critical anthelmintic trial in equines.

Conclusion

This compound, praziquantel, and pyrantel pamoate have all demonstrated efficacy against the common equine tapeworm, Anoplocephala perfoliata. This compound, at a dose of 10 mg/kg, has been shown to be 100% effective.[1] Praziquantel and a double dose of pyrantel pamoate have also historically shown high efficacy, although recent reports of reduced effectiveness warrant further investigation into potential resistance.[1][2][3][4] The choice of anthelmintic should be guided by efficacy data, mechanism of action, and local resistance patterns. The use of standardized protocols such as the FECRT is crucial for monitoring the effectiveness of parasite control programs. Further direct comparative studies are needed to provide a more definitive head-to-head assessment of these compounds under identical experimental conditions.

References

Bithionol's Synergistic Potential: A Comparative Guide for Anticancer Drug Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs offers a promising and cost-effective avenue for cancer therapy. Bithionol (BT), an FDA-approved anthelmintic agent, has demonstrated notable anticancer properties in preclinical studies.[1][2] A key area of investigation is its ability to work in synergy with established anticancer drugs, potentially enhancing their efficacy and overcoming drug resistance. This guide provides a comparative overview of the synergistic effects of this compound when combined with other anticancer agents, supported by experimental data and detailed methodologies.

Synergistic Effects with Platinum-Based Chemotherapy: The Case of Cisplatin (B142131)

Combination therapy with this compound and cisplatin has been explored primarily in the context of ovarian cancer, revealing a complex interaction that is dependent on the cancer cells' sensitivity to cisplatin and the specific drug concentrations used.[2][3][4]

In cisplatin-resistant ovarian cancer cell lines, the combination of this compound and cisplatin has been shown to be predominantly synergistic.[2][4] This synergistic interaction is linked to an increase in reactive oxygen species (ROS) generation and enhanced apoptosis.[2] Conversely, in cisplatin-sensitive ovarian cancer cell lines, the combination often exhibits an antagonistic effect at most drug concentrations, with synergy observed only at lower concentrations of both agents.[3]

Quantitative Analysis of this compound and Cisplatin Synergy

The following table summarizes the combination index (CI) values for the this compound-cisplatin combination in various ovarian cancer cell lines. A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 indicates an additive effect, and a value greater than 1.1 indicates antagonism.

Cell LineCisplatin SensitivityThis compound (µM)Cisplatin (µM)Combination Index (CI)OutcomeReference
A2780SensitiveLow ConcentrationsLow Concentrations< 0.9Synergistic[3]
A2780SensitiveMost ConcentrationsMost Concentrations> 1.1Antagonistic[3]
A2780-CDDPResistantMost RatiosMost Ratios< 0.9Synergistic[2]
IGROV-1SensitiveLow ConcentrationsLow Concentrations< 0.9Synergistic[3]
IGROV-1SensitiveMost ConcentrationsMost Concentrations> 1.1Antagonistic[3]
IGROV-1CDDPResistantMost RatiosMost Ratios< 0.9Synergistic[2]

Synergistic Effects with Taxanes: The Case of Paclitaxel (B517696)

The combination of this compound and paclitaxel has also been investigated in ovarian cancer cell lines, demonstrating that the sequence of drug administration plays a crucial role in determining the nature of the interaction.[5][6]

Synergistic effects are observed when this compound and paclitaxel are administered simultaneously or when cells are pre-treated with paclitaxel followed by this compound.[5] In contrast, pre-treating cells with this compound before paclitaxel administration leads to an antagonistic interaction.[5] The synergy is attributed to increased ROS generation and enhanced apoptosis, marked by the decreased expression of pro-survival factors (XIAP, bcl-2, bcl-xL) and increased expression of pro-apoptotic markers (caspases 3/7, PARP cleavage).[5][6]

Quantitative Analysis of this compound and Paclitaxel Synergy

This table illustrates the impact of this compound on the half-maximal inhibitory concentration (IC50) of paclitaxel in different ovarian cancer cell lines when administered simultaneously.

Cell LinePaclitaxel IC50 (nM) - AloneThis compound (µM)Paclitaxel IC50 (nM) - CombinationFold Reduction in Paclitaxel IC50Reference
IGROV-15.05 ± 11.563.1 ± 0.6~1.6[5]
IGROV-15.05 ± 13.252.2 ± 0.5~2.3[5]
A2780-CDDP6 ± 16.252.87 ± 0.3~2.1[5]
SKOV-39.8 ± 1.26.253.47 ± 0.3~2.8[5]

This compound in Combination with Other Anticancer Drugs

Currently, there is a notable lack of published preclinical studies investigating the synergistic effects of this compound in combination with other major classes of anticancer drugs such as doxorubicin, tyrosine kinase inhibitors (e.g., EGFR inhibitors), or BRAF inhibitors. The available research is predominantly focused on its interactions with cisplatin and paclitaxel in the context of ovarian cancer. This highlights a significant gap in the understanding of this compound's potential as a combination therapy agent and underscores the need for further investigation into its synergistic activity with a broader range of cancer therapeutics.

Experimental Protocols

Cell Viability Assay (PrestoBlue Assay)
  • Seed ovarian cancer cells (5 × 10³ cells/well) in 96-well plates and incubate overnight.[3]

  • Treat the cells with various concentrations of this compound, the other anticancer drug, or the combination of both for 48 hours.[3]

  • Add PrestoBlue cell viability reagent to each well and incubate according to the manufacturer's instructions.[3]

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the IC50 values for each drug alone and in combination.

Combination Index (CI) Assay
  • Determine the IC50 values for each drug individually.

  • Treat cells with combinations of the two drugs at constant or non-constant ratios around their IC50 values.[3]

  • Assess cell viability after treatment using an appropriate method (e.g., PrestoBlue assay).

  • Calculate the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.[3] A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[3]

Reactive Oxygen Species (ROS) Generation Assay
  • Plate cells and treat with this compound, the other anticancer drug, or the combination for the desired time.

  • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[7]

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.[2][8]

  • An increase in fluorescence indicates an increase in ROS generation.

Caspase 3/7 Activity Assay
  • Plate 10 × 10³ cells per well in a 96-well plate and treat with the drugs as required.[3]

  • After treatment, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent).[3]

  • Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.[3]

  • Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase 3/7 activity.[3]

Visualizing the Mechanisms and Workflows

Synergy_Signaling_Pathway This compound This compound Combination Combination Treatment This compound->Combination Anticancer_Drug Anticancer Drug (e.g., Cisplatin, Paclitaxel) Anticancer_Drug->Combination ROS Increased ROS Generation Combination->ROS Apoptosis_Regulation Modulation of Apoptosis Regulators Combination->Apoptosis_Regulation Apoptosis Enhanced Apoptosis ROS->Apoptosis Pro_Survival ↓ Pro-survival (XIAP, bcl-2, bcl-xL) Apoptosis_Regulation->Pro_Survival Pro_Apoptotic ↑ Pro-apoptotic (Caspases 3/7, PARP cleavage) Apoptosis_Regulation->Pro_Apoptotic Pro_Survival->Apoptosis Pro_Apoptotic->Apoptosis Synergistic_Effect Synergistic Anticancer Effect Apoptosis->Synergistic_Effect Experimental_Workflow cluster_invitro In Vitro Assessment Cell_Culture Cancer Cell Lines (Sensitive & Resistant) Single_Agent Single-Agent Treatment (this compound or Anticancer Drug) Cell_Culture->Single_Agent Combination_Treatment Combination Treatment (Varying Ratios & Schedules) Cell_Culture->Combination_Treatment Cell_Viability Cell Viability Assay (e.g., PrestoBlue) Single_Agent->Cell_Viability Combination_Treatment->Cell_Viability Mechanism_Studies Mechanistic Studies (ROS, Apoptosis Assays) Combination_Treatment->Mechanism_Studies CI_Analysis Combination Index (CI) Analysis Cell_Viability->CI_Analysis Logical_Relationship cluster_outcome Interaction Outcome cluster_conditions Determining Factors Synergy Synergy (CI < 0.9) Additive Additive (0.9 ≤ CI ≤ 1.1) Antagonism Antagonism (CI > 1.1) Cell_Type Cell Line/ Cisplatin Sensitivity Cell_Type->Synergy Cell_Type->Antagonism Concentration Drug Concentrations Concentration->Synergy Concentration->Antagonism Schedule Treatment Schedule Schedule->Synergy Schedule->Antagonism

References

Independent validation of Bithionol's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer and anti-parasitic agent Bithionol's performance with alternative compounds, supported by experimental data. We delve into the independent validation of its mechanism of action across various cell types, offering detailed experimental protocols and visual representations of key biological pathways.

This compound's Performance in Cancer Cell Lines: A Quantitative Overview

This compound has demonstrated cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various ovarian cancer cell lines, including those resistant to conventional chemotherapy like cisplatin.

Cell LineTypeCisplatin SensitivityThis compound IC50 (µM) at 72 hrsReference
A2780Ovarian CancerSensitive19[1]
A2780-CDDPOvarian CancerResistant24[1]
SKOV-3Ovarian CancerResistant36[1]
OVCAR-3Ovarian CancerResistant44[1]
IGROV-1Ovarian CancerSensitive55[1]
IGROV1-CDDPOvarian CancerResistant59[1]
HeyOvarian CancerN/A18.4[2]
A2780Ovarian CancerN/A11.2[2]
EC109Esophageal Squamous Cell CarcinomaN/A2.57[3]
CAES17Esophageal Squamous Cell CarcinomaN/A10.07[3]
SW620Colon CancerN/A2.9[4]
HCT116Colon CancerN/A0.4[4]
HT29Colon CancerN/A8.1[4]

Mechanism of Action: A Multi-Faceted Approach

This compound's therapeutic effects are attributed to a combination of mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that promote cancer cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Studies have consistently shown that this compound induces apoptosis in cancer cells.[5][6] This is achieved through the activation of caspases, a family of proteases that execute the apoptotic program.[7] Furthermore, this compound can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[8]

Inhibition of NF-κB Signaling

A crucial aspect of this compound's anti-cancer activity is its ability to suppress the NF-κB signaling pathway.[5][9] The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, leading to the downregulation of anti-apoptotic genes.[5]

Generation of Reactive Oxygen Species (ROS)

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[7] While high levels of ROS can be damaging to cells, in the context of cancer therapy, a moderate increase can trigger apoptotic pathways.

Inhibition of Autotaxin (ATX)

This compound has been identified as an inhibitor of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a potent signaling molecule involved in cell proliferation, migration, and survival.[10] The inhibition of the ATX-LPA axis represents another avenue through which this compound exerts its anti-cancer effects.[11][12]

The following diagram illustrates the proposed mechanism of action of this compound in cancer cells.

Bithionol_Mechanism cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ATX Autotaxin (ATX) Inhibition This compound->ATX NFkB NF-κB Pathway Inhibition This compound->NFkB CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis ↓ Anti-apoptotic genes CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of action of this compound in cancer cells.

Comparison with Alternative Agents

To provide a comprehensive perspective, this section compares this compound with other drugs that exhibit similar therapeutic applications or mechanisms of action.

Anti-parasitic Alternatives: Triclabendazole and Praziquantel

As an anti-parasitic agent, this compound is often compared to other anthelmintics like Triclabendazole and Praziquantel.

DrugMechanism of ActionPrimary Parasitic Target
This compound Uncoupler of oxidative phosphorylation.Fasciola hepatica (Liver fluke), Paragonimus westermani (Lung fluke)
Triclabendazole Binds to β-tubulin, inhibiting microtubule formation.[13][14]Fasciola hepatica and Fasciola gigantica.[13][15]
Praziquantel Increases permeability of parasite cell membranes to calcium ions, leading to paralysis.[16][17][18][19]Schistosomes (blood flukes), cestodes (tapeworms).[16][17]
Anti-cancer Alternatives: STAT3 Inhibitors

While this compound's effect on the STAT3 pathway appears to be indirect, likely through its inhibition of upstream activators like NF-κB, a comparison with direct STAT3 inhibitors is relevant for researchers focused on this oncogenic signaling pathway.

DrugMechanism of ActionTargetIC50 (µM)Reference
This compound Indirectly affects STAT3 signalingUpstream activators (e.g., NF-κB)N/A for direct STAT3 inhibition
Niclosamide Direct STAT3 inhibitor.[20][21]STAT30.25[20]
Stattic STAT3 SH2 domain inhibitor.[22][23][24][25][26]STAT35.1[22]
Cryptotanshinone STAT3 inhibitor.[27][28][29]STAT34.6[27]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to validate this compound's mechanism of action.

Cell Viability Assay (PrestoBlue Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • PrestoBlue™ Cell Viability Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.[30]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[31]

Western Blot for NF-κB Pathway Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[32][33]

The following diagram illustrates the general workflow for a western blot experiment.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis Validation_Logic cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase initial_finding Initial Finding: This compound shows anti-cancer activity reproducibility Reproducibility: Confirming cytotoxicity in different labs/models initial_finding->reproducibility mechanism_confirmation Mechanism Confirmation: Independent verification of Apoptosis, NF-kB inhibition, etc. reproducibility->mechanism_confirmation specificity Specificity Analysis: Ruling out off-target effects mechanism_confirmation->specificity preclinical Preclinical Studies specificity->preclinical clinical Clinical Trials preclinical->clinical

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of Bithionol, an anthelmintic drug, and several prominent bisphenolic compounds, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). This document summarizes key toxicological data, outlines relevant experimental methodologies, and visualizes the primary signaling pathways implicated in their toxic mechanisms of action to facilitate informed research and development decisions.

Executive Summary

This compound and bisphenolic compounds, while structurally distinct, both present toxicological considerations of interest to the scientific community. This compound's cytotoxicity has been primarily investigated in the context of anti-cancer applications, where it induces apoptosis through pathways involving NF-κB signaling and oxidative stress. Bisphenolic compounds, most notably BPA and its common replacements BPS and BPF, are recognized as endocrine-disrupting chemicals. Their toxicity is often mediated through interactions with nuclear receptors and modulation of various signaling cascades, including MAPK and PI3K/AKT pathways. This guide collates available quantitative toxicity data and mechanistic insights to provide a comparative perspective.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available in vitro and in vivo toxicity data for this compound and selected bisphenolic compounds. It is critical to note that the experimental conditions under which these data were generated vary, and direct comparisons should be made with caution. The absence of head-to-head comparative studies necessitates a cross-study analysis.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineExposure TimeIC50 Value (µM)Reference
This compoundA2780 (Ovarian Cancer)72 hrs19[1][2]
This compoundA2780-CDDP (Cisplatin-resistant)72 hrs24[2]
This compoundSKOV-3 (Ovarian Cancer)72 hrs36[2]
This compoundOVCAR-3 (Ovarian Cancer)72 hrs44[2]
This compoundIGROV-1 (Ovarian Cancer)72 hrs55[2]
This compoundIGROV1-CDDP (Cisplatin-resistant)72 hrs59[2]
Bisphenol A (BPA)H295R (Adrenocortical Carcinoma)24 hrs>200 (viability >60%)[3]
Bisphenol F (BPF)H295R (Adrenocortical Carcinoma)24 hrsNot specified, less toxic than BPAF[3]
Bisphenol S (BPS)H295R (Adrenocortical Carcinoma)24 hrsNot specified, less toxic than BPA[3]
Bisphenol AF (BPAF)H295R (Adrenocortical Carcinoma)24 hrs<200 (viability ~16%)[3]

Table 2: In Vivo Acute Oral Toxicity Data (LD50)

CompoundAnimal ModelLD50 Value (mg/kg)Reference
This compound SulfoxideMouse>1000 and <5000[4]
This compound SulfoxideRat (male)~5000[4]
Bisphenol A (BPA)Rat3250 - 4240[5]
Bisphenol A (BPA)Rat4100[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[9]

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound or a bisphenol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[6][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[2]

In Vivo Acute Oral Toxicity Assessment: LD50 Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It represents the single dose of a substance that is expected to cause death in 50% of a group of test animals when administered by a specific route.[11][12]

Principle: To determine the dose of a substance that is lethal to half of the tested animal population.

Procedure (General Guideline):

  • Animal Selection: Use a specific species and strain of laboratory animal (e.g., Wistar rats), typically of a single sex and within a defined weight range.[13]

  • Dose Preparation and Administration: Prepare graded doses of the test substance. The substance is typically administered orally via gavage to animals that have been fasted overnight.[11][13]

  • Dose Groups: Assign animals to several dose groups, with a sufficient number of animals per group to achieve statistical significance. A control group receiving the vehicle is also included.[13]

  • Observation Period: Observe the animals for a fixed period, typically 14 days, for signs of toxicity and mortality.[11][12]

  • Data Collection: Record the number of mortalities in each dose group at the end of the observation period.

  • LD50 Calculation: Use statistical methods, such as probit analysis, to calculate the LD50 value from the dose-response data.[5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a conceptual experimental workflow.

G This compound-Induced Cytotoxicity Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB_pathway NF-κB Signaling Pathway This compound->NFkB_pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria pIkBa ↓ pIκBα NFkB_pathway->pIkBa inhibition Apoptosis Apoptosis NFkB_pathway->Apoptosis pNFkB ↓ pNF-κB pIkBa->pNFkB Caspases Caspase Activation (Caspase-3/7) Mitochondria->Caspases Caspases->Apoptosis

Caption: this compound-induced cytotoxicity pathway.

G Bisphenol A Endocrine Disruption Pathway BPA Bisphenol A (BPA) ER Estrogen Receptor (ER) (Nuclear & Membrane) BPA->ER binds to Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/AKT) ER->Signaling_Cascades activates Gene_Transcription Altered Gene Transcription ER->Gene_Transcription modulates Cellular_Responses Cellular Responses Signaling_Cascades->Cellular_Responses Gene_Transcription->Cellular_Responses Endocrine_Disruption Endocrine Disruption Cellular_Responses->Endocrine_Disruption

Caption: Bisphenol A endocrine disruption pathway.

G Comparative Cytotoxicity Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Ovarian, Adrenocortical) Exposure Cell Exposure to Compounds (72h) Cell_Culture->Exposure Compound_Prep Compound Preparation (this compound, BPA, BPS, BPF) Compound_Prep->Exposure MTT_Assay MTT Assay Exposure->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Toxicity Comparison IC50->Comparison

Caption: Comparative cytotoxicity experimental workflow.

References

A Comparative Analysis of the Therapeutic Index of Bithionol and Other Key Fasciolicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, poses a significant threat to both human and animal health, leading to substantial economic losses in livestock production. The control of this disease relies heavily on the use of fasciolicides. A critical parameter for evaluating the safety and efficacy of these drugs is the therapeutic index (TI), a quantitative measure that compares the dose required to produce a therapeutic effect to the dose that causes toxicity. This guide provides a comprehensive comparison of the therapeutic index of Bithionol with other widely used fasciolicides: Triclabendazole, Albendazole, and Closantel.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety for a drug. The following table summarizes the available LD50 and ED50 data for the selected fasciolicides, along with their calculated therapeutic indices. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

FasciolicideAnimal Model (LD50)Oral LD50 (mg/kg)Animal Model (ED50)Oral ED50 (mg/kg) vs. F. hepaticaCalculated Therapeutic Index (LD50/ED50)
This compound Rat~5000---
Mouse>1000 - <5000---
Triclabendazole Rat>8000[1]Rat (adult flukes)2.7>2963
Mouse>8000[1]---
Rabbit206[1]---
Albendazole Rat2400---
Mouse1500---
Closantel Rat (male)342---
Rat (female)262---
Mouse (male)331---
Mouse (female)453---

Note: ED50 data for this compound, Albendazole, and Closantel against Fasciola hepatica were not available in the reviewed literature, hence their therapeutic indices could not be calculated. The efficacy of these drugs is often reported as a percentage reduction in fluke burden at specific doses. For instance, Albendazole at 10 mg/kg showed a 92.3% removal efficacy against mature F. hepatica in calves, while Closantel at 10 mg/kg demonstrated efficacies of 80.3% to 97.8% in goats. This compound has been reported to have a 100% cure rate in some human studies at a dose of 30 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the general procedures used to determine the LD50 and efficacy of fasciolicides.

Acute Oral Toxicity (LD50) Determination in Rodents

The determination of the median lethal dose (LD50) is a standardized procedure to assess the acute toxicity of a substance. A common protocol involves the following steps:

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a specific strain are used. Animals are acclimatized to laboratory conditions before the experiment.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature and light cycles. Food is typically withheld for a few hours before dosing to promote absorption of the test substance.

  • Dose Preparation and Administration: The fasciolicide is prepared in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A range of doses is administered orally to different groups of animals using a gavage needle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods such as the Probit analysis.

Efficacy (ED50) Determination against Fasciola hepatica

The median effective dose (ED50) is determined by evaluating the dose-dependent effect of the drug on the parasite burden in an infected host. A typical in vivo protocol is as follows:

  • Animal Infection: Laboratory animals, such as rats or sheep, are experimentally infected with a standardized number of Fasciola hepatica metacercariae.

  • Drug Administration: At a specific time post-infection (e.g., when the flukes are in the adult stage in the bile ducts), different groups of infected animals are treated with a range of oral doses of the fasciolicide. An untreated control group is included.

  • Parasite Recovery and Counting: After a set period post-treatment, the animals are euthanized, and the livers and bile ducts are examined to recover and count the remaining live flukes.

  • Data Analysis: The percentage reduction in the mean fluke burden for each treatment group is calculated relative to the untreated control group. The ED50, the dose that causes a 50% reduction in the fluke burden, is then determined using dose-response analysis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these drugs exert their effects is crucial for drug development and managing resistance.

This compound: Inhibition of Soluble Adenylyl Cyclase

This compound's mechanism of action is linked to the inhibition of soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic AMP (cAMP). This compound is thought to bind to the bicarbonate allosteric site of sAC, preventing its activation and subsequent cAMP production. This disruption of cAMP signaling pathways within the parasite is believed to be a key factor in its anthelmintic activity.

Bithionol_Mechanism cluster_sAC Soluble Adenylyl Cyclase (sAC) sAC_inactive Inactive sAC sAC_active Active sAC sAC_inactive->sAC_active Bicarbonate cAMP cAMP sAC_active->cAMP Catalysis ATP ATP ATP->sAC_active This compound This compound This compound->Inhibition

This compound inhibits soluble adenylyl cyclase.
Triclabendazole: Disruption of Microtubule Polymerization

Triclabendazole, a benzimidazole (B57391) derivative, and its active sulfoxide (B87167) metabolite target the parasite's cytoskeleton. They bind to β-tubulin subunits, inhibiting their polymerization into microtubules. Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. By disrupting microtubule formation, Triclabendazole severely impairs the parasite's cellular functions, leading to its death.

Triclabendazole_Mechanism cluster_Microtubule Microtubule Assembly Tubulin α/β-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Triclabendazole Triclabendazole Triclabendazole->Inhibition

Triclabendazole inhibits microtubule polymerization.
Closantel: Uncoupling of Oxidative Phosphorylation

Closantel, a salicylanilide, acts as a protonophore, disrupting the process of oxidative phosphorylation in the parasite's mitochondria. It dissipates the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. By uncoupling electron transport from ATP production, Closantel deprives the parasite of its primary energy source, leading to paralysis and death.

Closantel_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+ accumulation in intermembrane space) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Closantel Closantel Closantel->Disruption

Closantel disrupts the mitochondrial proton gradient.

Conclusion

This comparative guide highlights the current understanding of the therapeutic indices and mechanisms of action of this compound and other major fasciolicides. While Triclabendazole demonstrates a wide therapeutic index in the available data, a complete comparative assessment is hampered by the lack of specific ED50 values for this compound, Albendazole, and Closantel against Fasciola hepatica. Further research to determine these values is crucial for a more comprehensive understanding of their relative safety and efficacy. The distinct mechanisms of action of these drugs offer potential for combination therapies and strategies to manage the growing concern of anthelmintic resistance.

References

Safety Operating Guide

Proper Disposal of Bithionol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Bithionol (B75329), ensuring operational integrity and regulatory compliance.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a potent biocide, requires careful management throughout its lifecycle, from use to disposal. This guide provides a procedural, step-by-step approach to its safe disposal, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, being fatal if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Skin contact and inhalation may also pose health risks.[1] Therefore, stringent safety measures are necessary during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3] In case of dust formation, use a NIOSH-approved respirator.[4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Spill Management: In the event of a spill, immediately contain the material using sand, earth, or vermiculite.[1] Avoid generating dust.[1] Collect the spilled material and contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[1] Prevent spillage from entering drains or waterways.[1]

**Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The primary methods for disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Waste Identification and Segregation:

    • Pure this compound and materials heavily contaminated with it are considered hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. This compound is incompatible with strong acids, bases, and oxidizing agents.[3]

  • Containerization:

    • Use only approved, chemically compatible, and leak-proof containers for this compound waste.[5]

    • Ensure containers are securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.[5]

  • Labeling:

    • As soon as waste is placed in the container, label it clearly with the words "Hazardous Waste" and the name "this compound".[6][7]

    • Include information about the hazards (e.g., "Toxic," "Environmental Hazard") using appropriate pictograms or warning labels.[6]

  • Storage:

    • Store hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][8]

    • The amount of hazardous waste stored in an SAA is limited to 55 gallons.[6][7]

  • Disposal Request and Pickup:

    • Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data and Regulatory Limits

The following table summarizes key quantitative data and regulatory thresholds relevant to the management of hazardous chemical waste like this compound.

ParameterValue/SpecificationRegulation/Source
Acute Oral Toxicity (H300) Fatal if swallowedGHS Classification[2]
Hazardous Waste Generator Status Based on monthly quantity generatedEPA (RCRA)[6]
Very Small Quantity Generator (VSQG)≤ 1 kg of acute hazardous wasteEPA (RCRA)
Small Quantity Generator (SQG)> 1 kg and < 1000 kg of non-acute hazardous wasteEPA (RCRA)[6]
Large Quantity Generator (LQG)≥ 1000 kg of non-acute hazardous wasteEPA (RCRA)[6]
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous wasteEPA (40 CFR 262.15)[7][8]
Acute Hazardous Waste SAA Limit≤ 1 quart of acute hazardous wasteEPA (40 CFR 262.15)[7]
Empty Container Management Triple rinse with a suitable solvent before disposing as regular trashVanderbilt University Medical Center[7]

Experimental Protocols Cited

This guidance is based on established safety data and regulatory standards for chemical waste management. The primary "protocols" are the legal requirements set forth by organizations such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5] These regulations provide the framework for the step-by-step disposal procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

Bithionol_Disposal_Workflow cluster_0 Initial Handling & Use cluster_1 Waste Generation & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal cluster_4 Spill Response start Start: this compound Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Use this compound in Well-Ventilated Area ppe->use waste_gen Generate this compound Waste (Unused chemical, contaminated items) use->waste_gen spill Spill Occurs use->spill segregate Segregate from Incompatible Chemicals waste_gen->segregate containerize Place in Approved, Sealed Hazardous Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste, this compound' + Hazard Pictograms containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store check_limits Monitor SAA Limits (<55 gal) store->check_limits request_pickup Arrange for Pickup by Licensed Waste Contractor check_limits->request_pickup Approaching Limit disposal Final Disposal: Incineration or Chemical Destruction request_pickup->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bithionol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bithionol, a potent anti-infective agent. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is a white or grayish-white crystalline powder that may have a faint aromatic or phenolic odor.[1] It is classified as a hazardous substance and can be harmful if swallowed, causing severe toxic effects.[2][3] It may also cause skin discomfort and sensitization in predisposed individuals.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE to prevent skin contact, inhalation, and eye exposure.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection GlovesChemical impermeable gloves. Must be inspected prior to use. Powder-free gloves are recommended.[3][4]
Body Protection Gown/CoverallsLong-sleeved, fire/flame resistant, and impervious clothing.[3] Consider "bunny suit" coveralls for full-body protection.[5]
Respiratory Protection RespiratorA NIOSH-approved respirator is advised if workplace exposure limits are exceeded or if there is a risk of dust formation.[6] A full-face respirator should be used if irritation or other symptoms are experienced.[3]
Foot Protection Shoe CoversRecommended to prevent tracking of contaminants.[4][5]

Note: Contaminated leather items, such as shoes, belts, and watch-bands, should be removed and destroyed.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risks. The following workflow outlines the key steps from preparation to disposal.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Inspect this compound Container prep2->prep3 handle1 Weigh/Measure in a Ventilated Enclosure prep3->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Securely Seal Container handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Properly Doff and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Segregate this compound Waste post4->disp1 disp2 Follow Local, State, and Federal Regulations disp1->disp2 disp3 Use Licensed Chemical Destruction Plant or Controlled Incineration disp2->disp3

Figure 1: Operational Workflow for Handling this compound.

Storage and Incompatibility

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

Storage ParameterRecommendation
Container Store in original, airtight, and securely sealed containers.[2][3] Lined metal cans, plastic pails, or polyliner drums are suitable.[2]
Environment Store in a cool, dry, and well-ventilated area.[2]
Incompatibilities Avoid reaction with oxidizing agents.[2]
Protection Protect from light and physical damage.[2][3] Check containers regularly for leaks.[2]

Disposal Plan: Ensuring Environmental Safety

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[2]

Waste Disposal Methods:

  • Chemical Destruction: The material can be sent to a licensed chemical destruction plant.[3]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[3]

Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent).[3]

  • The rinsed containers can then be offered for recycling or reconditioning.[3]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

The following diagram illustrates the decision-making process for this compound waste disposal.

disposal_plan start This compound Waste Generated hazardous_waste Collect Waste in Labeled, Sealed Containers start->hazardous_waste decision Is Recycling/Reconditioning of Container Feasible? recycle Triple-Rinse and Send for Recycling/Reconditioning decision->recycle Yes puncture Puncture Container to Render Unusable decision->puncture No end Disposal Complete recycle->end landfill Dispose of in a Sanitary Landfill puncture->landfill landfill->end hazardous_waste->decision destruction Licensed Chemical Destruction Plant hazardous_waste->destruction incineration Controlled Incineration with Flue Gas Scrubbing hazardous_waste->incineration destruction->end incineration->end

Figure 2: this compound Waste Disposal Decision Tree.

By implementing these safety and logistical protocols, research institutions can foster a secure environment for groundbreaking work while ensuring the protection of their most valuable asset—their personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bithionol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。